molecular formula C20H25N7O6 B564714 5-(Methyl-d3)tetrahydrofolic Acid CAS No. 1356019-97-0

5-(Methyl-d3)tetrahydrofolic Acid

Numéro de catalogue: B564714
Numéro CAS: 1356019-97-0
Poids moléculaire: 462.5 g/mol
Clé InChI: ZNOVTXRBGFNYRX-WILDCZHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Methyl-d3)tetrahydrofolic Acid, also known as this compound, is a useful research compound. Its molecular formula is C20H25N7O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVTXRBGFNYRX-WILDCZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676042
Record name N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-97-0
Record name N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated isotopologue of the biologically active form of folate. This document details the chemical synthesis, purification, and analytical characterization of this compound, intended for use in research, drug development, and metabolic studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with folic acid. The general strategy involves the reduction of the pterin (B48896) ring system to yield tetrahydrofolic acid (THFA), followed by reductive amination with a deuterated one-carbon source to introduce the methyl-d3 group at the N5 position.

Synthesis Workflow

Synthesis_Workflow FolicAcid Folic Acid THFA Tetrahydrofolic Acid (THFA) FolicAcid->THFA Reduction (e.g., Sodium Borohydride) Intermediate 5,10-Methylenetetrahydrofolate (deuterated intermediate) THFA->Intermediate Reaction with Deuterated Formaldehyde (B43269) (CD2O) FinalProduct This compound Intermediate->FinalProduct Reduction (e.g., Sodium Borohydride)

A high-level overview of the synthesis of this compound.
Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid

  • Suspend folic acid in deoxygenated water.

  • Adjust the pH to approximately 7.5-8.0 with an appropriate base (e.g., sodium carbonate) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature between 60-80°C.

  • Monitor the reaction progress by a suitable method (e.g., UV-Vis spectroscopy) until the reduction is complete.

  • The resulting tetrahydrofolic acid solution is typically used directly in the next step without isolation due to its instability.

Step 2: Methylation with Deuterated Formaldehyde and Reduction

  • To the freshly prepared solution of tetrahydrofolic acid, add a solution of deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution).

  • After a short incubation period to form the 5,10-methylenetetrahydrofolate intermediate, add a second portion of a reducing agent (e.g., sodium borohydride).

  • Maintain the reaction under an inert atmosphere and control the temperature.

  • Upon completion, the reaction mixture contains this compound.

Step 3: Purification

  • Adjust the pH of the reaction mixture to precipitate unreacted starting materials and byproducts.

  • Filter the solution to remove precipitates.

  • The crude this compound can be purified by chromatographic techniques, such as ion-exchange chromatography or preparative reverse-phase HPLC.

  • The purified product is often isolated as a salt (e.g., calcium or sodium salt) to improve stability and is typically lyophilized for storage.

Characterization of this compound

The identity, purity, and structure of the synthesized this compound are confirmed through a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Analytical_Workflow Sample Synthesized 5-(Methyl-d3)THF HPLC HPLC Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Elucidation NMR->Structure

A typical analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound and to separate it from potential impurities.

Experimental Protocol:

A reverse-phase HPLC method is commonly used.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

  • Detection: UV detection at approximately 290 nm is standard for folates.

  • Sample Preparation: The lyophilized sample is dissolved in a suitable buffer, often containing antioxidants like ascorbic acid to prevent degradation.

Table 1: Representative HPLC Parameters

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1 M Phosphate Buffer, pH 6.8
Mobile Phase BAcetonitrile
Gradient5% to 30% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 290 nm
Injection Volume20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the confirmation of the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

  • Chromatography: An HPLC or UHPLC system is coupled to a tandem mass spectrometer. The chromatographic conditions are similar to those used for HPLC analysis.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions.

Table 2: Representative LC-MS/MS Parameters

ParameterThis compound
Precursor Ion (m/z) 463.2
Product Ion (m/z) 316.1
Collision Energy (eV)20-25
Dwell Time (ms)100
Ionization ModePositive ESI

Note: The precursor ion mass is increased by 3 Da compared to the non-deuterated 5-methyltetrahydrofolic acid (m/z 460.2) due to the three deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized molecule, confirming the position of the methyl-d3 group. Due to the complexity of the molecule and potential for diastereomers, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for full assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for 5-Methyltetrahydrofolic Acid (Non-deuterated)

Note: The signal for the N5-methyl group will be absent in the ¹H NMR spectrum of the deuterated compound.

ProtonChemical Shift (ppm)Multiplicity
Aromatic (p-aminobenzoyl)6.6 - 7.6m
Glutamate α-CH~4.3m
Glutamate β,γ-CH₂1.9 - 2.4m
Pterin ring protons3.0 - 4.0m
N5-CH₃~2.2s

Table 4: Predicted ¹³C NMR Chemical Shifts for 5-Methyltetrahydrofolic Acid (Non-deuterated)

Note: The chemical shifts for the deuterated compound are expected to be very similar. The N5-methyl carbon signal will exhibit a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with deuterium.

CarbonChemical Shift (ppm)
Carbonyls (Glutamate)175 - 180
Aromatic (p-aminobenzoyl)110 - 150
Pterin Ring45 - 160
Glutamate α-CH~53
N5-CH₃~30

Role in One-Carbon Metabolism

5-Methyltetrahydrofolate is a crucial intermediate in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids, and for methylation reactions. This compound serves as a stable isotope-labeled tracer to study the flux and dynamics of this pathway.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethylTHF 5-Methyl-THF (or 5-(Methyl-d3)THF) MethyleneTHF->MethylTHF MTHFR DNA_Synthesis DNA Synthesis MethyleneTHF->DNA_Synthesis Homocysteine Homocysteine MethylTHF->Homocysteine Methyl-d3 group donation Methionine Methionine Homocysteine->Methionine MS SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, proteins, etc.) SAH->Homocysteine

The role of 5-Methyltetrahydrofolic Acid in the one-carbon metabolism pathway.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should adapt and validate these methods for their specific applications and instrumentation. Proper handling and storage of folate compounds, including protection from light and oxygen, are critical to maintain their integrity.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 5-Methyltetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the biologically active form of folate, a crucial B-vitamin involved in numerous metabolic processes, including nucleotide synthesis and the methylation of homocysteine. The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the physicochemical properties of a molecule. This modification, known as deuteration, is a key strategy in drug development to enhance pharmacokinetic profiles, primarily by slowing down metabolic degradation through the kinetic isotope effect. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated 5-methyltetrahydrofolic acid, offering valuable data and methodologies for researchers and drug development professionals.

Chemical Structure and Molecular Weight

The chemical structure of 5-methyltetrahydrofolic acid consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid moiety. In deuterated 5-MTHF, one or more hydrogen atoms are replaced by deuterium. A common commercially available form is methyl-d3-5-methyltetrahydrofolic acid, where the three hydrogen atoms of the methyl group at the N5 position are replaced with deuterium.

Table 1: Comparison of Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Methyltetrahydrofolic AcidC₂₀H₂₅N₇O₆459.46
5-(Methyl-d₃)tetrahydrofolic AcidC₂₀H₂₂D₃N₇O₆462.47

Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that influences the solubility, absorption, and distribution of a drug. Deuteration can have a subtle but measurable effect on the acidity of a molecule. For carboxylic acids, deuteration in the vicinity of the acidic proton generally leads to a slight increase in the pKa, making the acid weaker. This is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.[1][2][3][4][5][6]

Table 2: pKa Values of 5-Methyltetrahydrofolic Acid and Predicted Changes upon Deuteration

Ionizable GrouppKa (5-MTHF)Predicted Change upon DeuterationPredicted pKa (Deuterated 5-MTHF)
α-Carboxylic Acid~2.3Slight Increase> ~2.3
γ-Carboxylic Acid~4.8Slight Increase> ~4.8
N³-H (Pteridine ring)~10.5Minimal to no change~10.5

Solubility

The solubility of a drug is a key determinant of its bioavailability. Deuteration can influence solubility, although the effect is not always predictable and can be modest. In some cases, deuterated compounds have shown slightly different solubility profiles compared to their non-deuterated counterparts.[7] The solubility of 5-MTHF is pH-dependent due to its multiple ionizable groups.

Table 3: Solubility of 5-Methyltetrahydrofolic Acid and Expected Impact of Deuteration

SolventSolubility of 5-MTHFExpected Impact of Deuteration
WaterSparingly solubleMinor changes are possible, but significant alterations are not expected.
Aqueous BufferspH-dependentpH-dependent solubility profile is expected to be similar, with potential slight shifts corresponding to pKa changes.

Stability

5-MTHF is known to be sensitive to light and oxidation.[8][9][10] Photodegradation can lead to cleavage of the molecule, affecting its biological activity. Therefore, proper handling and storage in light-protected containers are crucial. Deuteration of the methyl group in 5-MTHF is not expected to significantly alter its inherent photosensitivity, as the primary chromophore responsible for light absorption is the pteridine ring system. However, the kinetic isotope effect may slightly slow down certain degradation pathways initiated by C-H bond cleavage.

Table 4: Stability Profile of 5-Methyltetrahydrofolic Acid and Considerations for the Deuterated Form

ConditionStability of 5-MTHFConsiderations for Deuterated 5-MTHF
Light (UV/Visible) Susceptible to photodegradation.[8][9][10]Expected to have similar photosensitivity. Protection from light is essential.
Oxidation Prone to oxidation.Similar susceptibility to oxidation is anticipated. Use of antioxidants and inert atmosphere during handling and storage is recommended.
pH Less stable at acidic pH.A similar pH-stability profile is expected.
Temperature Degradation can occur at elevated temperatures.Similar thermal stability is expected. Storage at low temperatures is recommended.

Isotopic Purity and Distribution

The isotopic purity of a deuterated compound is a critical quality attribute, defining the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. This is typically determined by mass spectrometry.[11][12][13][14] For 5-(methyl-d₃)tetrahydrofolic acid, the isotopic purity would be assessed by quantifying the relative abundance of the d₃, d₂, d₁, and d₀ species.

Experimental Protocols

Determination of pKa by NMR Spectroscopy

This method relies on monitoring the change in the chemical shift of specific protons near an ionizable group as a function of pH.[15][16][17][18]

Methodology:

  • Sample Preparation: Prepare a series of solutions of the deuterated 5-MTHF in a suitable buffer system (e.g., phosphate, citrate) covering a pH range of approximately 2 units above and below the expected pKa. The use of D₂O as the solvent is necessary for ¹H NMR experiments to avoid a large solvent signal.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Identify a proton signal that shows a significant chemical shift change upon ionization. Plot the chemical shift of this proton against the pH of the solution.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[19][20][21]

Methodology:

  • Sample Preparation: Add an excess amount of the deuterated 5-MTHF to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the deuterated 5-MTHF in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

Photostability Testing

This protocol is designed to assess the stability of the deuterated compound under light exposure.

Methodology:

  • Sample Preparation: Prepare solutions of deuterated 5-MTHF in a relevant solvent system. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the test samples to a light source that provides both UV and visible light of a specified intensity and duration, following ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw aliquots from both the exposed and control samples.

  • Degradation Assessment: Analyze the samples for the remaining concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

Mandatory Visualizations

Folate-Mediated One-Carbon Metabolism

Folate_Metabolism Folate-mediated one-carbon metabolism pathway showing the central role of 5-MTHF. cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Five_MTHF 5-Methyl-THF (Deuterated 5-MTHF) Methylene_THF->Five_MTHF MTHFR Thymidylate Thymidylate (dTMP) Methylene_THF->Thymidylate Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purines Formyl_THF->Purines Five_MTHF->THF MS Homocysteine Homocysteine Five_MTHF->Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Folate-mediated one-carbon metabolism.[22][23][24][25][26][27][28][29][30][31]

Experimental Workflow for Physicochemical Characterization

Physicochemical_Workflow Workflow for the physicochemical characterization of deuterated 5-MTHF. cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting start Synthesis of Deuterated 5-MTHF purification Purification (e.g., Chromatography) start->purification purity Isotopic Purity (Mass Spectrometry) purification->purity pka pKa Determination (NMR Spectroscopy) purification->pka solubility Solubility Assay (Shake-Flask) purification->solubility stability Stability Testing (e.g., Photostability) purification->stability analysis Data Analysis and Comparison purity->analysis pka->analysis solubility->analysis stability->analysis report Technical Report Generation analysis->report

Caption: Experimental workflow for characterization.[32][33]

Conclusion

The deuteration of 5-methyltetrahydrofolic acid presents a promising strategy for modifying its metabolic profile, potentially leading to improved therapeutic agents. Understanding the subtle yet significant changes in its physicochemical properties is paramount for successful drug development. This guide provides a foundational understanding of these properties and outlines the necessary experimental protocols for their determination. While specific experimental data for deuterated 5-MTHF remains to be fully elucidated, the principles and methodologies described herein offer a robust framework for its comprehensive characterization. Further empirical studies are warranted to precisely quantify the impact of deuteration on the pKa, solubility, and stability of this vital biological molecule.

References

Enzymatic Conversion to 5-(Methyl-d3)tetrahydrofolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated analog of the active form of folate. This document details the core biochemical pathways, offers detailed experimental protocols for its production, presents quantitative data from related non-deuterated enzymatic syntheses, and includes visualizations to clarify the process. The methodologies described herein are based on established enzymatic conversions of folates, adapted for the specific incorporation of a deuterated methyl group.

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the most biologically active form of folate (Vitamin B9) and plays a crucial role in one-carbon metabolism, including the synthesis of nucleotides and the regulation of homocysteine levels.[1] Its deuterated isotopologue, this compound, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification.[2] Enzymatic synthesis offers a stereospecific and environmentally friendly alternative to chemical methods, which often involve harsh reagents and result in racemic mixtures.[3][4]

The enzymatic pathway to 5-MTHF involves two key enzymes: Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR). This guide will focus on an in-vitro enzymatic cascade approach to produce this compound.

Core Signaling Pathway

The enzymatic conversion of folic acid to 5-methyltetrahydrofolic acid is a two-step reduction process followed by the addition of a methyl group.

Enzymatic_Conversion_Pathway cluster_reduction Reduction Steps cluster_methylation Methylation Step Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR NADPH -> NADP+ Folic Acid->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR NADPH -> NADP+ Dihydrofolate (DHF)->Tetrahydrofolate (THF) 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate Serine Hydroxymethyltransferase (SHMT) + Deuterated Serine (d3) Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate This compound This compound 5,10-Methylenetetrahydrofolate->this compound MTHFR NADPH -> NADP+ 5,10-Methylenetetrahydrofolate->this compound

Caption: Enzymatic pathway for the conversion of Folic Acid to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Enzyme Purification

3.1.1. Dihydrofolate Reductase (DHFR) Purification

Recombinant DHFR can be expressed in and purified from E. coli. A common method involves affinity chromatography.

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the DHFR gene (e.g., from Lactobacillus casei for high activity) fused to an affinity tag (e.g., His-tag).

  • Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 25°C) for several hours.[5]

  • Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged DHFR with a high concentration of imidazole (e.g., 250 mM).

  • Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

3.1.2. Methylenetetrahydrofolate Reductase (MTHFR) Purification

Similar to DHFR, MTHFR can be expressed and purified from a recombinant source.

  • Expression and Culture: Follow a similar procedure as for DHFR, using an E. coli expression system with a plasmid encoding the MTHFR gene (e.g., from E. coli or sheep liver).[6][7]

  • Lysis and Chromatography: The lysis and affinity chromatography steps are analogous to those for DHFR.

  • Purity Assessment: Assess the purity of both enzymes by SDS-PAGE.

In Vitro Enzymatic Synthesis of this compound

This one-pot, two-step enzymatic cascade converts folic acid to the target deuterated compound.

  • Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box) to prevent oxidation of folate species, prepare the following reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 0.3 mM EDTA):

    • Folic Acid: 1 mM

    • NADPH: 4 mM

    • Deuterated Serine (L-Serine-2,3,3-d3): 5 mM (as the source of the deuterated one-carbon unit)[1]

    • Pyridoxal phosphate (PLP): 0.1 mM (cofactor for SHMT)

    • Purified DHFR: 1-5 µM

    • Purified Serine Hydroxymethyltransferase (SHMT): 1-5 µM

    • Purified MTHFR: 1-5 µM

  • Reaction Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time by analyzing small aliquots.

  • Reaction Monitoring: The conversion can be monitored by HPLC. The disappearance of the folic acid peak and the appearance of the 5-MTHF peak can be tracked. For the deuterated product, LC-MS would be the ideal analytical method to confirm the incorporation of the deuterium (B1214612) label.[5]

  • Reaction Termination and Product Purification: Once the reaction reaches completion (or the desired conversion), terminate it by adding a protein precipitating agent (e.g., perchloric acid) followed by centrifugation. The supernatant containing the product can be purified using anion-exchange chromatography or preparative HPLC.[6]

Quantitative Data

The following table summarizes quantitative data from various studies on the enzymatic production of non-deuterated 5-MTHF. This data can serve as a benchmark for optimizing the synthesis of the deuterated analog.

Organism/SystemKey Enzymes OverexpressedSubstrateProduct TiterMolar Conversion RateReference
Lactococcus lactisMTHFR, DHFR, Glycine HydroxymethyltransferaseEndogenous folate pathway97 µg/LNot Reported[4]
Escherichia coliDHFR, MTHFR, and one-carbon pathway enzymesFolic Acid, Sodium Formate, Glucose527.84 µg/g dry cell weightNot Reported[3]
Escherichia coliExogenous C1 pathway, folE, folP, purUEndogenous pathway with fed-batch fermentation8.2 mg/LNot Reported[5]
One-pot enzymatic cascadeDHFR from Lactobacillus bulgaricus, DmdAFolic Acid (34 mM)32.5 mM95.6%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification & Analysis E_coli_DHFR E. coli with DHFR plasmid Culture_DHFR Culture & Induce DHFR Expression E_coli_DHFR->Culture_DHFR E_coli_MTHFR E. coli with MTHFR plasmid Culture_MTHFR Culture & Induce MTHFR Expression E_coli_MTHFR->Culture_MTHFR Lysis_DHFR Cell Lysis Culture_DHFR->Lysis_DHFR Lysis_MTHFR Cell Lysis Culture_MTHFR->Lysis_MTHFR Purify_DHFR Affinity Chromatography (Purified DHFR) Lysis_DHFR->Purify_DHFR Purify_MTHFR Affinity Chromatography (Purified MTHFR) Lysis_MTHFR->Purify_MTHFR Reaction_Setup One-Pot Reaction Setup: - Folic Acid - Deuterated Serine - NADPH, PLP - Purified Enzymes Purify_DHFR->Reaction_Setup Purify_MTHFR->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC / LC-MS) Incubation->Monitoring Termination Reaction Termination Monitoring->Termination Purification Anion-Exchange or Preparative HPLC Termination->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: A comprehensive workflow for the enzymatic synthesis of this compound.

Logical Relationship for Deuterated Methyl Donor Selection

Deuterated_Donor_Selection cluster_donors Potential Deuterated Donors Goal Synthesize this compound Requirement Introduce a -CD3 group enzymatically Goal->Requirement Enzymatic_Step Methylene to Methyl Conversion (MTHFR) Requirement->Enzymatic_Step Precursor 5,10-Methylene-d2-tetrahydrofolate Enzymatic_Step->Precursor Donor_Source Source of Deuterated One-Carbon Unit Precursor->Donor_Source d_Serine Deuterated Serine (L-Serine-2,3,3-d3) - Utilized by SHMT - Commercially available Donor_Source->d_Serine d_Formaldehyde Deuterated Formaldehyde (DCDO) - Direct one-carbon source - Potential for non-enzymatic side reactions Donor_Source->d_Formaldehyde d_Formate Deuterated Formate (DCOOH) - Requires additional enzymes for conversion to methylene-THF Donor_Source->d_Formate Selection Deuterated Serine is a suitable choice for a well-defined enzymatic cascade. d_Serine->Selection

References

The Pivotal Role of 5-(Methyl-d3)tetrahydrofolic Acid in Advancing Folate Cycle Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular function, underpinning processes such as nucleotide synthesis, amino acid metabolism, and epigenetic regulation. Central to this network is the folate cycle, which facilitates the transfer of one-carbon units. The principal circulating and biologically active form of folate is L-5-methyltetrahydrofolate (5-MTHF). Understanding the dynamics of the folate cycle is crucial for research into a myriad of health conditions, including neural tube defects, cardiovascular disease, and neurological disorders.[1][2][3] The use of stable isotope-labeled internal standards has revolutionized the quantitative analysis of folates in biological matrices, offering enhanced accuracy and precision. This technical guide focuses on the critical role of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated analog of 5-MTHF, in folate cycle research. Its application as an internal standard in mass spectrometry-based methods allows for precise quantification, enabling researchers to unravel the complexities of folate metabolism.[4][5]

Core Biochemical Pathways: The Folate and Methionine Cycles

The folate cycle is intricately linked with the methionine cycle, forming a cornerstone of one-carbon metabolism. 5-MTHF plays a pivotal role in this interplay by donating its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[6][7] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[1][8]

Folic acid, the synthetic form of folate, must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[9][10] THF is then converted to 5,10-methylenetetrahydrofolate, which can be used for nucleotide synthesis or irreversibly reduced to 5-MTHF by methylenetetrahydrofolate reductase (MTHFR).[3]

Folate_Cycle Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate SHMT 5-Methyltetrahydrofolate (5-MTHF) 5-Methyltetrahydrofolate (5-MTHF) 5,10-Methylenetetrahydrofolate->5-Methyltetrahydrofolate (5-MTHF) MTHFR DNA Synthesis DNA Synthesis 5,10-Methylenetetrahydrofolate->DNA Synthesis 5-Methyltetrahydrofolate (5-MTHF)->Tetrahydrofolate (THF) Homocysteine Homocysteine 5-Methyltetrahydrofolate (5-MTHF)->Homocysteine Methionine Methionine Homocysteine->Methionine MS

The Role of this compound in Quantitative Analysis

Accurate measurement of folate concentrations in biological samples is challenging due to the low endogenous levels and the instability of some folate vitamers.[11] Isotope dilution mass spectrometry is the gold standard for quantitative analysis, and this compound serves as an ideal internal standard for the quantification of 5-MTHF.[4][5] By introducing a known amount of the deuterated standard into a sample, any variations in sample preparation and analysis affect both the analyte and the standard equally, allowing for highly accurate and precise quantification.[12]

Physicochemical Properties
PropertyValue
Chemical Formula C₂₀H₂₂D₃N₇O₆
Molecular Weight 462.47 g/mol [5]
Appearance Off-White to Pale Yellow Solid[13]
Storage 2-8°C, Hygroscopic, Under Inert Atmosphere[13]
Solubility Soluble in aqueous solutions

Experimental Protocols

Quantification of 5-Methyltetrahydrofolate in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the analysis of 5-MTHF in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration will depend on the expected range of endogenous 5-MTHF).

  • Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an antioxidant like ascorbic acid) to precipitate proteins.[14]

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for folate analysis (e.g., 100 x 2.1 mm, 2.6 µm particle size).[15]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution is typically employed to separate 5-MTHF from other plasma components. An example gradient is as follows:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-6 min: Hold at 90% B

    • 6-7 min: Return to 10% B

    • 7-10 min: Re-equilibrate at 10% B

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for folate analysis.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 5-MTHF and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methyltetrahydrofolate 460.2313.220-30
This compound 463.2316.220-30

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add 5-(Methyl-d3)THF Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results (5-MTHF Concentration) Quantification->Results

Synthesis of 5-Methyltetrahydrofolate

The synthesis of 5-MTHF typically involves a multi-step process starting from folic acid. A common synthetic route includes the catalytic hydrogenation of folic acid to tetrahydrofolic acid (THFA), followed by a reaction with formaldehyde (B43269) to form 5,10-methylenetetrahydrofolate, which is then reduced to 5-MTHF.[16][17][18]

Synthesis_Workflow Folic_Acid Folic Acid Hydrogenation1 Catalytic Hydrogenation Folic_Acid->Hydrogenation1 THFA Tetrahydrofolic Acid (THFA) Hydrogenation1->THFA Methylenation Methylenation (Formaldehyde) THFA->Methylenation Methylene_THF 5,10-Methylene-THF Methylenation->Methylene_THF Hydrogenation2 Reduction Methylene_THF->Hydrogenation2 5_MTHF 5-Methyltetrahydrofolate (5-MTHF) Hydrogenation2->5_MTHF

Conclusion

This compound is an indispensable tool in modern folate research. Its use as an internal standard in LC-MS/MS methods provides the accuracy and precision necessary to quantify the biologically active form of folate in complex biological matrices. This capability is fundamental to advancing our understanding of the folate cycle's role in health and disease, and it is a critical component in the development of novel diagnostics and therapeutic interventions targeting one-carbon metabolism. The detailed methodologies and pathways presented in this guide offer a comprehensive resource for researchers dedicated to this vital area of study.

References

Navigating the In Vivo Journey of 5-(Methyl-d3)tetrahydrofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of 5-(Methyl-d3)tetrahydrofolic acid (5-MTHF-d3). Due to a lack of specific published data on the deuterated form, this document extrapolates from the extensive research available on its non-deuterated counterpart, 5-methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate. This guide details the absorption, distribution, metabolism, and excretion (ADME) of 5-MTHF, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways using Graphviz diagrams. The potential impact of deuterium (B1214612) labeling on the metabolic profile is also discussed, providing a foundational understanding for researchers and professionals in drug development and nutritional science.

Introduction

Folate, an essential B-vitamin, plays a critical role in a myriad of physiological processes, including DNA synthesis, repair, and methylation. 5-Methyltetrahydrofolic acid (5-MTHF) is the primary circulating form of folate in the human body and is directly involved in the one-carbon metabolic pathway. The deuterated isotopologue, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracing and quantification. Understanding its in vivo journey is paramount for its application in research and potential therapeutic development. While direct studies on 5-MTHF-d3 are limited, the metabolic pathways of 5-MTHF are well-established and provide a robust framework for predicting its fate.

Absorption

5-MTHF is primarily absorbed in the proximal small intestine. Unlike folic acid, which requires enzymatic reduction, 5-MTHF is the natural form that is readily taken up by intestinal cells.

Experimental Protocol: In Vivo Intestinal Absorption Study in Rats

A common method to assess intestinal absorption involves oral or intragastric administration of a labeled compound to laboratory animals, followed by the analysis of biological samples.

  • Animal Model: Male Wistar rats (200-250g) are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Test Substance Administration: A solution of 5-MTHF (or 5-MTHF-d3) in a suitable vehicle (e.g., 0.9% saline) is administered by oral gavage at a specific dose (e.g., 1 mg/kg body weight).

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation of the carotid artery at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). For deuterated compounds, the mass spectrometer is set to detect the specific mass-to-charge ratio of the labeled analyte.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from the plasma concentration-time profiles.

Distribution

Following absorption, 5-MTHF is transported in the bloodstream, primarily bound to albumin, to various tissues and organs. It readily crosses the blood-brain barrier, which is crucial for its functions in the central nervous system.

Quantitative Data: Tissue Distribution of Folates

While specific data for 5-MTHF-d3 is not available, studies on radiolabeled folates provide insights into their distribution. The following table summarizes the relative distribution of folate in various rat tissues after administration of radiolabeled folic acid, which is metabolized to 5-MTHF.

TissueFolate Concentration (ng/g tissue)
Liver15,000 - 25,000
Kidney5,000 - 10,000
Red Blood Cells200 - 400 (ng/mL)
Plasma5 - 20 (ng/mL)
Brain20 - 40

Note: These are approximate values derived from various studies and can vary based on the dose, time of measurement, and analytical method.

Metabolism

The central role of 5-MTHF is to donate its methyl group in the one-carbon metabolic pathway. This process is fundamental for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS), with vitamin B12 as a cofactor.

Signaling Pathway: One-Carbon Metabolism

OneCarbonMetabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_circulation Bloodstream cluster_cell Target Cell 5-MTHF_lumen 5-(Methyl-d3)THF (Lumen) 5-MTHF_cell 5-(Methyl-d3)THF (Enterocyte) 5-MTHF_lumen->5-MTHF_cell Absorption 5-MTHF_blood 5-(Methyl-d3)THF (Bound to Albumin) 5-MTHF_cell->5-MTHF_blood Transport 5-MTHF_target 5-(Methyl-d3)THF 5-MTHF_blood->5-MTHF_target Cellular Uptake THF Tetrahydrofolate (THF) 5-MTHF_target->THF Methionine Synthase (MS) + Vit B12 Homocysteine Homocysteine Methionine Methionine Homocysteine:s->Methionine:n SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product SAM->Methylated_Product SAH->Homocysteine Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_Acceptor->Methylated_Product

Figure 1: Simplified pathway of 5-MTHF in one-carbon metabolism.

Potential Impact of Deuterium Labeling

The deuterium atoms on the methyl group of 5-MTHF-d3 increase its mass. This can lead to a kinetic isotope effect (KIE) in reactions where the C-D bond is broken. In the case of the methionine synthase reaction, the transfer of the deuterated methyl group might be slightly slower than the transfer of a non-deuterated methyl group. This could potentially lead to:

  • A slightly longer half-life of 5-MTHF-d3 in the body.

  • A reduced rate of homocysteine remethylation.

However, the magnitude of this effect in vivo is expected to be small and may not be physiologically significant in most contexts. Further research is needed to quantify the in vivo KIE for 5-MTHF-d3.

Excretion

Folate and its metabolites are primarily excreted in the urine and feces. The kidneys play a crucial role in reabsorbing filtered folate to maintain systemic levels.

Experimental Protocol: Excretion Study in Rats
  • Animal Model and Housing: Rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Administration of Test Substance: A single dose of 5-MTHF-d3 is administered intravenously or orally.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing: The total volume of urine and weight of feces are recorded. Aliquots are taken and stored at -80°C.

  • Analysis: The concentration of 5-MTHF-d3 and any potential metabolites in the urine and feces is determined by LC-MS/MS.

  • Data Calculation: The percentage of the administered dose excreted in urine and feces over time is calculated.

Quantitative Data: Excretion of Folates

The following table provides representative data on the excretion of folates in humans after oral administration of a physiological dose of folic acid.

Route of ExcretionPercentage of Administered Dose
Urine20 - 30%
Feces10 - 20%

Note: The remaining percentage is retained and distributed in body tissues.

Summary and Conclusion

The in vivo metabolic fate of this compound is predicted to closely follow that of its non-deuterated counterpart, 5-methyltetrahydrofolic acid. It is efficiently absorbed in the small intestine, distributed throughout the body, and acts as a primary methyl donor in the essential one-carbon metabolic pathway. The primary route of excretion is through the urine. While the deuterium labeling may introduce a minor kinetic isotope effect, 5-MTHF-d3 remains an invaluable tool for pharmacokinetic and metabolic research. The experimental protocols and data presented in this guide, though largely based on studies of non-deuterated folates, provide a solid foundation for designing and interpreting in vivo studies with 5-MTHF-d3. Further research specifically investigating the ADME of this compound is warranted to refine our understanding of its behavior in biological systems.

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Dosing Oral or IV Administration Animal_Acclimation->Dosing Test_Substance_Prep Preparation of 5-(Methyl-d3)THF Solution Test_Substance_Prep->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Excreta_Collection Sample_Processing Plasma Separation & Tissue Homogenization Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis for Parent & Metabolites Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis Metabolite_ID Metabolite Identification LC_MS_MS->Metabolite_ID Excretion_Profile Quantification of Excreted Compound LC_MS_MS->Excretion_Profile

Figure 2: General experimental workflow for an in vivo ADME study.

Understanding One-Carbon Metabolism: A Technical Guide to Using 5-(Methyl-d3)tetrahydrofolic Acid as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for cellular function. It facilitates the transfer of one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions that regulate epigenetics and other cellular processes.[1][2][3][4][5] At the core of this network are two key cycles: the folate cycle and the methionine cycle.[3][6][7] Dysregulation of one-carbon metabolism is implicated in a variety of diseases, including cancer, cardiovascular disease, and neural tube defects.[8][9][10]

Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways in both healthy and diseased states.[11][12] 5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is a deuterated form of the primary circulating folate, 5-methyltetrahydrofolate (5-MTHF).[13] By introducing a heavy isotope-labeled methyl group, researchers can trace the flux of one-carbon units through the methionine cycle and connected pathways. This technical guide provides an in-depth overview of one-carbon metabolism, the application of d3-5-MTHF as a tracer, and detailed experimental protocols for its use.

Core Concepts of One-Carbon Metabolism

One-carbon metabolism is primarily composed of the folate and methionine cycles, which are interlinked and essential for cellular homeostasis.

  • The Folate Cycle: This cycle's main function is to carry and transfer one-carbon units. Dietary folate is converted to tetrahydrofolate (THF), which can then accept a one-carbon unit from sources like serine to form 5,10-methylenetetrahydrofolate.[14][15] This intermediate is a critical branch point. It can be used for the synthesis of thymidylate (a DNA precursor) or be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate (5-MTHF).[8][10][16]

  • The Methionine Cycle: This cycle is responsible for regenerating the essential amino acid methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including DNA, RNA, and protein methylation.[4][16][17] The cycle begins with the transfer of the methyl group from 5-MTHF to homocysteine, a reaction catalyzed by methionine synthase (MTR), which requires vitamin B12 as a cofactor.[9][15][17] This reaction regenerates both methionine and THF, thus linking the two cycles. Methionine is then converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed back to homocysteine, completing the cycle.[18]

OneCarbonMetabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF SHMT DHF Dihydrofolate (DHF) CH2THF->DHF TS MTHF 5-Methyl-THF CH2THF->MTHF MTHFR dTMP dTMP CH2THF->dTMP DHF->THF DHFR Hcy Homocysteine MTHF->Hcy Methyl Group Donation Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dUMP->dTMP TS Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, Proteins) SAM->Methylation SAH->Hcy SAHH Hcy->Met MTR (Vit B12)

Caption: Overview of the interconnected Folate and Methionine Cycles in one-carbon metabolism.

Experimental Design and Protocols with this compound

Using this compound (d3-5-MTHF) as a tracer allows for the precise tracking of the methyl group as it is transferred to homocysteine to form methionine and subsequently incorporated into various downstream metabolites. This enables the quantification of metabolic flux through the methionine cycle.

Experimental Workflow

A typical stable isotope tracing experiment involves several key stages, from cell culture or in vivo administration to sample analysis and data interpretation.

ExperimentalWorkflow cluster_prep Phase 1: Preparation & Labeling cluster_sampling Phase 2: Sampling & Extraction cluster_analysis Phase 3: Analysis & Interpretation A Experimental System (Cell Culture or Animal Model) B Introduce d3-5-MTHF (Spike into media or administer in vivo) A->B C Time-Course Incubation (Allow tracer incorporation) B->C D Collect Samples (Cells, Plasma, Tissues) C->D E Quench Metabolism (e.g., with cold solvent) D->E F Extract Metabolites E->F G LC-MS/MS Analysis (Quantify labeled and unlabeled species) F->G H Calculate Isotopic Enrichment & Mass Isotopomer Distribution G->H I Metabolic Flux Analysis H->I

References

5-(Methyl-d3)tetrahydrofolic Acid: A Technical Guide for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is a stable isotope-labeled form of 5-methyltetrahydrofolic acid, the primary circulating form of folate in the body. Its use as a tracer in metabolic studies provides a powerful tool to investigate the intricate network of one-carbon metabolism. By tracing the fate of the deuterated methyl group, researchers can elucidate the flux through key pathways such as the methionine cycle, nucleotide synthesis, and methylation reactions. This technical guide provides an in-depth overview of the application of d3-5-MTHF in metabolic research, compiling essential data, experimental protocols, and visualizations to aid in the design and execution of tracer studies.

One-carbon metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation processes.[1][2] Folates, in the form of tetrahydrofolate (THF) derivatives, are the primary carriers of these one-carbon units.[2] 5-Methyltetrahydrofolic acid (5-MTHF) plays a central role in this network by donating its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[3][4] This process is vital for maintaining the methionine cycle and the supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA and histone methylation.[4]

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and related compounds in metabolic studies. This data is essential for designing experiments and interpreting results from tracer studies.

ParameterValueReference
Linear Range of Detection for 5-MTHF (LC-MS/MS)
Lower Limit1.2 x 10⁻¹¹ mol/L[5]
Upper Limit3.2 x 10⁻⁷ mol/L[5]
Intra-assay Coefficient of Variation for 5-MTHF < 8.6%[5]
Inter-assay Coefficient of Variation for 5-MTHF < 9.0%[5]
Linear Range of Detection for Folic Acid (LC-MS/MS)
Lower Limit5 x 10⁻¹⁰ mol/L[5]
Upper Limit4.5 x 10⁻⁸ mol/L[5]
Intra-assay Coefficient of Variation for Folic Acid < 7.5%[5]
Inter-assay Coefficient of Variation for Folic Acid < 6.5%[5]

Table 1: Analytical Performance for Folate Quantification. This table details the typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 5-methyltetrahydrofolic acid and folic acid in biological samples.

AnalyteMRM Transition (m/z)Collision Energy (eV)Reference
Folic Acid442.2 → 295.222[3]
5-Methyltetrahydrofolic Acid460.2 → 313.320[3]
Internal Standard (IS)242.1 → 206.120[3]
[¹³C₅]-5-CH₃-H₄folate465.2 → 318.2-

Table 2: Mass Spectrometry Parameters for Folate Analysis. This table provides examples of multiple reaction monitoring (MRM) transitions and collision energies used for the detection of folates and their isotopologues by tandem mass spectrometry.

Experimental Protocols

Protocol 1: General Metabolite Extraction from Adherent Cancer Cells for Folate Analysis

This protocol outlines a standard procedure for extracting metabolites, including folates, from adherent cancer cells in culture for subsequent analysis by LC-MS/MS.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >13,000 rpm at 4°C

Procedure:

  • Cell Culture: Grow adherent cancer cells to the desired confluency in a 6 cm dish or T25 flask.

  • Washing: Remove the culture medium and quickly wash the cells twice with 5 mL of pre-warmed PBS to remove any residual medium.

  • Metabolism Quenching: Immediately after removing the final PBS wash, add approximately 10 mL of liquid nitrogen to cover the cell monolayer. This step rapidly arrests metabolic activity.

  • Metabolite Extraction:

    • Allow the liquid nitrogen to evaporate completely.

    • Immediately add 1 mL of ice-cold 80% methanol to the dish.

    • Place the dish on ice.

  • Cell Lysis and Collection:

    • Using a cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube for 30 seconds.

    • Centrifuge at >13,000 rpm for 30 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Protocol 2: Sample Preparation for Folate Analysis in Plasma

This protocol describes a method for the extraction of folates from plasma samples for quantification by LC-MS/MS.[3]

Materials:

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a 500 µL aliquot of plasma, add a known amount of the internal standard solution.

  • Protein Precipitation and Extraction:

    • Add the methanol solution containing 2-mercaptoethanol and ammonium hydroxide to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the folates.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and ammonium acetate (B1210297) buffer).[3]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 3: Synthesis of 5-Methyltetrahydrofolic Acid

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid (THF)

  • Dissolve folic acid in an aqueous alkaline solution.

  • Under an inert gas atmosphere (e.g., nitrogen or argon), add a reducing agent such as sodium borohydride.

  • Heat the reaction mixture to facilitate the reduction.

  • The resulting THF solution is used directly in the next step without isolation.[8]

Step 2: Methylation of Tetrahydrofolic Acid

  • To the THF solution from Step 1, add a deuterated methyl source, such as an aqueous solution of deuterated formaldehyde (B43269) (CD₂O).

  • Follow this with the addition of a reducing agent, again typically sodium borohydride, to reduce the intermediate to d3-5-MTHF.[6]

  • The reaction is performed under an inert atmosphere to prevent oxidation of the labile folate species.

  • The final product can be purified using chromatographic techniques.

Mandatory Visualization

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD d3_5_MTHF 5-(Methyl-d3)THF Methylene_THF->d3_5_MTHF MTHFR (irreversible) Thymidylate_Synthesis Thymidylate_Synthesis Methylene_THF->Thymidylate_Synthesis Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Formyl_THF->THF Formyl-THF Synthetase Purine_Synthesis Purine_Synthesis Formyl_THF->Purine_Synthesis Homocysteine Homocysteine d3_5_MTHF->Homocysteine d3-methyl group DHF Dihydrofolate (DHF) DHF->THF DHFR Folate Folate Folate->DHF DHFR Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation_Reactions Methylation (DNA, RNA, proteins) SAM->Methylation_Reactions SAH->Homocysteine SAHH Homocysteine->Methionine Methionine Synthase

Figure 1: Tracing the d3-methyl group through one-carbon metabolism.

Experimental_Workflow start Start: Cell Culture or In Vivo Model tracer Administer 5-(Methyl-d3)THF Tracer start->tracer incubation Incubation/ Tracer Incorporation tracer->incubation sampling Sample Collection (Cells, Tissues, Plasma) incubation->sampling quenching Metabolism Quenching (e.g., Liquid Nitrogen) sampling->quenching extraction Metabolite Extraction (e.g., Cold Methanol) quenching->extraction analysis LC-MS/MS Analysis (Quantification of Isotopologues) extraction->analysis data_processing Data Processing and Metabolic Flux Analysis analysis->data_processing results Results: Flux Maps, Pathway Activity data_processing->results

Figure 2: General experimental workflow for a d3-5-MTHF tracer study.

Conclusion

This compound is an invaluable tool for dissecting the complexities of one-carbon metabolism. By enabling the direct tracing of the methyl group from the primary circulating folate, researchers can gain quantitative insights into the dynamic regulation of metabolic pathways critical for cell proliferation, maintenance, and epigenetic control. The protocols and data presented in this guide provide a foundation for the application of this powerful tracer in diverse areas of biological and biomedical research, from fundamental studies of cellular metabolism to the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer. The continued development of analytical techniques and computational models will further enhance the utility of d3-5-MTHF in advancing our understanding of metabolic networks in health and disease.

References

The Biological Nexus of Deuterated 5-Methyltetrahydrofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of 5-methyltetrahydrofolic acid (5-MTHF), with a specific focus on the implications of deuterium (B1214612) substitution on its methyl group. 5-MTHF is the most biologically active form of folate, playing a pivotal role in one-carbon metabolism, most notably as the primary methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. The introduction of a deuterated methyl group (CD3) in 5-(Methyl-d3)tetrahydrofolic acid offers a powerful tool for metabolic studies and holds the potential to modulate its pharmacokinetic and pharmacodynamic properties through the kinetic isotope effect (KIE). This document details the metabolic pathways involving 5-MTHF, explores the theoretical impact of deuteration on its enzymatic interactions, provides relevant experimental protocols, and presents quantitative data in structured formats to facilitate research and development in this area.

Introduction: The Central Role of 5-Methyltetrahydrofolic Acid

5-Methyltetrahydrofolic acid (5-MTHF) is the predominant and most biologically active form of folate in the human body. It functions as a critical coenzyme in a variety of metabolic reactions, collectively known as one-carbon metabolism. The most crucial of these is the transfer of its methyl group to homocysteine to synthesize methionine.[1] This reaction is essential for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.

Deuterated 5-MTHF, specifically this compound, is a stable isotope-labeled analog of 5-MTHF. It is primarily utilized as an internal standard and tracer in metabolic research to accurately quantify endogenous 5-MTHF levels and track its metabolic fate.[2] Beyond its use as a research tool, the substitution of protium (B1232500) with deuterium in the methyl group has the potential to alter the molecule's biological activity due to the kinetic isotope effect (KIE), which may influence its therapeutic applications.

Metabolic Pathways and Enzymatic Interactions

The primary biological function of 5-MTHF is intrinsically linked to the folate and methionine cycles.

The Folate Cycle and 5-MTHF Synthesis

Dietary folates and folic acid are converted through a series of enzymatic steps to tetrahydrofolate (THF). THF is then converted to 5,10-methylenetetrahydrofolate, which is subsequently reduced by the enzyme methylenetetrahydrofolate reductase (MTHFR) to form 5-MTHF. This irreversible reaction commits the one-carbon unit to the methionine synthesis pathway.

Folate Cycle Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate 5-Methyltetrahydrofolate (5-MTHF) 5-Methyltetrahydrofolate (5-MTHF) 5,10-Methylenetetrahydrofolate->5-Methyltetrahydrofolate (5-MTHF) MTHFR 5-Methyltetrahydrofolate (5-MTHF)->Tetrahydrofolate (THF) Methionine Synthase

Figure 1: Simplified diagram of the folate cycle leading to the synthesis of 5-MTHF.

The Methionine Cycle and Methyl Group Transfer

5-MTHF serves as the methyl donor for the vitamin B12-dependent enzyme methionine synthase (MS), which catalyzes the conversion of homocysteine to methionine.[1] Methionine is then adenylated to form S-adenosylmethionine (SAM), the primary methyl donor for most cellular methylation reactions.

Methionine Cycle 5-MTHF 5-MTHF Homocysteine Homocysteine 5-MTHF->Homocysteine Methionine Synthase (Vitamin B12) Methionine Methionine Homocysteine->Methionine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) S-adenosylmethionine (SAM)->S-adenosylhomocysteine (SAH) Methylated Substrate Methylated Substrate S-adenosylmethionine (SAM)->Methylated Substrate Methyltransferase S-adenosylhomocysteine (SAH)->Homocysteine Substrate Substrate Substrate->Methylated Substrate

Figure 2: The methionine cycle, highlighting the role of 5-MTHF.

The Impact of Deuteration: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium in the methyl group of 5-MTHF can influence the rate of its transfer by methionine synthase due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, which can lead to a different activation energy for bond cleavage.

Quantitative Data

The following tables summarize available pharmacokinetic data for non-deuterated 5-MTHF, which serves as a baseline for understanding the potential effects of deuteration. Direct comparative pharmacokinetic data for deuterated 5-MTHF is not available in the public domain.

Table 1: Pharmacokinetic Parameters of (6S)-5-Methyltetrahydrofolate and Folic Acid

Parameter(6S)-5-Methyltetrahydrofolate-2CholFolic AcidFold DifferenceReference
iAUC0-8h (Total Folate)HigherLower1.64[3]
iAUC0-8h ((6S)-5-MTHF)HigherLower2.56[3]
Tmax ((6S)-5-MTHF)0.8 h2.8 h-[3]

iAUC: incremental Area Under the Curve

Table 2: Bioavailability of Various Monoglutamyl Folates Relative to Intravenous Folic Acid

Folate FormIsotope Excretion Ratio (Bioavailability)Reference
Folic Acid (PteGlu)1.53[4]
10-formyl-H4folate1.02[4]
5-methyl-H4folate0.99[4]
5-formyl-H4folate1.13[4]
Tetrahydrofolate (H4folate)0.71[4]

Experimental Protocols

Synthesis of 5-Methyltetrahydrofolic Acid (General, Non-Deuterated)

General Workflow for 5-MTHF Synthesis:

5-MTHF Synthesis Workflow Folic Acid Folic Acid Catalytic Hydrogenation Catalytic Hydrogenation Folic Acid->Catalytic Hydrogenation Tetrahydrofolic Acid (THFA) Tetrahydrofolic Acid (THFA) Catalytic Hydrogenation->Tetrahydrofolic Acid (THFA) Methylenation Methylenation Tetrahydrofolic Acid (THFA)->Methylenation with Formaldehyde (B43269) Methylene Intermediates Methylene Intermediates Methylenation->Methylene Intermediates Hydrogenation Hydrogenation Methylene Intermediates->Hydrogenation 5-Methyltetrahydrofolate (5-MTHF) 5-Methyltetrahydrofolate (5-MTHF) Hydrogenation->5-Methyltetrahydrofolate (5-MTHF)

Figure 3: A generalized workflow for the synthesis of 5-MTHF from folic acid.

For the synthesis of this compound, a deuterated source of the methyl group, such as deuterated formaldehyde (CD2O) or another suitable deuterated one-carbon donor, would be introduced during the methylenation or a subsequent methylation step.

Methionine Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from established methods for measuring methionine synthase activity by monitoring the formation of its product, tetrahydrofolate (THF).[5]

Principle: Methionine synthase catalyzes the transfer of a methyl group from 5-MTHF to homocysteine, producing methionine and THF. The THF product is then converted to 5,10-methenyltetrahydrofolate by heating in an acidic formate (B1220265) solution. 5,10-methenyltetrahydrofolate has a strong absorbance at 350 nm, which can be measured spectrophotometrically.

Reagents:

  • Potassium phosphate (B84403) buffer (1 M, pH 7.2)

  • Dithiothreitol (DTT) (500 mM)

  • S-adenosylmethionine (AdoMet) (3.8 mM)

  • L-homocysteine (100 mM)

  • Hydroxocobalamin (Vitamin B12) (500 µM)

  • 5-Methyltetrahydrofolate (e.g., 4.2 mM)

  • Enzyme preparation (e.g., cell lysate or purified enzyme)

  • Quenching solution (5 N HCl in 60% formic acid)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, AdoMet, L-homocysteine, and the enzyme sample in a glass tube.

  • Add hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes to activate the enzyme.

  • Initiate the reaction by adding 5-MTHF, mix, and incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the quenching solution.

  • Heat the mixture at 80°C for 10 minutes to convert THF to 5,10-methenyltetrahydrofolate.

  • Cool the samples to room temperature.

  • Centrifuge to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate enzyme activity based on the extinction coefficient of 5,10-methenyltetrahydrofolate (26,500 M⁻¹cm⁻¹).

Controls:

  • A "no enzyme" blank to control for non-enzymatic reactions.

  • A "minus homocysteine" blank to account for any background absorbance from the enzyme preparation.

To compare the activity of deuterated versus non-deuterated 5-MTHF, parallel assays would be run using equimolar concentrations of this compound and 5-methyltetrahydrofolic acid.

LC-MS/MS Method for Simultaneous Quantification of Deuterated and Non-Deuterated 5-MTHF

This protocol outlines a general approach for the simultaneous quantification of this compound (d3-5-MTHF) and endogenous 5-MTHF in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Principle: The two isotopic forms of 5-MTHF are chemically identical and will co-elute during chromatographic separation. However, they can be distinguished by their different molecular weights using a mass spectrometer.

Workflow:

LC-MSMS Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., with methanol Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) for cleanup LC Separation LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM mode Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification SPE SPE SPE->LC Separation

Figure 4: General workflow for the quantification of 5-MTHF and its deuterated analog by LC-MS/MS.

Key Steps:

  • Sample Preparation: Extract 5-MTHF from the biological matrix, typically by protein precipitation with methanol, often in the presence of an antioxidant like ascorbic acid or 2-mercaptoethanol (B42355) to prevent folate degradation.[6]

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., formic acid or acetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both d3-5-MTHF and endogenous 5-MTHF would be monitored.

    • For 5-MTHF: A representative transition might be m/z 460 -> m/z 313.

    • For d3-5-MTHF: The precursor ion would be shifted by +3 Da, so a potential transition would be m/z 463 -> m/z 313 (assuming the fragmentation does not involve the methyl group).

  • Quantification: Generate standard curves for both analytes using known concentrations and an appropriate internal standard (e.g., ¹³C-labeled 5-MTHF).

Conclusion and Future Directions

Deuterated 5-methyltetrahydrofolic acid is an invaluable tool for researchers studying folate metabolism, enabling precise quantification and metabolic tracing. The potential for deuteration to modulate the biological activity of 5-MTHF through the kinetic isotope effect presents an exciting avenue for drug development. While direct evidence of altered enzymatic activity with methionine synthase is currently lacking, the theoretical basis and findings from other methyltransferase systems suggest that this is a promising area for future investigation.

Further research should focus on:

  • Directly comparing the kinetic parameters of deuterated and non-deuterated 5-MTHF with purified methionine synthase.

  • Conducting in vivo pharmacokinetic and pharmacodynamic studies to compare the absorption, distribution, metabolism, and excretion of deuterated and non-deuterated 5-MTHF.

  • Investigating the potential therapeutic benefits of deuterated 5-MTHF in conditions associated with impaired folate metabolism or MTHFR polymorphisms.

The insights gained from such studies will be crucial for fully understanding the biological function of deuterated 5-methyltetrahydrofolic acid and harnessing its potential for the advancement of human health.

References

The Advent and Application of 5-(Methyl-d3)tetrahydrofolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is the deuterated analogue of 5-methyltetrahydrofolic acid (5-MTHF), the primary biologically active form of folate (Vitamin B9) in the human body. The strategic replacement of three hydrogen atoms with deuterium (B1214612) on the methyl group provides a stable, heavier isotope without significantly altering the molecule's chemical properties. This key modification has established d3-5-MTHF as an indispensable tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the highly sensitive and specific quantification of endogenous 5-MTHF using mass spectrometry. This guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its role in advancing our understanding of folate metabolism.

Discovery and Historical Context

The journey to the use of this compound is intertwined with the broader history of deuterated drugs and the study of folate metabolism. The concept of using deuterium, a stable isotope of hydrogen discovered by Harold Urey in 1931, to alter the metabolic properties of molecules emerged from the study of the kinetic isotope effect.[1] This effect describes how the difference in mass between hydrogen and deuterium can lead to slower rates of chemical reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[1]

While the application of deuterium in drug development to intentionally slow metabolism and improve pharmacokinetic profiles gained traction in the latter half of the 20th century, the initial and still most widespread use of deuterated compounds is as internal standards in analytical chemistry.[1][2] For a compound like 5-MTHF, which exists in low concentrations in biological matrices and is prone to degradation, accurate quantification is challenging. The development of stable isotope dilution analysis using mass spectrometry revolutionized the field. By "spiking" a sample with a known amount of a deuterated analogue like d3-5-MTHF, which is chemically identical to the analyte but has a different mass, researchers can correct for sample loss during preparation and for variations in instrument response, leading to highly accurate measurements.

The specific synthesis and use of this compound as an internal standard became more prevalent with the rise of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for folate analysis in clinical and research settings.[3][4]

Synthesis of this compound

The synthesis of this compound is not a direct process but rather a multi-step chemical conversion starting from folic acid. The key step is the introduction of the deuterated methyl group. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a composite based on established methods for the synthesis of 5-methyltetrahydrofolate, adapted for the introduction of a deuterated methyl group.

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid (THF)

  • Materials: Folic acid, Sodium borohydride (B1222165) (NaBH4), inert gas (Argon or Nitrogen), appropriate buffer solution (e.g., phosphate (B84403) buffer).

  • Procedure:

    • Folic acid is dissolved in a suitable aqueous alkaline solution under an inert atmosphere to prevent oxidation.

    • Sodium borohydride is slowly added to the solution while maintaining the inert atmosphere and controlling the temperature.

    • The reaction mixture is stirred until the reduction to tetrahydrofolic acid is complete, which can be monitored by UV-Vis spectrophotometry.

    • The resulting THF is highly unstable and is typically used immediately in the next step without isolation.[5]

Step 2: Methylation of Tetrahydrofolic Acid with a Deuterated Methyl Source

  • Materials: Tetrahydrofolic acid solution from Step 1, Deuterated formaldehyde (B43269) (CD2O) or deuterated methyl iodide (CD3I), Sodium borohydride (NaBH4), inert gas.

  • Procedure:

    • To the freshly prepared THF solution, deuterated formaldehyde is added, followed by another portion of sodium borohydride. This reductive methylation introduces the deuterated methyl group.[6]

    • Alternatively, a direct methylation can be achieved using deuterated methyl iodide, though this method may be less common for this specific application.

    • The reaction is carried out under an inert atmosphere and protected from light to minimize degradation.

    • The progress of the methylation can be monitored by HPLC.

Step 3: Purification and Isolation

  • Materials: Reaction mixture from Step 2, appropriate chromatography media (e.g., anion-exchange resin), elution buffers.

  • Procedure:

    • The final reaction mixture is purified using column chromatography, typically on an anion-exchange resin, to separate the this compound from unreacted starting materials and byproducts.[6]

    • The fractions containing the desired product are collected, and the solvent is removed under reduced pressure.

    • The final product is typically stored as a salt (e.g., calcium or sodium salt) at low temperatures (-20°C or below) and protected from light and moisture to ensure stability.[7]

Physicochemical and Analytical Data

This compound is primarily characterized by its mass difference compared to the endogenous compound. This mass shift is the basis for its use in stable isotope dilution analysis.

PropertyValueReference
Chemical FormulaC20H22D3N7O6-
Molecular WeightApproximately 462.5 g/mol [7]
Isotopic PurityTypically >98%Commercial Supplier Data
AppearanceOff-white to yellowish solidCommercial Supplier Data
Storage Conditions-20°C, protect from light and moisture[7]
Mass Spectrometry Data

In mass spectrometry, this compound and its non-deuterated counterpart will have different mass-to-charge ratios (m/z) for the parent ion and key fragment ions. This allows for their simultaneous detection and quantification.

AnalyteParent Ion (m/z)Fragment Ion (m/z)
5-Methyltetrahydrofolic Acid460.2313.1
This compound463.2316.1

Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration.

Role in One-Carbon Metabolism

5-MTHF is a central player in one-carbon metabolism, a network of interconnected biochemical pathways that are essential for the synthesis of nucleotides (the building blocks of DNA and RNA), the methylation of DNA, proteins, and lipids, and the regulation of homocysteine levels. The primary role of 5-MTHF is to donate its methyl group to homocysteine to regenerate the essential amino acid methionine. This reaction is catalyzed by the enzyme methionine synthase and requires Vitamin B12 as a cofactor.

One_Carbon_Metabolism Folate Dietary Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT (Serine -> Glycine) Methylene_THF->THF Thymidylate Synthase Methyl_THF 5-Methyl-THF (5-MTHF) Methylene_THF->Methyl_THF MTHFR dUMP dUMP Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis One-Carbon Donation Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12) SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation Reactions) SAH->Homocysteine SAHH dTMP dTMP dUMP->dTMP Thymidylate Synthase

One-Carbon Metabolism Pathway

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution assays for the quantification of 5-MTHF in biological matrices such as plasma, serum, and red blood cells.

Experimental Protocol: Quantification of 5-MTHF in Human Plasma by LC-MS/MS

1. Sample Preparation and Extraction

  • Materials: Human plasma, this compound (internal standard), extraction buffer (e.g., with antioxidants like ascorbic acid and dithiothreitol), protein precipitation solvent (e.g., methanol (B129727) or acetonitrile), solid-phase extraction (SPE) cartridges.

  • Procedure:

    • To a known volume of plasma (e.g., 100 µL), add a precise amount of the this compound internal standard solution.

    • Add extraction buffer to stabilize the folates and vortex briefly.

    • Precipitate proteins by adding a cold organic solvent (e.g., methanol). Vortex and centrifuge to pellet the proteins.

    • The supernatant can be directly injected into the LC-MS/MS system or further purified using SPE.

    • For SPE, the supernatant is loaded onto a pre-conditioned anion-exchange cartridge. The cartridge is washed, and the folates are eluted with an appropriate solvent.

    • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.[8][9]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for HPLC).

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is common.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific parent-to-fragment ion transitions for both 5-MTHF and d3-5-MTHF.

    • MRM Transitions:

      • 5-MTHF: e.g., m/z 460.2 -> 313.1

      • d3-5-MTHF: e.g., m/z 463.2 -> 316.1

3. Data Analysis and Quantification

  • The concentration of 5-MTHF in the sample is determined by calculating the ratio of the peak area of the endogenous 5-MTHF to the peak area of the d3-5-MTHF internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 5-MTHF and a fixed concentration of the internal standard.

Analytical Method Validation Data

The following table summarizes typical validation parameters for an LC-MS/MS method for 5-MTHF quantification using a deuterated internal standard.

ParameterTypical ValueReference
Linearity (R²)> 0.99[10]
Lower Limit of Quantification (LLOQ)0.5 - 5 nmol/L[8]
Intra-day Precision (%CV)< 10%[4]
Inter-day Precision (%CV)< 15%[4]
Accuracy (% Recovery)85 - 115%[8]

Pharmacokinetics of 5-Methyltetrahydrofolate

While specific pharmacokinetic studies on this compound are not typically performed as it is not used as a therapeutic agent, numerous studies have investigated the pharmacokinetics of non-deuterated 5-MTHF, often comparing it to folic acid. 5-MTHF is the readily bioavailable form of folate and does not require the enzymatic reduction by dihydrofolate reductase (DHFR) that folic acid does. This can be particularly advantageous for individuals with polymorphisms in the MTHFR gene, which can impair the conversion of folic acid to its active form.

Pharmacokinetic Parameter5-MTHF (5 mg oral dose)Folic Acid (5 mg oral dose)Reference
Cmax (ng/mL)129 ± 42.414.1 ± 9.4[11]
Tmax (hours)~1-2~2-3[11]
BioavailabilityHigher than Folic Acid-[11]

Note: Values are presented as mean ± standard deviation.

Conclusion and Future Perspectives

This compound has become an essential tool for the accurate assessment of folate status in both research and clinical settings. Its use as an internal standard in stable isotope dilution LC-MS/MS assays has significantly improved the reliability of 5-MTHF measurements. This, in turn, has facilitated a deeper understanding of the pharmacokinetics of different folate forms and the impact of genetic variations on folate metabolism.

Future applications of deuterated folates may extend beyond their use as internal standards. The kinetic isotope effect could potentially be exploited to study the dynamics of one-carbon metabolism in vivo, providing insights into the flux through various metabolic pathways in health and disease. As our understanding of the intricate roles of folate in cellular processes continues to grow, so too will the importance of tools like this compound in advancing this field of research.

References

An In-Depth Technical Guide to 5-(Methyl-d3)tetrahydrofolic Acid: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated analog of the biologically active form of folate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of 5-methyltetrahydrofolic acid (5-MTHF), the primary active form of folate in the body. The key structural feature is the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group at the N5 position of the tetrahydrofolate molecule.

Chemical Formula: C₂₀H₂₂D₃N₇O₆

Molecular Weight: 462.47 g/mol

Synonyms: Prefolic A-d3, N⁵-(Methyl-d3)tetrahydrofolic Acid

The presence of the deuterium-labeled methyl group makes this compound an invaluable tool in metabolic research, particularly in studies involving one-carbon metabolism, as it can be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry.

Stability Profile

The stability of this compound is a critical factor for its use in experimental and pharmaceutical applications. While specific quantitative stability data for the deuterated form is not extensively available, its stability profile is expected to be similar to or slightly enhanced compared to the non-deuterated 5-MTHF due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond, such as oxidative degradation.

The stability of 5-MTHF, and by extension its deuterated analog, is influenced by several factors including temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

5-Methyltetrahydrofolic acid is known to be less heat-stable than folic acid[1]. Its thermal degradation generally follows first-order kinetics[2]. Studies on the non-deuterated form provide valuable insights into the expected thermal behavior of the deuterated compound.

ConditionObservation for 5-MTHFReference
Temperature Degradation rate increases with increasing temperature.[2][2]
Arrhenius Activation Energy (Ea) 79.98 kJ mol⁻¹ in phosphate (B84403) buffer (pH 7) at ambient pressure.[2][2]
Comparison with Folic Acid Less stable than folic acid under thermal stress.[1][1]
pH Stability

The pH of the solution significantly impacts the stability of 5-MTHF. It is most stable in neutral to slightly acidic conditions and degrades more rapidly in highly acidic or alkaline environments.

pH RangeStability of 5-MTHFReference
2-10 Relatively stable with and without heat treatment.
< 4 Decreased stability.
7 Highest thermal stability.
Alkaline conditions Rapid decrease in stability.
Oxidative Stability

5-MTHF is highly susceptible to oxidative degradation. The presence of oxygen is a major factor in its degradation. The use of antioxidants, such as ascorbic acid (Vitamin C), can significantly enhance its stability by protecting it from oxidation.

ConditionObservation for 5-MTHFReference
Presence of Oxygen Primary cause of degradation.
Antioxidants (e.g., Ascorbic Acid) Significantly improves stability.
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of folates. Therefore, it is recommended to protect solutions of this compound from light.

Role in Signaling Pathways: One-Carbon Metabolism

This compound, like its non-deuterated form, is a central molecule in one-carbon metabolism. This intricate network of biochemical pathways is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules, including DNA, proteins, and lipids.

The deuterated methyl group of this compound is transferred to homocysteine to form methionine, a reaction catalyzed by methionine synthase (MS). Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT Serine Serine Serine->THF SHMT Glycine Glycine Serine->Glycine dTMP dTMP MethyleneTHF->dTMP TYMS DHF Dihydrofolate (DHF) MethyleneTHF->DHF MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR dUMP dUMP DHF->THF DHFR HCY Homocysteine MTHF->HCY MS MET Methionine HCY->MET SAM S-Adenosylmethionine (SAM) MET->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation SAH->HCY

Caption: The central role of 5-MTHF in the one-carbon metabolism pathway.

Experimental Protocols

Accurate assessment of the stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

Experimental Workflow for Stability Testing

Stability_Workflow Start Prepare solutions of This compound Stress Expose to stress conditions (Temperature, pH, Light, Oxidant) Start->Stress Sample Collect samples at defined time points Stress->Sample Analyze Analyze samples by HPLC or LC-MS/MS Sample->Analyze Data Quantify remaining This compound Analyze->Data Kinetics Determine degradation kinetics (e.g., first-order rate constant) Data->Kinetics

Caption: A general workflow for conducting stability studies.

Detailed Protocol for HPLC-UV Analysis

This protocol provides a general framework for the analysis of this compound using HPLC with UV detection. Optimization of specific parameters may be required.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate buffer (e.g., potassium phosphate), pH adjusted as required

  • Ascorbic acid (as an antioxidant)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing an antioxidant like 1% (w/v) ascorbic acid. Protect the solution from light.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often used. For example:

    • Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 3.0) with 1% acetonitrile.

    • Mobile Phase B: 100% acetonitrile.

    • A typical gradient might be from 5% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 290 nm

4. Sample Preparation for Stability Studies:

  • Prepare a solution of this compound in the desired matrix (e.g., buffer at a specific pH).

  • Expose the solution to the desired stress condition (e.g., place in a water bath at a specific temperature).

  • At predetermined time intervals, withdraw an aliquot of the sample.

  • Immediately cool the sample (if heat-stressed) and dilute it with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the stressed samples using the calibration curve.

  • Plot the concentration of the remaining compound against time to determine the degradation kinetics. For a first-order reaction, a plot of ln(concentration) versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).

Detailed Protocol for LC-MS/MS Analysis

LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for analyzing complex samples or for pharmacokinetic studies.

1. Materials and Reagents:

  • Same as for HPLC-UV, with the addition of an internal standard (e.g., ¹³C₅-labeled 5-MTHF).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

2. Preparation of Solutions:

  • Prepare standard and sample solutions as described for HPLC-UV, but spike all samples and standards with a known concentration of the internal standard.

3. Chromatographic Conditions:

  • Similar to HPLC-UV, but often with a faster gradient and lower flow rate compatible with the MS interface (e.g., 0.3-0.5 mL/min).

  • The mobile phase may contain volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Determine the specific precursor and product ions through infusion of a standard solution.

    • Internal Standard: Determine the MRM transition for the chosen internal standard.

  • Optimize other MS parameters such as collision energy, declustering potential, and ion source temperature.

5. Data Analysis:

  • Quantify the analyte by calculating the ratio of the peak area of this compound to the peak area of the internal standard.

  • Generate a calibration curve by plotting this ratio against the concentration of the standard solutions.

  • Determine the concentration in unknown samples from the calibration curve.

Conclusion

This compound is a vital tool for researchers studying folate metabolism and related pathways. Understanding its chemical structure and stability is paramount for its effective use in experimental settings. This guide has provided a detailed overview of these aspects, including its role in one-carbon metabolism and comprehensive experimental protocols for its analysis. While the deuteration is expected to confer slightly increased stability, it is crucial to handle this compound with care, protecting it from heat, light, and oxidation to ensure the integrity of experimental results.

References

Methodological & Application

LC-MS/MS protocol for 5-(Methyl-d3)tetrahydrofolic Acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the precise quantification of 5-(Methyl-d3)tetrahydrofolic Acid has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical trials where deuterated compounds are used as tracers or internal standards. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and sensitivity.

This application note provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in biological matrices.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is utilized for the extraction of this compound and the internal standard from human plasma.

  • Reagents:

  • Procedure:

    • To 500 µL of blank human plasma in a microcentrifuge tube, add 25 µL of the appropriate working standard solution of this compound. For unknown samples, add 25 µL of the reconstitution solution.

    • Add a known amount of the internal standard working solution to all samples, calibrators, and quality controls.

    • Vortex mix the samples for 30 seconds.

    • Add 1 mL of the methanol solution to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge the samples at 17,024 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the acetonitrile – 5 mM ammonium acetate buffer solution.

    • Vortex for 3 minutes and centrifuge at 17,024 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The entire process should be conducted under dim light.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • LC System: A Shimadzu Nexera X2 UHPLC system or equivalent.[1]

  • Column: Raptor ARC-18, 2.7 µm, 100 x 2.1 mm with a compatible guard column.[1]

  • Mobile Phase A: 0.1% aqueous formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 8 µL.

  • Gradient Elution:

    • Start at 3% B.

    • Linearly increase to 10% B over 2.5 minutes.

    • Hold at 10% B for 2.5 minutes.[1]

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 40 psig.

  • Capillary Voltage: 4.0 kV.

  • MRM Transitions:

    • The specific MRM transitions for this compound and the internal standard need to be optimized by direct infusion. The precursor ion will be the [M+H]⁺ ion. The fragmentor voltage for 5-MTHF has been reported as 105 V.

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data presented are representative of typical results obtained for the analysis of the non-deuterated analog, 5-methyltetrahydrofolic acid, and are expected to be similar for this compound.

ParameterValueReference
Linearity Range0.04 - 40 ng/mL[3]
Limit of Detection (LOD)0.04 ng/mL[3]
Limit of Quantification (LOQ)0.4 ng/mL[3]
QC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy/Recovery (%)Reference
Low< 8.6%< 9.0%98.0% ± 1.6%[2][3]
Medium< 8.6%< 9.0%98.0% ± 1.6%[2][3]
High< 8.6%< 9.0%98.0% ± 1.6%[2][3]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (with Internal Standard) precipitation Protein Precipitation (Methanol) sample->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge2 Centrifugation reconstitution->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for the LC-MS/MS quantification of this compound.

Signaling Pathway Context (Folate Metabolism)

While this protocol is for a deuterated standard, understanding the role of its non-deuterated counterpart, 5-methyltetrahydrofolate (5-MTHF), is crucial. 5-MTHF is the primary active form of folate in circulation and plays a key role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.

folate_pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis (Purines & Pyrimidines) DHF->DNA_Synthesis MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethyleneTHF->DHF TS MethyleneTHF->THF MTHF 5-Methyl-THF (Analyte Analog) MethyleneTHF->MTHF MTHFR MTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (B12-dependent) SAM S-Adenosylmethionine (SAM) 'Methyl Donor' Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, lipids) SAM->Methylation SAH->Homocysteine

Caption: Simplified overview of the central role of 5-Methyl-THF in one-carbon metabolism.

References

Application Note and Protocol: Quantification of 5-Methyltetrahydrofolic Acid in Human Plasma using 5-(Methyl-d3)tetrahydrofolic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in the human body, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Accurate quantification of 5-MTHF in plasma is vital for assessing folate status, diagnosing deficiencies, and in pharmacokinetic studies of folate-based drugs and supplements. This application note details a robust and sensitive method for the determination of 5-MTHF in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 5-(Methyl-d3)tetrahydrofolic Acid as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

1. Materials and Reagents

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-MTHF and this compound in a solvent mixture of 50:50 (v/v) methanol:5 mM ammonium acetate solution containing a stabilizing agent like 10 mg/mL 2-mercaptoethanol or ascorbic acid.[1][2] Store these solutions at -80°C in the dark.[1]

  • Working Solutions: Prepare a series of standard working solutions of 5-MTHF by diluting the stock solution with the same solvent mixture. Prepare a working solution of the internal standard, this compound, at an appropriate concentration (e.g., 50 ng/mL).[2]

  • Extraction Solution: An example of an extraction solution consists of 114 mM ascorbic acid, 200 mM MES, and 0.7 mM DTT, with the pH adjusted to 5 with NaOH.[3]

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking blank human plasma with the 5-MTHF working solutions to achieve a desired concentration range (e.g., 0.25–20 ng/mL for folic acid and 5–50 ng/mL for 5-M-THF).[1][2]

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.[1][2]

4. Sample Preparation

The main challenge in quantifying 5-MTHF is its instability.[1] Therefore, proper sample handling and the use of stabilizing agents are critical.

  • Protein Precipitation Method:

    • To 100 µL of plasma sample, calibration standard, or QC sample, add 25 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of cold methanol containing a stabilizing agent (e.g., 1% ascorbic acid or 10 mg/mL 2-mercaptoethanol) to precipitate proteins.[1][2]

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Affinity Column Purification (for enhanced cleanup):

    • Add the internal standard to 2 mL of plasma.[4][5]

    • Purify the sample using folate binding protein affinity columns.[4][5][6][7]

    • Elute the folates and concentrate the eluent before LC-MS/MS analysis.[4][5][6]

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Hedera ODS-2, Superspher 100RP18) is commonly used.[1][7]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid or acetic acid in water (A) and acetonitrile or methanol (B) is typical.[1][3]

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[3]

    • Injection Volume: 10 µL.[3][8]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.[4][6]

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions (Example):

      • 5-MTHF: The specific precursor and product ions would be determined by direct infusion and optimization on the mass spectrometer.

      • This compound (IS): The precursor ion will be shifted by +3 Da compared to the analyte, and the product ion may be the same or different depending on the fragmentation pattern.

Data Presentation

The quantitative performance of the method should be evaluated and summarized.

Table 1: Calibration Curve Parameters for 5-MTHF Analysis

ParameterValue
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.5< 10%< 10%90 - 110%
Medium10< 8%< 8%92 - 108%
High40< 7%< 7%95 - 105%

Note: The values in the tables are examples and should be determined during method validation. Intra-assay and inter-assay coefficients of variation for 5-MTHF concentration in plasma have been reported to be within 8.6% and 9.0%, respectively.[4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample / Standard / QC add_is Add 5-(Methyl-d3)THF Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms data_acq Data Acquisition (MRM Mode) lc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify 5-MTHF Concentration calibration_curve->quantification

Caption: Experimental workflow for 5-MTHF quantification in plasma.

logical_relationship Analyte 5-MTHF SamplePrep Sample Preparation Variability Analyte->SamplePrep InstrumentalDrift Instrumental Drift Analyte->InstrumentalDrift IS 5-(Methyl-d3)THF IS->SamplePrep IS->InstrumentalDrift AnalyteResponse Analyte Peak Area SamplePrep->AnalyteResponse affects IS_Response IS Peak Area SamplePrep->IS_Response affects similarly InstrumentalDrift->AnalyteResponse affects InstrumentalDrift->IS_Response affects similarly Ratio Peak Area Ratio (Analyte/IS) AnalyteResponse->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration determines

Caption: Rationale for using an internal standard in LC-MS/MS analysis.

References

Application Notes and Protocols for Flux Analysis in One-Carbon Metabolism using 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for the biosynthesis of nucleotides, amino acids, and for cellular methylation reactions. Dysregulation of these pathways is implicated in various diseases, including cancer and neurological disorders. Stable isotope tracing coupled with mass spectrometry has become a powerful tool for elucidating metabolic pathway dynamics and quantifying metabolic fluxes. 5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is a stable isotope-labeled form of the primary circulating folate, 5-methyltetrahydrofolic acid (5-MTHF), and serves as an excellent tracer to investigate the flux of one-carbon units within this critical metabolic network.[1]

These application notes provide a comprehensive guide for utilizing d3-5-MTHF in metabolic flux analysis, complete with detailed experimental protocols and data presentation formats.

Principle of Flux Analysis with this compound

The central principle involves introducing d3-5-MTHF into a biological system (e.g., cell culture) and tracing the incorporation of the deuterium-labeled methyl group (-CD3) into downstream metabolites. By measuring the isotopic enrichment in key metabolites over time, researchers can quantify the rate of methyl group transfer and the relative contributions of different pathways to one-carbon metabolism. The primary reaction traced is the methionine synthase (MTR)-catalyzed transfer of the labeled methyl group from d3-5-MTHF to homocysteine, forming d3-methionine and tetrahydrofolate (THF).[1][2] The labeled methionine can then be traced further into S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.

Key Applications

  • Quantifying Methionine Cycle Flux: Determine the rate of de novo methionine synthesis from homocysteine.

  • Assessing Folate Trapping: Investigate the efficiency of methyl group transfer from 5-MTHF, which can be impaired in certain disease states or due to nutrient deficiencies.[1]

  • Elucidating Drug Mechanisms: Evaluate the impact of therapeutic agents on one-carbon metabolism fluxes.

  • Understanding Disease Pathophysiology: Probe alterations in one-carbon metabolism in cancer, cardiovascular disease, and neurological disorders.

Experimental Workflow

The overall experimental workflow for flux analysis using d3-5-MTHF involves several key stages, from cell culture and tracer incubation to sample analysis and data interpretation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Tracer Media Preparation tracer_incubation Tracer Incubation with 5-(Methyl-d3)THF media_prep->tracer_incubation sampling Time-Course Sampling tracer_incubation->sampling extraction Metabolite Extraction sampling->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis & Flux Calculation lc_ms->data_analysis

Caption: Experimental workflow for flux analysis.

One-Carbon Metabolism Signaling Pathway

The following diagram illustrates the central pathways of one-carbon metabolism, highlighting the role of 5-MTHF.

one_carbon_metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Serine->Methylene_THF SHMT Glycine Glycine Methylene_THF->Glycine SHMT Methyl_THF 5-Methyl-THF (d3-5-MTHF Tracer) Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP TS Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Methyl_THF->THF MTR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine dUMP dUMP dUMP->dTMP Purines Purines Formyl_THF->Purines

Caption: Key pathways in one-carbon metabolism.

Detailed Experimental Protocols

Cell Culture and Media Preparation
  • Cell Seeding: Plate mammalian cells in appropriate multi-well plates or dishes to achieve 70-80% confluency at the time of the experiment.

  • Folate-Depleted Media: Culture cells in custom folate-free RPMI 1640 or DMEM supplemented with dialyzed fetal bovine serum (dFBS) for at least 24 hours prior to the experiment to deplete endogenous folate stores. Standard FBS contains folates that would dilute the tracer.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with a small amount of antioxidant like ascorbic acid). Protect the solution from light and store at -80°C.

  • Labeling Media: On the day of the experiment, prepare the labeling medium by supplementing the folate-free base medium with the desired final concentration of d3-5-MTHF (typically in the physiological range of 25-100 nM).

Stable Isotope Tracing Experiment
  • Media Exchange: Aspirate the folate-depleted medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).

  • Tracer Addition: Add the pre-warmed d3-5-MTHF labeling medium to the cells.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells and media for metabolite analysis. The optimal time points may need to be determined empirically for the specific cell line and experimental question.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and quench cellular metabolism by adding ice-cold 80% methanol (B129727)/20% water.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of labeled and unlabeled metabolites.

Table 1: Example LC-MS/MS Parameters for One-Carbon Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methyltetrahydrofolate460.2313.125
5-(Methyl-d3)THF 463.2 316.1 25
Methionine150.1104.115
d3-Methionine 153.1 107.1 15
S-Adenosylmethionine (SAM)399.1250.120
d3-SAM 402.1 250.1 20
Homocysteine136.090.012
S-Adenosylhomocysteine (SAH)385.1136.118

Note: These are example parameters and should be optimized for the specific instrument and chromatographic conditions used.

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is the abundance of different isotopologues for each metabolite of interest. This data can be used to calculate isotopic enrichment and subsequently, metabolic fluxes.

Isotopic Enrichment Calculation

Isotopic enrichment (or mole percent enrichment, MPE) is calculated as the fraction of the labeled isotopologue relative to the total pool of the metabolite:

MPE = [Abundance of Labeled Metabolite / (Abundance of Labeled Metabolite + Abundance of Unlabeled Metabolite)] * 100%

Quantitative Data Summary

The results of the flux analysis should be summarized in clear and concise tables to facilitate comparison across different experimental conditions.

Table 2: Isotopic Enrichment of Key Metabolites Following d3-5-MTHF Tracing in Cancer Cell Line A

Time (hours)d3-Methionine MPE (%)d3-SAM MPE (%)
00.0 ± 0.00.0 ± 0.0
215.2 ± 1.88.5 ± 0.9
428.9 ± 3.117.2 ± 2.0
845.1 ± 4.530.8 ± 3.5
2462.5 ± 6.051.3 ± 5.2

Data are presented as mean ± standard deviation (n=3). MPE: Mole Percent Enrichment.

Table 3: Calculated Fluxes in One-Carbon Metabolism in Cancer Cell Lines

Cell LineMethionine Synthesis Flux (nmol/10^6 cells/hr)SAM Synthesis Flux (nmol/10^6 cells/hr)
Cell Line A (Wild-Type)12.5 ± 1.310.1 ± 1.1
Cell Line B (MTHFR Knockdown)2.1 ± 0.41.8 ± 0.3
Cell Line A + Drug X6.8 ± 0.75.5 ± 0.6

Fluxes are calculated based on the rate of isotopic enrichment and the total pool size of the metabolites.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and specific method for quantifying fluxes through the methionine cycle and other key pathways of one-carbon metabolism. The protocols and data analysis strategies outlined in these application notes offer a framework for researchers to investigate the intricate regulation of these pathways in health and disease, and to assess the impact of novel therapeutic interventions. Careful experimental design, particularly regarding media composition and sampling time points, is critical for obtaining accurate and interpretable results.

References

Application Notes and Protocols for the Analysis of 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation of 5-(Methyl-d3)tetrahydrofolic acid for analysis, targeting researchers, scientists, and drug development professionals. The following protocols are designed to ensure the stability and accurate quantification of the analyte in biological matrices.

Introduction

This compound is a deuterated stable isotope-labeled internal standard for 5-methyltetrahydrofolic acid (5-MTHF), the primary active form of folate in the body. Accurate measurement of folates is crucial in various research areas, including nutrition, pharmacology, and clinical diagnostics. Due to the inherent instability of reduced folates like 5-MTHF, which are susceptible to oxidation, appropriate sample preparation is critical for reliable analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines several validated sample preparation techniques.

Stability Considerations

5-MTHF is sensitive to light, oxygen, and acidic conditions.[2][3] Therefore, all sample preparation steps should be carried out under dim light and at reduced temperatures whenever possible.[1] The use of antioxidants and stabilizing agents is essential to prevent degradation.

  • Antioxidants: Ascorbic acid and 2-mercaptoethanol (B42355) are commonly added to samples and extraction solutions to prevent oxidation.[1][4] For instance, adding ascorbic acid to serum samples can reduce any 5-methyl-5,6-dihydrofolate that may have formed back to 5-MTHF.[4]

  • pH: 5-MTHF is more stable in neutral to basic conditions.[5] Exposure to acidic mobile phases during LC-MS/MS analysis can be problematic, though some methods successfully employ acidic conditions.[3][5]

  • Temperature: Samples should be stored at -80°C for long-term stability.[4] During processing, keeping samples on ice can minimize degradation.[2]

Sample Preparation Protocols

Several methods are employed for the extraction of 5-MTHF from biological matrices, primarily plasma and serum. The choice of method depends on the sample volume, required sensitivity, and available instrumentation. The most common techniques include protein precipitation, solid-phase extraction (SPE), and affinity chromatography.

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to precipitate proteins, which are then removed by centrifugation.

Experimental Protocol:

  • To 60 µL of serum sample in a microcentrifuge tube, add 7 µL of 200 mmol/L ascorbic acid and vortex briefly.[4]

  • Add 120 µL of acetonitrile (B52724) containing the internal standard, this compound, at a suitable concentration (e.g., 20.0 nmol/L).[4] The internal standard should be added to the acetonitrile immediately before sample preparation to avoid degradation.[4]

  • Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 17,024 x g for 10 minutes.[1]

  • Carefully transfer 70 µL of the supernatant to a clean tube or a well plate.[4]

  • Evaporate the supernatant to dryness using a vacuum centrifuge at 30°C.[4]

  • Reconstitute the residue in 150 µL of the mobile phase, for example, acetonitrile – 5 mM ammonium (B1175870) acetate (B1210297) buffer solution (11:89, v/v) containing 10 mg/mL 2-mercaptoethanol.[1]

  • Vortex the reconstituted solution for 3 minutes.

  • Centrifuge at 17,024 x g for 10 minutes.[1]

  • Inject an 8 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[1]

Diagram of Protein Precipitation Workflow:

G Protein Precipitation Workflow sample Serum Sample (60 µL) add_ascorbic Add Ascorbic Acid (7 µL, 200 mmol/L) sample->add_ascorbic add_acetonitrile Add Acetonitrile with IS (120 µL) add_ascorbic->add_acetonitrile vortex1 Vortex (3 min) add_acetonitrile->vortex1 centrifuge1 Centrifuge (17,024 x g, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant (70 µL) centrifuge1->supernatant evaporate Evaporate to Dryness (30°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (150 µL) evaporate->reconstitute vortex2 Vortex (3 min) reconstitute->vortex2 centrifuge2 Centrifuge (17,024 x g, 10 min) vortex2->centrifuge2 inject Inject Supernatant (8 µL) into LC-MS/MS centrifuge2->inject

Caption: Workflow for protein precipitation sample preparation.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by removing more interfering substances, which can lead to improved sensitivity and reduced matrix effects.

Experimental Protocol:

  • To a 0.5 mL serum sample, add the internal standard, [5-13C5]5-MTHF (a suitable surrogate for this compound), and allow it to equilibrate.[6]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration buffer (e.g., water or a weak buffer).[7]

  • Load the serum sample onto the conditioned SPE cartridge.[6]

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte with the HPLC mobile phase or a suitable organic solvent.[6]

  • Inject a 40 µL aliquot of the eluate for LC-MS/MS analysis.[6]

Diagram of Solid-Phase Extraction Workflow:

G Solid-Phase Extraction Workflow sample Serum Sample (0.5 mL) with IS load Load Sample onto Cartridge sample->load condition Condition SPE Cartridge (C18) condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute inject Inject Eluate (40 µL) into LC-MS/MS elute->inject

Caption: General workflow for solid-phase extraction.

Protocol 3: Affinity Chromatography

This technique utilizes folate binding protein affinity columns to achieve highly specific extraction and purification of folates from complex matrices like plasma.[7]

Experimental Protocol:

  • Prepare a plasma sample (e.g., 2 mL) and add the internal standard.

  • Purify the sample using a folate binding protein affinity column.[7]

  • Follow the column manufacturer's instructions for sample loading, washing, and elution.

  • The eluent containing the purified folates is then concentrated.

  • The concentrated sample is subjected to LC-MS/MS analysis.

Diagram of Affinity Chromatography Workflow:

G Affinity Chromatography Workflow sample Plasma Sample (2 mL) with IS purify Purify using Folate Binding Protein Affinity Column sample->purify concentrate Concentrate Eluent purify->concentrate analyze LC-MS/MS Analysis concentrate->analyze

Caption: Workflow for affinity chromatography purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published methods for the analysis of 5-MTHF.

ParameterMethodMatrixLinearity RangeLOD/LOQReference
LinearityLC-MS/MSHuman Plasma5.05–50.5 ng/mL-[1][7][8]
LinearityLC-MS/MSHuman Plasma1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L1.2 x 10⁻¹¹ mol/L (LOD)
LinearityLC/ESI-MSHuman Serum0.94–97 ng/mL-[6]
PrecisionLC-MS/MSHuman PlasmaIntra-assay CV < 8.6%, Inter-assay CV < 9.0%-
PrecisionLC/ESI-MSHuman SerumCV of 5.3%-[6]
LOQLC-MS/MSDried Blood Spots27 nmol/L (whole blood)-[9]
LOQLC-MS/MSDried Plasma Spots4.4 nmol/L-[9]

Conclusion

The selection of an appropriate sample preparation technique for this compound analysis is critical for achieving accurate and reproducible results. Protein precipitation offers a rapid and simple approach, while solid-phase extraction and affinity chromatography provide cleaner extracts and potentially higher sensitivity. Regardless of the method chosen, careful attention to the stability of the analyte through the use of antioxidants and controlled environmental conditions is paramount. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field.

References

Application of 5-(Methyl-d3)tetrahydrofolic Acid in Clinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methyl-d3)tetrahydrofolic acid (5-MTHF-d3) is a deuterated form of 5-methyltetrahydrofolate, the primary biologically active form of folate in the human body. The incorporation of a stable isotope label (deuterium) makes it an invaluable tool in clinical research, particularly in pharmacokinetic studies, bioavailability assessments, and metabolic investigations. Its use as an internal standard in mass spectrometry-based assays allows for precise and accurate quantification of endogenous 5-MTHF, overcoming variations in sample preparation and instrument response. This document provides detailed application notes and experimental protocols for the utilization of 5-MTHF-d3 in clinical research settings.

Core Applications in Clinical Research

The primary application of this compound in clinical research is as an internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This stable isotope dilution assay is the gold standard for accurately measuring 5-methyltetrahydrofolate concentrations in biological matrices such as plasma, serum, and cerebrospinal fluid.

Key research areas include:

  • Pharmacokinetic (PK) and Bioavailability Studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) of different folate forms, such as folic acid versus 5-methyltetrahydrofolate.[1][2]

  • Food Fortification and Supplementation Efficacy: Assessing the impact of fortified foods or dietary supplements on folate status in various populations.

  • Clinical Trials for Folate-Related Therapies: Monitoring patient compliance and therapeutic drug levels in studies investigating the role of folate in conditions like neural tube defects, cardiovascular disease, and cognitive decline.

  • Metabolic Studies: Tracing the in vivo conversion and metabolism of different folate vitamers.

Data Presentation: Comparative Pharmacokinetics of 5-MTHF and Folic Acid

The following tables summarize quantitative data from clinical studies that highlight the pharmacokinetic differences between 5-methyltetrahydrofolate (5-MTHF) and folic acid. While these studies may have used other isotopically labeled internal standards, the principles and resulting data are directly relevant to the application of 5-MTHF-d3 for such quantifications.

Table 1: Pharmacokinetic Parameters of 6[S]-5-MTHF after Oral Administration of 5-MTHF and Folic Acid

Parameter5-MTHF Administration (5 mg)Folic Acid Administration (5 mg)P-value
Cmax (ng/mL) 129 ± 42.414.1 ± 9.4<0.001
Tmax (hours) 1.3 ± 0.53.4 ± 1.6<0.001
AUC (0-12h) (ng·h/mL) 531 ± 13685 ± 36<0.001

Data adapted from a study on patients with coronary artery disease.[1]

Table 2: Bioavailability Comparison of a 5-MTHF Salt and Folic Acid

Parameter(6S)-5-MethylTHF-dicholine saltFolic AcidFold IncreaseP-value
iAUC (0-8h) of plasma (6S)-5-MTHF --2.56<0.0001
iAUC (0-8h) of total plasma folate --1.64<0.0001

iAUC: incremental Area Under the Curve. Data from a study in healthy adults.[3]

Experimental Protocols

Protocol 1: Quantification of 5-Methyltetrahydrofolate in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a stable isotope dilution assay for the accurate quantification of 5-MTHF in human plasma.

1. Materials and Reagents:

2. Preparation of Standard and Internal Standard Solutions:

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of 5-MTHF in 10 mL of a solution of methanol and 5 mM ammonium acetate (50:50, v/v) containing 10 mg/mL of 2-mercaptoethanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of the same solvent as the analyte stock.

  • Working Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution to create a calibration curve (e.g., 5 to 50 ng/mL). Prepare a working internal standard solution at a fixed concentration (e.g., 20 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.

  • Add 300 µL of methanol containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Hedera ODS-2, 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 1 mM ammonium acetate in water with 0.6% formic acid.

  • Mobile Phase B: Acetonitrile with 0.6% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 5-MTHF (Analyte): m/z 460.2 → 313.3[4]

    • 5-MTHF-d3 (Internal Standard): m/z 463.2 → 316.3 (predicted)

    • Note: The exact m/z values for the d3-labeled standard should be confirmed by direct infusion.

  • Data Analysis: Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Signaling Pathway: One-Carbon Metabolism

This diagram illustrates the central role of 5-MTHF in the one-carbon metabolic pathway, which is crucial for DNA synthesis and methylation reactions.

OneCarbonMetabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Methylene_THF->THF SHMT MTHF 5-Methyltetrahydrofolate (5-MTHF) Methylene_THF->MTHF MTHFR DNA_Synthesis DNA Synthesis (dUMP -> dTMP) Methylene_THF->DNA_Synthesis MTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine

One-Carbon Metabolism Pathway
Experimental Workflow: LC-MS/MS Quantification

This diagram outlines the major steps in the quantification of 5-MTHF in a plasma sample using a stable isotope dilution assay with 5-MTHF-d3.

LCMS_Workflow Start Plasma Sample Collection Spike Spike with 5-MTHF-d3 (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry_Reconstitute Dry Down and Reconstitute Extract->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LC_MS->Data_Analysis Result Quantified 5-MTHF Concentration Data_Analysis->Result

LC-MS/MS Quantification Workflow
Logical Relationship: Bioavailability Advantage of 5-MTHF

This diagram illustrates the logical reason why direct supplementation with 5-MTHF can be more advantageous than folic acid, particularly in individuals with certain genetic polymorphisms.

Bioavailability_Advantage Folic_Acid Folic Acid Supplementation DHFR_Reduction Multi-step enzymatic reduction (DHFR enzyme) Folic_Acid->DHFR_Reduction MTHF_Supplement 5-MTHF Supplementation Active_Folate Biologically Active 5-MTHF MTHF_Supplement->Active_Folate Directly provides active form MTHFR_Conversion Conversion to 5-MTHF (MTHFR enzyme) DHFR_Reduction->MTHFR_Conversion MTHFR_Conversion->Active_Folate Polymorphism MTHFR Polymorphism (Reduced enzyme activity) Polymorphism->MTHFR_Conversion Can limit conversion

Bioavailability Advantage of 5-MTHF

References

Application Notes and Protocols: 5-(Methyl-d3)tetrahydrofolic Acid in Food and Nutrition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(Methyl-d3)tetrahydrofolic acid as an internal standard in the quantitative analysis of folates in food and nutritional samples. The protocols detailed below leverage the Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a state-of-the-art methodology for accurate folate quantification.[1][2][3]

Introduction

Folate, a crucial B-vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis and repair.[4][5] Its deficiency is linked to various health issues, making the accurate determination of folate content in food and supplements essential for nutritional assessment and regulatory compliance.[5] Natural folates exist in various forms (vitamers), with 5-methyltetrahydrofolate (5-MTHF) being a predominant and biologically active form.[6][7]

The analysis of folates in complex food matrices is challenging due to their low concentrations, instability, and the presence of multiple vitamers.[5] The Stable Isotope Dilution Assay (SIDA) has emerged as the gold standard for folate analysis.[1][2][3][4] This technique utilizes stable isotope-labeled internal standards, such as this compound, which are chemically identical to the analytes of interest but differ in mass.[4] The addition of a known amount of the labeled standard at the beginning of the sample preparation process allows for the accurate correction of analyte losses during extraction and purification, as well as compensating for matrix effects during LC-MS/MS analysis.[1][2][3]

This compound is the deuterium-labeled form of 5-methyltetrahydrofolic acid and serves as an ideal internal standard for the quantification of its unlabeled counterpart.[8] Its use significantly enhances the precision and accuracy of folate analysis in diverse food and nutritional products.

Key Applications

  • Quantitative analysis of 5-methyltetrahydrofolate in various food matrices: Including fruits, vegetables, cereal products, and dairy.[1][9][10]

  • Nutritional labeling and quality control of food supplements: Ensuring products meet the declared folate content.[11][12][13]

  • Bioavailability and metabolic studies: Tracing the absorption and metabolism of dietary folates.[14][15]

  • Food processing and storage stability studies: Assessing the impact of processing and storage on the folate content of foods.[1][16]

Quantitative Data Summary

The following tables summarize key performance characteristics of analytical methods employing this compound or other stable isotope-labeled standards for folate analysis.

Table 1: Method Performance for Folate Analysis using SIDA and LC-MS/MS

Parameter5-Methyltetrahydrofolate (5-MTHF)Folic Acid (FA)Food Matrix/Reference
Limit of Detection (LOD) 1.2 x 10⁻¹¹ mol/L5 x 10⁻¹⁰ mol/LPlasma[15]
4.3 ng/g9.0 ng/gBread[17]
0.17 - 0.33 µ g/100g -Strawberries[1]
Limit of Quantification (LOQ) 30 µg/kg-Nutritional Products[18]
0.51 - 0.96 µ g/100g -Strawberries[1]
Recovery 92.8 ± 1.0%-Nutritional Products[18]
76%90%Bread[17]
Intra-day Precision (CV) 18%3%Bread[17]
< 8.6%< 7.5%Plasma[15]
Inter-day Precision (CV) < 9.0%< 6.5%Plasma[15]

Experimental Protocols

Sample Preparation: Tri-Enzyme Extraction for Folate Release

This protocol is a generalized procedure for the extraction of folates from solid food matrices. Optimization may be required for specific food types.

Materials:

  • Food sample

  • Extraction buffer (e.g., phosphate (B84403) buffer with antioxidants like ascorbic acid and 2-mercaptoethanol)[19][20]

  • α-amylase solution

  • Protease solution

  • Folate conjugase (e.g., from rat serum or chicken pancreas)[20][21]

  • This compound internal standard solution of known concentration

  • Water bath

  • Centrifuge

Procedure:

  • Homogenize a representative portion of the food sample.

  • Weigh an appropriate amount of the homogenized sample into a centrifuge tube.

  • Add a precise volume of the this compound internal standard solution.

  • Add the extraction buffer and vortex thoroughly.

  • To release folates from the food matrix, perform a sequential enzymatic digestion: a. Add α-amylase solution and incubate to break down starch.[19][22] b. Add protease solution and incubate to digest proteins.[19][22] c. Heat the mixture to inactivate the enzymes and endogenous conjugases.[20]

  • Cool the sample and adjust the pH for the conjugase enzyme.

  • Add the folate conjugase solution to hydrolyze polyglutamyl folates to their monoglutamate forms, which are suitable for LC-MS/MS analysis.[19][20] Incubate as required.

  • Stop the enzymatic reaction by heating.

  • Centrifuge the sample to pellet solid debris.

  • Collect the supernatant containing the extracted folates for further purification.

Solid-Phase Extraction (SPE) for Sample Clean-up

This step is crucial for removing matrix components that can interfere with the LC-MS/MS analysis.

Materials:

  • Extracted folate supernatant

  • SPE cartridges (e.g., Oasis HLB or folate-binding protein affinity columns)[15][23]

  • Methanol (B129727)

  • Water

  • Elution buffer

  • Vacuum manifold or centrifuge

Procedure:

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant from the sample extraction step onto the cartridge.

  • Wash the cartridge with water to remove unretained impurities.

  • Elute the folates from the cartridge using an appropriate elution buffer.[2]

  • The eluate is now ready for LC-MS/MS analysis or can be evaporated and reconstituted in a suitable solvent.

LC-MS/MS Analysis for Folate Quantification

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[21]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[21][24]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the unlabeled 5-methyltetrahydrofolate and the this compound internal standard.

Procedure:

  • Inject the purified sample extract onto the LC column.

  • Separate the folate vitamers using the defined chromatographic gradient.

  • Detect and quantify the target analytes using the MS/MS detector in MRM mode.

  • Calculate the concentration of 5-methyltetrahydrofolate in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Experimental_Workflow_for_Folate_Analysis cluster_0 Sample Preparation cluster_1 Sample Clean-up cluster_2 Analysis Homogenization Food Sample Homogenization Spiking Spiking with 5-(Methyl-d3)THF Homogenization->Spiking Extraction Tri-Enzyme Extraction (Amylase, Protease, Conjugase) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Load Elution Elution SPE->Elution LCMS LC-MS/MS Analysis (MRM Mode) Elution->LCMS Inject Quantification Quantification LCMS->Quantification

Caption: Workflow for folate analysis using SIDA and LC-MS/MS.

SIDA_Principle Sample Food Sample (Unknown amount of Analyte) Mix Mixing and Equilibration Sample->Mix IS Known amount of 5-(Methyl-d3)THF (IS) IS->Mix Extraction Extraction & Clean-up (Analyte and IS losses occur equally) Mix->Extraction LCMS LC-MS/MS Analysis (Measures ratio of Analyte to IS) Extraction->LCMS Result Accurate Quantification of Analyte LCMS->Result

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

References

Application Notes and Protocols for 5-(Methyl-d3)tetrahydrofolic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methyl-d3)tetrahydrofolic acid (5-MTHF-d3) is a stable isotope-labeled form of 5-methyltetrahydrofolate, the primary biologically active form of folate in circulation. In cell culture, it serves as a powerful tool for metabolic tracing studies to elucidate the dynamics of one-carbon metabolism. By tracking the incorporation of the deuterium-labeled methyl group, researchers can investigate pathways crucial for nucleotide synthesis, amino acid metabolism, and methylation reactions. These studies are pivotal in cancer research, drug development, and understanding metabolic disorders.

Principle of Application

When introduced into cell culture medium, 5-MTHF-d3 is transported into cells and participates in the folate cycle. The deuterium-labeled methyl group is transferred to homocysteine to form methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor. The labeled methyl group can then be traced into various downstream molecules, including DNA, RNA, proteins, and lipids. Liquid chromatography-mass spectrometry (LC-MS/MS) is employed to detect and quantify the incorporation of the deuterium (B1214612) label, providing a quantitative measure of metabolic flux through these pathways.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of methyl group transfer and the activity of enzymes in the folate and methionine cycles.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on one-carbon metabolism.

  • Cancer Biology: Investigating the altered folate metabolism in cancer cells to identify potential therapeutic targets.

  • Nutritional Science: Studying the cellular uptake and metabolism of different forms of folate.

Experimental Protocols

Protocol 1: Preparation of Folate-Deficient Cell Culture Medium

To ensure efficient labeling with this compound, it is crucial to use a cell culture medium that is devoid of endogenous folates. This protocol describes the preparation of a custom folate-deficient RPMI-1640 medium.

Materials:

  • RPMI-1640 powder, without folic acid, L-glutamine, and sodium bicarbonate

  • Distilled, deionized water (ddH2O)

  • Sodium bicarbonate (NaHCO3)

  • L-glutamine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Refer to the manufacturer's instructions for the amount of RPMI-1640 powder required to make a 1 L solution.

  • In a sterile container, dissolve the RPMI-1640 powder in 900 mL of ddH2O. Stir until completely dissolved.

  • Add 2.0 g of sodium bicarbonate and 0.3 g of L-glutamine. Stir to dissolve.

  • Adjust the pH to 7.2-7.4 using 1N HCl or 1N NaOH.

  • Add ddH2O to bring the final volume to 1 L.

  • Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Aseptically supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.

  • Store the complete folate-deficient medium at 4°C, protected from light.

Protocol 2: Metabolic Labeling of Adherent Cells with this compound

This protocol outlines the procedure for labeling adherent mammalian cells with 5-MTHF-d3 for metabolic tracing studies.

Materials:

  • Adherent cells of interest (e.g., MCF-7, HeLa, A549)

  • Complete folate-deficient RPMI-1640 medium (prepared in Protocol 1)

  • This compound stock solution (1 mM in a suitable solvent, stored at -80°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Dry ice

  • Methanol (B129727), ice-cold

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Culture the cells in standard complete medium overnight to allow for attachment.

  • Folate Depletion (Optional but Recommended): To enhance label incorporation, wash the cells once with PBS and then culture them in the complete folate-deficient RPMI-1640 medium for 24 hours prior to adding the labeled compound.

  • Labeling: Prepare the labeling medium by spiking the complete folate-deficient RPMI-1640 with the this compound stock solution to a final concentration of 50-100 nM. Remove the folate-deficient medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time for the specific cell line and metabolic pathway of interest.

  • Harvesting:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Flash freeze the tubes in liquid nitrogen or on dry ice.

    • Store the samples at -80°C until further processing.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of metabolites from the cell lysates for subsequent analysis by LC-MS/MS. To prevent the degradation of labile folate species, it is crucial to work quickly and at low temperatures, and to use antioxidants.

Materials:

  • Cell lysates in 80% methanol (from Protocol 2)

  • Ascorbic acid

  • Centrifuge (refrigerated)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Thaw the frozen cell lysates on ice.

  • Add ascorbic acid to a final concentration of 1 mg/mL to prevent oxidation of folates.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the LC-MS mobile phase starting condition (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the supernatant to an LC-MS vial for analysis.

Data Presentation

The following tables provide representative quantitative data from a hypothetical metabolic tracing experiment using this compound in a cancer cell line.

Table 1: Intracellular Folate Pool Concentrations after 24-hour Treatment

Folate SpeciesControl (Unlabeled 5-MTHF) (pmol/mg protein)5-MTHF-d3 Treated (pmol/mg protein)
5-Methyltetrahydrofolate120.5 ± 15.2135.8 ± 18.9
Tetrahydrofolate (THF)35.2 ± 4.838.1 ± 5.3
5,10-Methylenetetrahydrofolate8.9 ± 1.29.5 ± 1.5
10-Formyltetrahydrofolate15.6 ± 2.116.2 ± 2.5

Values are presented as mean ± standard deviation (n=3).

Table 2: Isotopic Enrichment of Key Metabolites after 24-hour Labeling with 5-MTHF-d3

MetaboliteIsotopic Enrichment (M+3 / (M+0 + M+3)) %
5-Methyltetrahydrofolate95.2 ± 2.1
Methionine45.8 ± 5.6
S-Adenosylmethionine (SAM)42.1 ± 4.9
Thymidine monophosphate (dTMP)15.3 ± 2.8

Isotopic enrichment represents the percentage of the metabolite pool containing the d3-methyl group. Values are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_media_prep Medium Preparation cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation media_powder RPMI-1640 Powder (w/o Folic Acid) reconstitution Reconstitute in ddH2O + NaHCO3 + L-Gln media_powder->reconstitution supplement Supplement with dFBS & Pen/Strep reconstitution->supplement filter Sterile Filter (0.22 µm) supplement->filter seed_cells Seed Adherent Cells deplete Folate Depletion (24h) seed_cells->deplete add_label Add 5-MTHF-d3 Labeling Medium deplete->add_label incubate Incubate (Time Course) add_label->incubate harvest Harvest Cells (Ice-cold 80% Methanol) incubate->harvest extract Extract Metabolites (+ Ascorbic Acid) harvest->extract dry Dry Extract extract->dry reconstitute_lcms Reconstitute for LC-MS dry->reconstitute_lcms lcms LC-MS/MS Analysis reconstitute_lcms->lcms

Caption: Experimental workflow for metabolic tracing using this compound.

one_carbon_metabolism MTHF_d3 5-Methyl-d3-THF Met_d3 Methionine-d3 MTHF_d3->Met_d3 THF THF MTHF_d3->THF MS HCys Homocysteine HCys->Met_d3 MS SAM_d3 SAM-d3 Met_d3->SAM_d3 MAT Methylation Methylation Reactions (DNA, RNA, Protein) SAM_d3->Methylation Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF SHMT Methylene_THF->THF dTMP_d3 dTMP-d3 Methylene_THF->dTMP_d3 TYMS dUMP dUMP dUMP->dTMP_d3

Caption: Simplified pathway of this compound metabolism and label incorporation.

Application Note: Quantification of 5-(Methyl-d3)tetrahydrofolic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(Methyl-d3)tetrahydrofolic acid in human plasma. This stable isotope-labeled form of the primary active metabolite of folic acid is commonly used as an internal standard in pharmacokinetic studies. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for clinical research and drug development applications.

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the most biologically active form of folate, a crucial B vitamin involved in one-carbon metabolism.[1][2] This metabolic network is essential for DNA synthesis, repair, and methylation.[2] The quantification of folate species in biological matrices is vital for assessing nutritional status and in pharmacokinetic studies of folate-based therapeutics. Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification by LC-MS/MS, as they compensate for matrix effects and variations in sample processing. This application note provides a detailed protocol for the analysis of this compound in human plasma, which can be adapted for the quantification of endogenous 5-MTHF.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₅-5-methyltetrahydrofolic acid).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column to separate the analyte from endogenous interferences.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Gradient See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
5.1955
7.0955
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analyte is quantified using multiple reaction monitoring (MRM).

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Nitrogen
MRM Transitions See Table 4

Table 4: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound463.2316.320
¹³C₅-5-Methyltetrahydrofolic Acid (IS)465.2318.320

Quantitative Data Summary

The following tables summarize the performance characteristics of a similar method for the quantification of 5-methyltetrahydrofolic acid.[3][4][5]

Table 5: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
5-Methyltetrahydrofolic AcidPlasma0.249 - 19.9[3]0.249[3]
5-Methyltetrahydrofolic AcidSerum0.1 - 140 nmol/L[5]0.1 nmol/L[5]

Table 6: Precision and Accuracy

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
5-Methyltetrahydrofolic AcidPlasmaLow< 8.6[4]< 9.0[4]Not Reported
5-Methyltetrahydrofolic AcidPlasmaMedium< 8.6[4]< 9.0[4]Not Reported
5-Methyltetrahydrofolic AcidPlasmaHigh< 8.6[4]< 9.0[4]Not Reported

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard & Methanol plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer lc_ms LC-MS/MS System transfer->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

folate_pathway cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT MTHF 5-Methyltetrahydrofolate MethyleneTHF->MTHF MTHFR Hcy Homocysteine MTHF->Hcy Methionine Synthase Met Methionine Hcy->Met SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Hcy

Caption: Simplified overview of the folate and methionine metabolic cycles.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and pharmaceutical research. This method can be readily adapted for the quantification of endogenous 5-methyltetrahydrofolic acid, a key biomarker for assessing folate status.

References

Application Notes and Protocols for Pharmacokinetic Studies Using 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies utilizing 5-(Methyl-d3)tetrahydrofolic acid. This deuterated form of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body, serves as a valuable tool in drug development and nutritional research. Its use as a stable isotope tracer allows for precise quantification and differentiation from endogenous 5-MTHF, enabling accurate assessment of bioavailability, metabolism, and distribution.

Introduction

5-Methyltetrahydrofolic acid is the biologically active form of vitamin B9 (folate) and plays a crucial role in numerous metabolic pathways, including nucleotide synthesis and the remethylation of homocysteine to methionine.[1][2][3][4] Pharmacokinetic studies of 5-MTHF are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for the development of folate-based therapies and supplements. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in these studies as it allows the administered compound to be distinguished from the endogenous pool of the vitamin.[5] This methodology provides more accurate and reliable pharmacokinetic data compared to studies relying solely on unlabeled compounds.

Key Applications

  • Bioavailability and Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of 5-MTHF or comparing 5-MTHF to folic acid.[1][6][7][8]

  • Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of 5-MTHF.

  • Metabolism Studies: Tracing the metabolic fate of 5-MTHF in vivo.

  • Disease State Pharmacokinetics: Evaluating how diseases affecting absorption or metabolism impact the pharmacokinetics of 5-MTHF.

Experimental Protocols

Study Design

A common design for bioavailability studies is a randomized, two-period, two-sequence crossover study.[1][6]

  • Participants: Healthy volunteers or a specific patient population.

  • Treatment Arms:

    • Test Product: Oral dose of this compound.

    • Reference Product: Oral dose of an established 5-MTHF formulation or folic acid.[1][6]

  • Washout Period: A sufficient period between treatments to ensure complete elimination of the study drug from the previous period.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose to capture the full pharmacokinetic profile (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

G cluster_0 Study Workflow Participant Screening Participant Screening Randomization Randomization Participant Screening->Randomization Eligible Period 1 Period 1 Randomization->Period 1 Group A/B Washout Washout Period 1->Washout Treatment A/B Period 2 Period 2 Washout->Period 2 Pharmacokinetic Analysis Pharmacokinetic Analysis Period 2->Pharmacokinetic Analysis Treatment B/A Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Results Results Statistical Analysis->Results

Figure 1: A typical crossover study design workflow.
Sample Preparation for LC-MS/MS Analysis

The following protocol is a generalized procedure for the extraction of 5-MTHF from human plasma, adapted from various sources.[9]

  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Stabilization: Due to the instability of folates, it is crucial to add a stabilizing agent. To a 500 µL aliquot of plasma, add a solution containing antioxidants such as 2-mercaptoethanol.[9]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard. For the analysis of this compound, a different isotopologue such as [¹³C₅]-5-methyltetrahydrofolic acid is recommended.[10]

  • Protein Precipitation: Deproteinize the plasma sample by adding a solvent like methanol.[9] Vortex the mixture vigorously.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

G Plasma Sample Plasma Sample Add Stabilizer Add Stabilizer Plasma Sample->Add Stabilizer Spike Internal Standard Spike Internal Standard Add Stabilizer->Spike Internal Standard Protein Precipitation Protein Precipitation Spike Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Evaporation Evaporation Collect Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of folates in biological matrices due to its high sensitivity and selectivity.[9][11]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used for separation.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.[10]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time profiles of this compound.

Table 1: Key Pharmacokinetic Parameters
ParameterDescriptionUnits
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC₀-t Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mL
AUC₀-∞ Area under the plasma concentration-time curve from time 0 to infinityng·h/mL
t₁/₂ Elimination half-lifeh
CL/F Apparent total body clearanceL/h
Vd/F Apparent volume of distributionL
Table 2: Example Pharmacokinetic Data from a Comparative Study of 5-MTHF and Folic Acid (Adapted from Willems et al., 2004)[1][6]

Note: This table presents data for the naturally occurring 6[S] 5-MTHF isomer after administration of a racemic mixture of 5-MTHF and folic acid. A study using this compound would yield similar comparative data.

TreatmentCmax (ng/mL)Tmax (h)AUC₀-₁₂h (ng·h/mL)
5 mg 5-MTHF129 ± 42.41.5 (median)593 ± 158
5 mg Folic Acid14.1 ± 9.43.0 (median)78 ± 45

Data are presented as mean ± standard deviation, except for Tmax which is the median.

The results from this study demonstrate the significantly higher bioavailability of orally administered 5-MTHF compared to folic acid, as evidenced by the much greater Cmax and AUC values.[1][6]

Signaling and Metabolic Pathways

5-MTHF is a key component of the one-carbon metabolism pathway, which is essential for DNA synthesis, methylation reactions, and the metabolism of certain amino acids.

G cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Folic Acid Folic Acid DHF Dihydrofolate Folic Acid->DHF THF Tetrahydrofolate DHF->THF 5,10-Methylene-THF 5,10-Methylenetetrahydrofolate THF->5,10-Methylene-THF 5,10-Methylene-THF->THF dNTP Synthesis 5-MTHF 5-MTHF 5,10-Methylene-THF->5-MTHF MTHFR 5-MTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Methylation Reactions SAH->Homocysteine

Figure 3: Simplified diagram of the folate and methionine cycles.

This pathway illustrates the central role of 5-MTHF as the methyl donor for the conversion of homocysteine to methionine.[1][2] The enzyme methylenetetrahydrofolate reductase (MTHFR) is responsible for the synthesis of 5-MTHF.[1][6] Genetic variations in the MTHFR gene can impact an individual's ability to produce 5-MTHF, making supplementation with this active form of folate potentially more beneficial than with folic acid.[1][6]

Conclusion

The use of this compound in conjunction with robust bioanalytical methods like LC-MS/MS provides a highly accurate and reliable approach for conducting pharmacokinetic studies of this essential nutrient. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating the design and execution of well-controlled clinical and preclinical investigations.

References

Troubleshooting & Optimization

stability issues with 5-(Methyl-d3)tetrahydrofolic Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Methyl-d3)tetrahydrofolic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the storage and handling of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The stability of this compound is primarily influenced by exposure to oxygen, elevated temperatures, and light.[1] Among these, oxygen is considered the main factor leading to degradation.[1] The compound is highly susceptible to oxidation.[1]

Q2: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

A2: A decrease in purity is likely due to chemical degradation. The most common degradation pathway is oxidation.[1][2] This can be accelerated by improper storage conditions, such as exposure to air (oxygen), high temperatures, and light.[1][3] Repeated freeze-thaw cycles can also contribute to small decreases in purity.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored at -70°C or -80°C for long-term storage.[5][6] It is crucial to protect the compound from light and oxygen.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but for no more than a few days, and exposure to light and air should still be minimized.[4]

Q4: Can I do anything to improve the stability of my this compound solutions?

A4: Yes, the addition of antioxidants can significantly protect this compound from degradation. Ascorbic acid (Vitamin C) and Vitamin E have been shown to have a protective effect against oxidation.[1] When preparing solutions, using a buffer with a neutral pH (around 7) is also recommended, as the compound's stability can decrease in acidic or alkaline conditions.[3]

Q5: What are the typical degradation products of this compound?

A5: The primary degradation product of 5-methyltetrahydrofolate through oxidation is 5-methyldihydrofolate (B1666344) (5-MDHF).[7] Further degradation can lead to the formation of p-aminobenzoyl-L-glutamic acid.[7] Another common oxidation product found in serum samples is MeFox.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low potency or concentration in an experiment. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Prepare fresh solutions from a new aliquot of the compound. 3. Incorporate an antioxidant like ascorbic acid into your buffer. 4. Perform a purity check of your stock solution using HPLC.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Compare the retention times of the unknown peaks with those of known degradation products like 5-methyldihydrofolate. 2. Review your sample preparation and storage procedures to identify potential sources of degradation. 3. Implement stricter control over exposure to oxygen, light, and temperature.
Inconsistent experimental results between different batches or over time. Progressive degradation of the stock material.1. Aliquot the solid compound upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to the atmosphere. 2. Regularly assess the purity of your stock material, especially for long-term studies. 3. Store aliquots under an inert gas like argon or nitrogen.

Data on Stability

The following tables summarize quantitative data on the stability of 5-methyltetrahydrofolate under various conditions. The principles are directly applicable to this compound.

Table 1: Effect of Storage Temperature on Serum Folate Stability

Storage DurationChange in 5-methylTHF at 32°C[4]Change in 5-methylTHF at 11°C[4]Change in Total Folate at -20°C[4]Change in Total Folate at -80°C[5]
≤ 3 days ↓ 36-62%---
7-14 days -↓ 8.4-29%--
3 months --↓ ~5%-
13 years ---↓ ~8%

Table 2: Influence of Environmental Factors on 5-MTHF Retention in a Model System (Heated at 85°C for 15 min)[1]

ConditionRetention Rate of 5-MTHF
Under Light 58.45% ± 1.16%
In the Dark 72.86% ± 2.15%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

Objective: To quantify the concentration and purity of this compound and its degradation products over time under specific storage conditions.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM KH2PO4, pH 7.0) containing an antioxidant such as 0.1% ascorbic acid.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare test samples by storing aliquots of the stock solution under the desired conditions (e.g., different temperatures, light exposure).

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., ODS-2 Hypersil, 250 x 4.6 mm).[8]

    • Mobile Phase: An isocratic mobile phase of 50 mM KH2PO4 buffer (pH 3.0) containing 7.5% acetonitrile (B52724) is effective.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: Fluorescence detector with excitation at 295 nm and emission at 356 nm.[8]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Quantify the concentration of this compound in the test samples at various time points.

    • Calculate the percentage degradation over time.

Protocol 2: LC-MS/MS Method for Folate Vitamer Analysis

Objective: To provide a highly sensitive and specific method for the quantification of this compound and its vitamers, suitable for complex matrices.

Methodology:

  • Sample Extraction and Preparation:

    • For biological samples (e.g., plasma, serum), use a stable isotope-labeled internal standard.[9]

    • Extract folates using an extraction buffer, which may include a stabilizer like L-cysteine.[10]

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a UPLC/HPLC system with a reversed-phase analytical column (e.g., Atlantis dC18).[8]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Phase A) and acetonitrile (Phase B) is commonly used.[8]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8]

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for the parent and daughter ions of this compound and its degradation products.

  • Data Analysis:

    • Quantify the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.

Visualizations

Degradation_Pathway MTHF_d3 This compound MDHF_d3 5-(Methyl-d3)dihydrofolic Acid MTHF_d3->MDHF_d3 Oxidation (O2, Light, Heat) PABG p-aminobenzoyl-L-glutamic acid MDHF_d3->PABG Further Degradation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution with Antioxidant store Store Aliquots Under Test Conditions prep->store hplc HPLC or LC-MS/MS Analysis store->hplc At Timed Intervals quant Quantify Analyte Concentration hplc->quant degradation Calculate Percent Degradation quant->degradation kinetics Determine Degradation Kinetics degradation->kinetics

Caption: General workflow for stability assessment of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Methyl-d3)tetrahydrofolic Acid in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ion m/z values for this compound?

A1: The precursor ion of unlabeled 5-methyltetrahydrofolic acid (5-MTHF) is typically observed at m/z 460.2[1]. The methyl group in this compound has three deuterium (B1214612) atoms instead of hydrogen atoms, resulting in a mass increase of 3 Da. Therefore, the expected precursor ion (M+H)+ for the deuterated compound is m/z 463.2. A common fragmentation involves the loss of the glutamic acid portion, which for the unlabeled compound gives a product ion at m/z 313.3[1]. Since the deuterium label is on the methyl group, which is retained in this fragment, the expected product ion for the d3-labeled compound would be m/z 316.3.

Q2: What is a suitable internal standard for the quantitative analysis of this compound?

A2: For quantitative analysis using mass spectrometry, an ideal internal standard is a stable isotope-labeled version of the analyte. While this compound is itself a labeled compound, if it is being used as the analyte, a different isotopologue should be used as the internal standard. A common choice for quantifying 5-MTHF is [13C5]-5-methyltetrahydrofolic acid, where five carbon atoms in the glutamic acid portion are replaced with 13C[2][3][4][5]. This provides a significant mass shift and co-elution with the analyte, ensuring accurate and precise quantification[2][4].

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: 5-Methyltetrahydrofolic acid is susceptible to oxidation and degradation. To enhance its stability, several precautions should be taken:

  • Use of Antioxidants: Addition of antioxidants like 2-mercaptoethanol (B42355) or ascorbic acid to the extraction and reconstitution solutions is crucial[1][6]. For instance, a methanol (B129727) solution containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium (B1175870) hydroxide (B78521) has been shown to improve stability[1].

  • Control of pH: 5-MTHF is more stable in neutral or basic conditions and degrades in acidic environments[7].

  • Low Temperature: Keep samples at low temperatures (e.g., 4°C in the autosampler) throughout the process and store them at -80°C for long-term storage[1][8].

  • Protection from Light: The entire sample preparation process should be carried out under dim light conditions to prevent photodegradation[1].

Q4: What type of ionization source is most effective for the analysis of this compound?

A4: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of 5-MTHF and its derivatives[1][2][7]. It can be operated in either positive or negative ion mode. Positive ion mode is frequently reported, often with the formation of the [M+H]+ ion[1][2][7]. The choice between positive and negative mode may depend on the specific LC conditions and the desired sensitivity for other co-analyzed compounds.

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Sensitivity

Possible Cause Suggested Solution
Suboptimal Ionization Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and gas temperature. A capillary voltage of around 4.0 kV in positive ion mode is a good starting point[1].
Inefficient Fragmentation Optimize the collision energy (CE) and fragmentor voltage for the specific MRM transition. For unlabeled 5-MTHF, a CE of 20 eV and a fragmentor voltage of 105 V have been reported[1]. These values should be used as a starting point for optimizing the d3-labeled compound.
Sample Degradation Ensure proper sample handling as described in FAQ Q3. Use fresh solutions of antioxidants.
Matrix Effects The sample matrix can suppress the ionization of the analyte. Improve sample cleanup using solid-phase extraction (SPE)[2][6][9]. Diluting the sample may also help reduce matrix effects.

Problem: Poor Peak Shape (Tailing, Broadening)

Possible Cause Suggested Solution
Inappropriate LC Column A C18 column is commonly used for the separation of folates[10]. Consider using a column with a different chemistry if peak shape issues persist.
Unsuitable Mobile Phase The mobile phase composition, including the organic solvent, aqueous component, and additives, significantly impacts peak shape. A gradient elution with acetonitrile (B52724) and an ammonium acetate (B1210297) buffer with formic acid is a common choice[1]. Ensure the pH of the mobile phase is appropriate for the analyte.
Secondary Interactions Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing. Adding a small amount of a competing agent to the mobile phase can sometimes help.
Column Overloading Injecting too much sample can lead to broad peaks. Try reducing the injection volume or the concentration of the sample.

Problem: Inconsistent Results or Poor Reproducibility

Possible Cause Suggested Solution
Inconsistent Sample Preparation Automate the sample preparation steps as much as possible to ensure uniformity. Ensure complete and consistent evaporation and reconstitution of the sample extracts[8].
Internal Standard Issues Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process to account for variability in extraction and recovery[2].
System Instability Allow the LC-MS system to equilibrate thoroughly before starting the analysis. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Analyte Instability in Autosampler 5-MTHF can degrade in the autosampler over time. Keep the autosampler temperature low (e.g., 4°C) and limit the time samples are stored in the autosampler before injection[1].

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for 5-MTHF Analysis
ParameterValueReference
LC System Agilent 6410B Triple Quadrupole[1]
Column Hedera ODS-2[1]
Mobile Phase A 1 mM Ammonium Acetate with 0.6% Formic Acid[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.35 mL/min (example)[10]
Injection Volume 8 µL[1]
Ionization Source Electrospray Ionization (ESI), Positive Mode[1]
Capillary Voltage 4.0 kV[1]
Drying Gas Temperature 350 °C[1]
Drying Gas Flow 12 L/min[1]
Nebulizer Pressure 40 psig[1]
Table 2: MRM Transitions and Optimized MS Parameters for 5-MTHF
CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (eV)Reference
5-Methyltetrahydrofolic Acid460.2313.310520[1]
This compound (Predicted) 463.2 316.3 ~105 (requires optimization) ~20 (requires optimization) N/A
Detailed Experimental Protocol: Sample Preparation and Analysis

This protocol is a general guideline based on published methods[1][2][8]. Optimization may be required for specific applications.

  • Sample Collection and Storage:

    • Collect biological samples (e.g., plasma, serum) and immediately place them on ice.

    • Process samples as required (e.g., centrifugation to separate plasma).

    • Store samples at -80°C until analysis.

  • Sample Preparation:

    • To a 0.5 mL aliquot of the sample, add the internal standard ([13C5]-5-MTHF).

    • Add a protein precipitation agent, such as a methanol solution containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide[1].

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins[1].

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase-compatible solution, for example, an acetonitrile-ammonium acetate buffer mixture containing an antioxidant[1].

    • Vortex the reconstituted sample and centrifuge to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Separate the analytes using a suitable gradient elution program.

    • Detect the analytes using the mass spectrometer in MRM mode with the optimized parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection Sample Collection (e.g., Plasma) add_is Add Internal Standard ([13C5]-5-MTHF) sample_collection->add_is protein_precip Protein Precipitation (Methanol + Antioxidant) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant_transfer Transfer Supernatant centrifuge1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase Compatible Solution evaporation->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 transfer_vial Transfer to Autosampler Vial centrifuge2->transfer_vial lc_injection LC Injection transfer_vial->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection MS Detection (ESI+, MRM Mode) chrom_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: LC-MS/MS Analysis of 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-(Methyl-d3)tetrahydrofolic Acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's response (in this case, this compound) due to the influence of other components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] In biological matrices like plasma or serum, common sources of matrix effects include phospholipids (B1166683), salts, and proteins that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[4][5]

Q2: My signal for this compound is unexpectedly low or highly variable. Could this be a matrix effect?

A2: Yes, low or variable signal intensity is a classic symptom of matrix effects, particularly ion suppression.[6][7] Inconsistent matrix effects between different samples can lead to poor reproducibility.[1] However, it is also crucial to consider the stability of folates, which are sensitive to degradation from light, temperature, oxygen, and pH.[8] It is recommended to first verify the stability of your analyte and the performance of the LC-MS system before concluding that matrix effects are the sole cause.

Q3: How can I detect and quantify matrix effects in my experiment?

A3: The most common method for quantifying matrix effects is the post-extraction spike method.[9] This involves comparing the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Response in Matrix / Peak Response in Solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess variability.[1]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: There are three main strategies to address matrix effects:

  • Sample Preparation: The most effective approach is to remove interfering components from the matrix before analysis.[10][11] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[1]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from co-eluting matrix components.[2] This can involve adjusting the mobile phase gradient or using columns with different selectivities, such as HILIC columns, which can be effective at separating polar analytes from non-polar interferences like phospholipids.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is itself a SIL-IS for 5-methyltetrahydrofolic acid, its use is critical. The SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar way, allowing for accurate quantification through ratio-based calculations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Significant Ion Suppression Observed
  • Symptom: The signal intensity of this compound is significantly lower in matrix samples compared to neat standards.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • If using protein precipitation, consider switching to a more selective technique like SPE. Mixed-mode or ion-exchange SPE cartridges can be particularly effective at removing phospholipids and other interfering substances.[12][13]

      • For LLE, optimize the extraction solvent and pH to selectively extract the analyte while leaving interferences behind.[10]

    • Optimize Chromatography:

      • Modify the gradient elution to increase the separation between your analyte and the region where matrix components elute (often early in the run).[12]

      • Consider using a different column chemistry. A HILIC column can provide better retention for polar folates and separate them from non-polar matrix components like phospholipids.[4]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[11]

Issue 2: High Variability in Results Across Different Samples
  • Symptom: Poor precision (%RSD > 15%) for quality control (QC) samples prepared in different lots of matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Lot Variability: Quantify the matrix effect in at least six different lots of your biological matrix. If one or two lots show significantly different matrix effects, they may be outliers.

    • Enhance Sample Preparation Robustness: An inconsistent sample preparation procedure can lead to variable recoveries and matrix effects. Ensure your protocol for PPT, LLE, or SPE is well-controlled and reproducible.

    • Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure that there is no carryover affecting subsequent injections.

Issue 3: Poor Peak Shape
  • Symptom: Tailing or fronting peaks for this compound.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Folates are sensitive to pH. Adding a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape. A mobile phase containing 0.6% formic acid and 1 mM ammonium acetate has been shown to be effective.[12]

    • Check for Column Degradation: Poor peak shape can be a sign of a deteriorating column. Replace the guard column or the analytical column if necessary.

    • Ensure Analyte Stability in Reconstitution Solvent: Folates can degrade in the autosampler. Reconstituting the dried extract in a solution containing a stabilizer like 2-mercaptoethanol (B42355) can improve stability.[12]

Data Presentation

The following table summarizes matrix effect data for the non-deuterated analog, 5-methyltetrahydrofolic acid (5-M-THF), in human plasma. This data is presented as a close surrogate for this compound, as they are expected to have nearly identical chromatographic and ionization behavior.

Table 1: Matrix Effect for 5-Methyltetrahydrofolic Acid in Human Plasma

AnalyteSpiked Concentration (ng/mL)Mean Matrix Effect (%)RSD (%)
5-M-THF12.190.14.5
21.292.23.8
42.4103.52.1

Data sourced from a study using protein precipitation for sample preparation.[12] A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the analyte into the clean extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery, not the matrix effect itself.[14]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect: Use the peak areas from Set A and Set B to calculate the matrix effect percentage as described in FAQ 3.

Protocol 2: Sample Preparation via Protein Precipitation

This is a common method for sample cleanup in plasma.

  • Sample Aliquot: To 500 µL of plasma, add your internal standard solution.

  • Add Stabilizer: Ensure the plasma contains a stabilizer like 2-mercaptoethanol (e.g., final concentration of 100 µg/mL) to prevent folate degradation.[12]

  • Precipitation: Add 1.5 mL of cold methanol (B129727) (containing 10 mg/mL of 2-mercaptoethanol and 0.025% v/v ammonium hydroxide).[12]

  • Vortex and Centrifuge: Vortex the mixture for 3 minutes to ensure complete protein precipitation. Centrifuge at >2000 g for 10 minutes.[12]

  • Evaporation: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 35 °C.[12]

  • Reconstitution: Reconstitute the residue in the mobile phase, ensuring it also contains a stabilizer. Vortex and centrifuge again to pellet any remaining particulates before transferring to an autosampler vial.[12]

Visualizations

Troubleshooting_Workflow start Issue: Inaccurate or Variable Results check_stability Step 1: Verify Analyte Stability and System Performance start->check_stability quantify_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) check_stability->quantify_me is_me_significant Is Matrix Effect Significant (>15%)? quantify_me->is_me_significant optimize_sp Step 3: Optimize Sample Prep (e.g., SPE, LLE) is_me_significant->optimize_sp Yes end Analysis Complete is_me_significant->end No optimize_lc Step 4: Optimize LC Separation (Gradient, Column) optimize_sp->optimize_lc revalidate Step 5: Re-evaluate Method Performance optimize_lc->revalidate revalidate->end

Matrix_Effect_Assessment set_a set_a analysis analysis set_a->analysis calculation calculation analysis->calculation set_b set_b set_b->analysis

References

Technical Support Center: Quantification of 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-(Methyl-d3)tetrahydrofolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this stable isotope-labeled internal standard and its unlabeled analogue, 5-methyltetrahydrofolic acid (5-MTHF).

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in quantitative studies?

A1: this compound is a stable isotope-labeled analogue of 5-methyltetrahydrofolic acid (5-MTHF), the most abundant and active form of folate in human plasma.[1] It is commonly used as an internal standard in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is considered the most accurate method because it effectively corrects for analyte loss during sample preparation and for matrix effects during analysis.[3]

Q2: What are the main challenges in the quantification of 5-MTHF and its deuterated analogue?

A2: The primary challenges include:

  • Instability: Folates are highly susceptible to degradation by oxidation, heat, light, and extreme pH.[1][4][5] Oxygen is a major factor in the degradation of 5-MTHF.[4]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[6][7][8]

  • Interconversion: Different folate vitamers can interconvert during sample handling and preparation, particularly with changes in pH.[9]

  • Low Endogenous Concentrations: Folates are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[5]

  • Enzymatic Activity: Enzymes in biological samples, such as plasma conjugase, can alter folate forms, for instance, by deconjugating polyglutamates, which can lead to inaccurate measurements of monoglutamate forms.[5]

Q3: How can I improve the stability of this compound and 5-MTHF during sample preparation?

A3: To enhance stability, it is crucial to:

  • Work under low light conditions: Use gold-fluorescent lighting to prevent light-induced degradation.[10]

  • Control Temperature: Keep samples on ice or at low temperatures (e.g., 4°C) throughout the preparation process.[1]

  • Use Antioxidants: Add antioxidants such as ascorbic acid and/or 2-mercaptoethanol (B42355) to extraction buffers and samples to prevent oxidation.[1][4]

  • Control pH: Maintain a pH between 4 and 8 for most folates, although 5-MTHF is generally more stable in alkaline conditions.[1][9]

  • Deaerate Solvents: Using nitrogen-flushed or degassed solvents can minimize oxidative degradation.[4]

Q4: What is the best way to extract this compound and 5-MTHF from biological matrices?

A4: Solid-phase extraction (SPE) is a commonly used and robust method for extracting and cleaning up folate samples.[5][7] Affinity chromatography using folate binding protein is another effective purification method.[11] It is important to select an SPE cartridge and protocol that provides good recovery while minimizing the co-extraction of matrix components that can cause ion suppression.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 5-(Methyl-d3)THF or 5-MTHF Degradation during sample storage or preparation. Folates are sensitive to oxidation, light, and heat.[1][4]- Store samples at -70°C or lower.[10]- Add antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) to samples and buffers.[1][4]- Work under subdued or gold-fluorescent light.[10]- Keep samples on ice during preparation.[5]
Inefficient extraction. The chosen SPE protocol may not be optimal for your sample matrix.- Optimize the SPE method, testing different sorbents (e.g., C18, HLB, mixed-mode).[7]- Ensure the pH of the sample and loading buffers is appropriate for analyte retention.- Verify elution solvent strength is sufficient to recover the analyte.
Mass spectrometer settings are not optimized. Incorrect precursor/product ion transitions, collision energy, or other MS parameters.- Infuse a standard solution of 5-(Methyl-d3)THF and 5-MTHF to optimize MS parameters, including selecting the most intense and specific MRM transitions.[2]
High Variability in Results (Poor Precision) Inconsistent sample preparation. Manual extraction steps can introduce variability.- Use an automated SPE system for more consistent extraction.[10]- Ensure accurate and consistent pipetting of internal standard and reagents.
Matrix effects. Ion suppression or enhancement is varying between samples.[6]- Improve sample cleanup to remove interfering matrix components.[7]- Modify chromatographic conditions to separate the analyte from co-eluting matrix components.- Perform a post-column infusion experiment to identify regions of ion suppression.
Analyte instability in the autosampler. Degradation can occur while samples are waiting for injection.- Keep the autosampler temperature low (e.g., 4°C).- Limit the time samples sit in the autosampler before injection.
Inaccurate Quantification (Poor Accuracy) Matrix effects. Consistent ion suppression or enhancement can lead to biased results if not properly corrected by the internal standard.[6]- Ensure the deuterated internal standard co-elutes with the unlabeled analyte to experience the same matrix effects.- Evaluate matrix effects by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.[7]
Interconversion of folate forms. Other folate vitamers may be converting to 5-MTHF during sample preparation.[9]- Maintain strict control over pH during extraction and analysis.[9]- Use a chromatographic method that can separate different folate isomers.
Enzymatic activity. Plasma conjugase can deconjugate polyglutamates, artificially increasing the concentration of 5-MTHF.[5]- Incorporate a heating step (e.g., in boiling water) at the beginning of the extraction to inactivate enzymes.[5]
Incorrect concentration of the internal standard stock solution. - Accurately determine the concentration of the this compound stock solution, for example, by using HPLC with UV detection and an external standard.[2]

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for 5-MTHF Quantification

Parameter Value Matrix Reference
Limit of Detection (LOD) 1.2 x 10⁻¹¹ mol/LPlasma[11]
≤0.3 nmol/LSerum[10]
4.4 nmol/LDried Plasma Spots[5]
0.2 x 10⁻⁹ mol/LPlasma[3]
Limit of Quantification (LOQ) 4.4 nmol/LPlasma (surrogate)[5]
0.55 x 10⁻⁹ mol/LPlasma[3]
Linear Range 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/LPlasma[11]
0.249–19.9 ng/mL (FA), 5.05–50.5 ng/mL (5-MTHF)Plasma[1]
Intra-assay CV < 8.6%Plasma[11]
Inter-assay CV < 9.0%Plasma[11]
2.8–3.6%Serum[10]
Recovery 80-92%Plasma (surrogate)[5]
99.4 ± 3.6%Serum[10]

Experimental Protocols

Protocol 1: Extraction of 5-MTHF from Human Plasma using SPE

This protocol is a generalized procedure based on common practices cited in the literature.[1][11]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add 20 µL of this compound internal standard solution.

    • Add 1 mL of extraction buffer (e.g., phosphate (B84403) buffer containing 1% ascorbic acid and 2% 2-mercaptoethanol) to precipitate proteins and stabilize folates.[1]

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.[5]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode anion exchange) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the folates with an appropriate elution solvent (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add 5-(Methyl-d3)THF Internal Standard plasma->add_is add_buffer Add Extraction/Stabilization Buffer (with Antioxidants) add_is->add_buffer vortex Vortex add_buffer->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Folates wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Poor Signal or High Variability degradation Analyte Degradation problem->degradation matrix_effects Matrix Effects problem->matrix_effects extraction Inefficient Extraction problem->extraction optimize_stability Improve Stability (Antioxidants, Temp, Light) degradation->optimize_stability improve_cleanup Enhance Sample Cleanup matrix_effects->improve_cleanup optimize_chroma Optimize Chromatography matrix_effects->optimize_chroma optimize_spe Optimize SPE Protocol extraction->optimize_spe

References

Technical Support Center: Accurate Folate Measurement with 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the accuracy of folate measurements using 5-(Methyl-d3)tetrahydrofolic Acid as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound for folate quantification?

A1: this compound is a stable, isotopically labeled internal standard. Its chemical and physical properties are nearly identical to the endogenous analyte, 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body.[1][2] This similarity allows it to co-elute with the analyte during liquid chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects. This leads to significantly more accurate and precise quantification compared to methods without an internal standard.

Q2: What are the main sources of error in folate measurement, and how does a deuterated standard help?

A2: The main challenges in folate analysis are the inherent instability of folate vitamers and the complexity of biological matrices.[1] Folates are susceptible to degradation by heat, light, oxygen, and extreme pH.[1][3] Using an isotopically labeled internal standard like this compound helps to mitigate errors arising from analyte loss during sample processing and analysis, as both the standard and the analyte will degrade at similar rates.

Q3: Can I use this compound to quantify other folate vitamers?

A3: While this compound is the ideal internal standard for 5-MTHF, its use for other folate vitamers should be carefully validated. For the highest accuracy, it is recommended to use a corresponding isotopically labeled internal standard for each folate vitamer being quantified. However, in cases where specific standards are unavailable, a representative standard may be used, but this can introduce inaccuracies due to differences in extraction efficiency and ionization response.

Troubleshooting Guides

Issue 1: Low or No Signal for 5-MTHF and/or the Internal Standard

Possible Causes & Solutions:

  • Analyte Degradation: Folates are highly unstable.

    • Solution: Ensure proper sample handling and storage. Keep samples on ice and protected from light during preparation.[1] Use antioxidants such as ascorbic acid or 2-mercaptoethanol (B42355) in your extraction buffer to prevent oxidative degradation.[1] Prepare fresh standards and quality control samples for each run.

  • Suboptimal LC-MS/MS Conditions: Incorrect mobile phase, gradient, or mass spectrometer settings can lead to poor signal.

    • Solution: Optimize your LC-MS/MS method. Ensure the mobile phase pH is suitable for folate stability (often slightly acidic).[1] Verify the mass transitions (MRM) for both 5-MTHF and this compound. Perform a direct infusion of a standard solution to confirm the mass spectrometer is functioning correctly.

  • Poor Extraction Recovery: The analyte and internal standard may not be efficiently extracted from the sample matrix.

    • Solution: Evaluate your sample preparation method. Solid-phase extraction (SPE) is a common and effective technique for cleaning up folate samples. Ensure the SPE cartridge type and elution solvents are appropriate.

Issue 2: High Variability in Results (Poor Precision)

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation steps where possible. Ensure consistent timing for all incubation and extraction steps. Use precise pipetting techniques.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the analyte and internal standard, leading to inconsistent signal suppression or enhancement.

    • Solution: Improve sample cleanup to remove interfering substances. A robust SPE protocol is crucial. Diluting the sample may also help to reduce matrix effects, but be mindful of the lower limit of quantification.

  • Instability in the Autosampler: Folates can degrade in the autosampler, especially if not temperature-controlled.

    • Solution: Use a cooled autosampler (typically 4°C). Limit the time samples spend in the autosampler before injection.

Issue 3: Inaccurate Quantification (Poor Trueness)

Possible Causes & Solutions:

  • Incorrect Internal Standard Concentration: An inaccurate concentration of the this compound stock solution will lead to systematic errors in quantification.

    • Solution: Carefully prepare and verify the concentration of your internal standard stock solution. Store it appropriately to prevent degradation.

  • Interconversion of Folate Vitamers: Some folate vitamers can interconvert during sample preparation, leading to an over- or underestimation of the target analyte.

    • Solution: Maintain a consistent and appropriate pH throughout the sample preparation process. The use of antioxidants can also help to minimize these conversions.

  • Calibration Curve Issues: A non-linear or poorly defined calibration curve will result in inaccurate quantification.

    • Solution: Prepare a fresh calibration curve for each analytical run. Ensure the concentration range of your calibrators brackets the expected concentration of your samples. Use a sufficient number of calibration points to accurately define the curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for folate analysis using isotopically labeled internal standards.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Reference
5-MTHF0.249 - 50.50.0010.003[1][4]
Folic Acid0.249 - 19.9--[1]

Table 2: Precision and Recovery

AnalyteIntra-assay Precision (%CV)Inter-assay Precision (%CV)Recovery (%)Reference
5-MTHF< 10.9%< 13.2%82.3% - 110.8%[2]
Folic Acid< 9.9%< 8.4%-[5]

Experimental Protocols

Key Experiment: Quantification of 5-MTHF in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and sample type.

1. Materials and Reagents:

  • 5-methyltetrahydrofolic acid (analytical standard)

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ascorbic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Deionized water

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of extraction solution (e.g., methanol containing 1% ascorbic acid) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for sample cleanup.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the folates with an appropriate solvent (e.g., methanol with 0.1% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 5-MTHF from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is often used.

  • MRM Transitions:

    • 5-MTHF: Optimize the precursor and product ion transitions (e.g., m/z 460.2 -> 313.2).[5]

    • This compound: Optimize the precursor and product ion transitions (e.g., m/z 463.2 -> 316.2).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Use the regression equation from the calibration curve to calculate the concentration of 5-MTHF in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add 5-(Methyl-d3)THF Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for folate analysis using LC-MS/MS.

Troubleshooting_Logic Start Low or No Signal? Check_Standard Inject Fresh Standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Problem_SamplePrep Issue is in Sample Preparation Standard_OK->Problem_SamplePrep Yes Problem_Method Issue is with LC-MS Method or Standard Standard_OK->Problem_Method No Check_Degradation Check for Degradation (Antioxidants, Light, Temp) Problem_SamplePrep->Check_Degradation Check_Recovery Optimize Extraction (e.g., SPE) Problem_SamplePrep->Check_Recovery Optimize_LCMS Optimize LC and MS Parameters Problem_Method->Optimize_LCMS Check_Standard_Prep Verify Standard Preparation Problem_Method->Check_Standard_Prep

Caption: Troubleshooting logic for low signal in folate analysis.

References

Technical Support Center: 5-(Methyl-d3)tetrahydrofolic Acid Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Methyl-d3)tetrahydrofolic Acid (5-MTHF-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of 5-MTHF-d3 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 5-MTHF-d3 in biological samples?

A1: The primary factors contributing to the degradation of 5-MTHF-d3 are oxidation, exposure to elevated temperatures, light, and suboptimal pH levels.[1] Oxygen is a major factor, as 5-MTHF is highly susceptible to oxidation.[1]

Q2: How can I prevent the degradation of 5-MTHF-d3 during sample collection and handling?

A2: To minimize degradation, it is crucial to protect the samples from elevated temperatures and light.[1][2] Unprocessed whole blood should not be exposed to high temperatures, and serum should not be refrigerated for more than two days before freezing.[2] The use of antioxidants, such as ascorbic acid (vitamin C) or vitamin E, can also help protect 5-MTHF from degradation.[1]

Q3: What are the optimal storage conditions for biological samples containing 5-MTHF-d3?

A3: For long-term storage, samples should be kept at -80°C.[3] Storage at -20°C may not be sufficient to prevent degradation over extended periods.[2] It is also advisable to store samples in the dark and under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1]

Q4: I am observing lower than expected concentrations of 5-MTHF-d3 in my plasma samples. What could be the cause?

A4: Lower than expected concentrations can result from degradation during sample processing and storage. Storing whole blood at 32°C for even a few days can lead to significant decreases in 5-MTHF levels.[2] Delayed freezing of serum samples can also cause substantial losses.[2] Ensure that your preanalytical procedures are optimized to minimize exposure to heat and light, and consider the addition of stabilizers.

Q5: Can repeated freeze-thaw cycles affect the stability of 5-MTHF-d3?

A5: While some studies suggest that up to three freeze-thaw cycles have minimal impact on 5-MTHF stability in serum when vials are kept closed, it is generally recommended to avoid repeated cycles to maintain sample integrity.[2]

Troubleshooting Guides

Issue 1: Significant degradation of 5-MTHF-d3 observed in serum or plasma samples after storage.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Storage Temperature Store samples at -80°C immediately after processing. Avoid long-term storage at -20°C.[2]Reduced degradation and preservation of 5-MTHF-d3 concentrations.
Oxidation Add an antioxidant such as ascorbic acid (Vitamin C) or Vitamin E to the samples before storage.[1] Purge sample vials with an inert gas like nitrogen before sealing.[1]Increased stability of 5-MTHF-d3 by preventing oxidative degradation.
Exposure to Light Use amber-colored collection tubes and vials. Store samples in the dark.[1]Minimized photodegradation of 5-MTHF-d3.
Delayed Processing Process whole blood to serum or plasma as quickly as possible after collection. Avoid leaving samples at room temperature for extended periods.[2]Preservation of initial 5-MTHF-d3 levels by minimizing pre-analytical degradation.
Issue 2: High variability in 5-MTHF-d3 measurements between replicate samples.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling Standardize all pre-analytical procedures, including collection, processing, and storage times and temperatures.Improved reproducibility of results.
Incomplete Mixing of Stabilizers Ensure thorough but gentle mixing of any added antioxidants or stabilizers with the sample.Uniform protection of 5-MTHF-d3 across the entire sample volume.
Instrumental Variability Calibrate and validate the analytical instrument (e.g., LC-MS/MS) regularly. Use an appropriate internal standard.[4][5]Increased accuracy and precision of the analytical measurements.

Quantitative Data Summary

Table 1: Effect of Temperature on 5-MTHF Retention in a Model System (Phosphate Buffer, pH 7) under Dark Conditions for 15 minutes.

TemperatureRetention Rate of 5-MTHF
85°C72.86% ± 2.15%[1]
100°C42.76% ± 3.19%[1]

Table 2: Effect of Antioxidants on 5-MTHF Retention during Thermal Pasteurization of Egg Yolk Liquid (65°C, 3.5 min).

Antioxidant (Concentration)Retention Rate of 5-MTHF
None (Control)74.96% ± 1.28%[1]
Vitamin C (0.2% w/v)87.76% ± 1.44%[1]
Vitamin E (0.2% w/v)94.16% ± 0.42%[1]

Table 3: Stability of 5-MTHF in Human Serum under Suboptimal Preanalytical Conditions.

ConditionChange in 5-MTHF Concentration
Whole blood stored at 32°C for ≤3 days36-62% decrease[2]
Serum stored at 11°C for 7-14 days8.4-29% decrease[2]
Long-term storage at -20°C (after 3 months)~5% decrease in total folate[2]

Experimental Protocols

Protocol 1: Sample Collection and Processing for 5-MTHF-d3 Analysis in Human Plasma
  • Blood Collection: Collect whole blood into EDTA-K2 anticoagulant tubes.[3]

  • Immediate Cooling: Place the collected blood samples on ice immediately to minimize enzymatic activity and degradation.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, amber-colored polypropylene (B1209903) tube.

  • Stabilization: Add an antioxidant solution (e.g., ascorbic acid to a final concentration of 1 g/L) to the plasma and mix gently.[4]

  • Storage: Immediately freeze the plasma samples at -80°C until analysis.[3]

Protocol 2: Quantification of 5-MTHF-d3 in Plasma by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrument and application.

  • Materials and Reagents:

    • This compound (5-MTHF-d3) analytical standard

    • ¹³C₅-5-Methyltetrahydrofolate internal standard[4]

    • Acetonitrile, Methanol (B129727), Formic Acid (LC-MS grade)

    • Ammonium Acetate

    • Water (ultrapure)

    • Solid Phase Extraction (SPE) cartridges (C18)

  • Sample Preparation (Protein Precipitation & SPE):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of methanol containing the internal standard. Vortex to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent solution.

    • Elute the analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: Develop a suitable gradient to separate 5-MTHF-d3 from other matrix components.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-MTHF-d3: Monitor the specific parent-to-product ion transition.

      • Internal Standard: Monitor the corresponding transition for the ¹³C₅-5-MTHF.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection 1. Blood Collection (EDTA tubes) Centrifugation 2. Centrifugation (1500g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Stabilization 4. Addition of Antioxidant Plasma_Separation->Stabilization Storage 5. Storage at -80°C Stabilization->Storage Protein_Precipitation 6. Protein Precipitation (Methanol) Storage->Protein_Precipitation SPE 7. Solid Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS 8. LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis 9. Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for 5-MTHF-d3 analysis in plasma.

degradation_pathway cluster_factors Degradation Factors MTHF 5-MTHF-d3 (Active Form) Oxidized_MTHF Oxidized Intermediates MTHF->Oxidized_MTHF Oxidation Degradation_Products Degradation Products (e.g., MeFox) Oxidized_MTHF->Degradation_Products Oxygen Oxygen Oxygen->MTHF Heat Heat Heat->MTHF Light Light Light->MTHF pH Suboptimal pH pH->MTHF

Caption: Factors leading to the degradation of 5-MTHF-d3.

troubleshooting_logic rectangle_node rectangle_node start Low 5-MTHF-d3 Recovery? check_storage Storage at -80°C? start->check_storage check_antioxidant Antioxidant Used? check_storage->check_antioxidant Yes solution1 Implement -80°C Storage check_storage->solution1 No check_light Protected from Light? check_antioxidant->check_light Yes solution2 Add Ascorbic Acid or Vitamin E check_antioxidant->solution2 No check_processing Rapid Processing? check_light->check_processing Yes solution3 Use Amber Vials & Store in Dark check_light->solution3 No solution4 Minimize Time Before Freezing check_processing->solution4 No review_protocol Review Entire Protocol check_processing->review_protocol Yes

Caption: Troubleshooting logic for low 5-MTHF-d3 recovery.

References

best practices for handling and storing 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-(Methyl-d3)tetrahydrofolic Acid. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of 5-methyltetrahydrofolic acid, the biologically active form of folic acid. The primary application of the deuterated version is as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). This allows for accurate quantification of the non-labeled 5-methyltetrahydrofolic acid in biological samples by correcting for variations in sample preparation and instrument response.

Q2: How should I store this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.

Q3: How do I prepare a stock solution?

A3: It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide, where it has a higher solubility. The solvent should be purged with an inert gas like nitrogen or argon to minimize oxidation. For aqueous solutions, first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer of choice.

Q4: How stable are aqueous solutions of this compound?

A4: Aqueous solutions are not recommended for storage for more than one day. The compound is susceptible to degradation in aqueous environments, particularly when exposed to oxygen, light, and elevated temperatures. If you must store an aqueous solution, it should be kept at 2-8°C in the dark and used as soon as possible. The addition of antioxidants like ascorbic acid can enhance stability.

Q5: What are the main factors that cause degradation of this compound?

A5: The primary factors causing degradation are oxygen, temperature, and light.[1] Oxygen is the most significant factor, leading to oxidative degradation.[1] Elevated temperatures and exposure to light can also accelerate this process.[1] The degradation generally follows first-order kinetics.[2]

Troubleshooting Guides

Issue 1: The compound will not dissolve in my aqueous buffer.

  • Cause: this compound is sparingly soluble in aqueous buffers.

  • Solution: First, dissolve the compound in a minimal amount of an organic solvent like DMSO. Then, slowly add your aqueous buffer to the DMSO solution while vortexing. This method improves its solubility in the final aqueous solution.

Issue 2: I am seeing significant degradation of my analyte and/or internal standard in my processed samples.

  • Cause: this compound is prone to oxidation, especially in biological matrices during sample preparation.

  • Solution:

    • Work under dim light to minimize light-induced degradation.

    • Incorporate antioxidants into your extraction or reconstitution solutions. Ascorbic acid or 2-mercaptoethanol (B42355) are commonly used to protect the compound from oxidation during sample processing.

    • Keep samples on ice or at 4°C throughout the sample preparation process.

    • Process samples as quickly as possible to minimize the time they are exposed to potentially degrading conditions.

Issue 3: I am observing high variability in my LC-MS results.

  • Cause: This could be due to several factors, including inconsistent sample handling, matrix effects, or instability of the compound in the autosampler.

  • Solution:

    • Consistent Sample Handling: Ensure that all samples, calibrators, and quality controls are treated identically. This includes using the same volumes of internal standard, extraction solvents, and reconstitution solutions.

    • Matrix Effects: Matrix effects, where other components in the sample interfere with the ionization of the analyte and internal standard, can cause variability. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus correcting for this variability. Ensure your chromatographic method provides good separation from other interfering substances.

    • Autosampler Stability: If your run times are long, the compound may be degrading in the autosampler. Keep the autosampler temperature low (e.g., 4°C) and consider adding antioxidants to the reconstitution solvent. Perform stability tests to determine how long the processed samples are stable in the autosampler.

Issue 4: I am not seeing the expected mass-to-charge ratio (m/z) for my deuterated internal standard.

  • Cause: Incorrect instrument settings or in-source fragmentation.

  • Solution:

    • Verify Instrument Settings: Double-check the m/z values entered in your mass spectrometer software for the precursor and product ions of this compound.

    • Optimize Source Conditions: Harsh conditions in the mass spectrometer's ion source can sometimes cause the molecule to fragment before it is isolated for MS/MS analysis. Optimize source parameters such as temperature and voltages to ensure gentle ionization.

Data Presentation

Table 1: Solubility of 5-Methyltetrahydrofolic Acid

SolventApproximate Solubility
DMSO~20 mg/mL
Dimethylformamide~10 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Aqueous BuffersSparingly soluble

Data is for the non-deuterated form, but solubility is expected to be very similar for the deuterated analog.

Table 2: Stability of 5-Methyltetrahydrofolic Acid Under Various Conditions

ConditionObservationRecommendationReference
Storage (Solid) Stable for ≥4 years at -20°C.Store the solid compound in a freezer at -20°C.
Aqueous Solution Not recommended for storage >1 day.Prepare fresh aqueous solutions daily.
Oxygen Exposure Oxygen is the main factor in degradation.Purge solvents with inert gas (N2, Ar). Add antioxidants like ascorbic acid.[1]
Temperature Degradation increases with temperature.Keep solutions on ice or refrigerated. Avoid heating.[1][2]
Light Exposure Sensitive to light.Work under dim light and store solutions in amber vials or protected from light.[1]
pH More stable at neutral pH (~7). Stability decreases in acidic or alkaline conditions.Maintain a neutral pH for solutions when possible.[3]

Experimental Protocols

Protocol: Quantification of 5-Methyltetrahydrofolic Acid in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework. Specific parameters such as concentrations, volumes, and instrument settings should be optimized for your specific application and instrumentation.

1. Preparation of Stock and Working Solutions:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL):

    • Weigh out 1 mg of this compound.

    • Dissolve in 1 mL of DMSO. Purge the DMSO with nitrogen gas before use.

    • Store the stock solution in an amber vial at -80°C.

  • IS Working Solution (e.g., 1 µg/mL):

    • Dilute the IS stock solution with a suitable solvent, such as 50:50 methanol:water with 0.1% ascorbic acid.

    • Prepare this solution fresh daily.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of non-labeled 5-methyltetrahydrofolic acid in DMSO.

    • Serially dilute the stock solution to create working solutions for your calibration curve and QCs.

    • Spike the working solutions into a blank biological matrix (e.g., charcoal-stripped plasma) to create your calibration standards and QCs.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 1% ascorbic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 5-methyltetrahydrofolic acid: m/z 460.2 → 313.2

      • This compound: m/z 463.2 → 316.2

    • Optimize collision energy and other MS parameters for your specific instrument.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of 5-methyltetrahydrofolic acid in the unknown samples.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Quantification using a Stable Isotope-Labeled Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 5-(Methyl-d3)THF IS Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile + Antioxidant) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Troubleshooting_Logic Troubleshooting Logic for Poor LC-MS Results Start Poor LC-MS Results (Low Signal, High Variability) Check_Degradation Is there evidence of degradation? Start->Check_Degradation Check_Solubility Is the compound fully dissolved? Check_Degradation->Check_Solubility No Add_Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Work in dim light Keep samples cold Check_Degradation->Add_Antioxidants Yes Check_Matrix_Effects Are matrix effects suspected? Check_Solubility->Check_Matrix_Effects Yes Use_DMSO Dissolve in DMSO first, then dilute with aqueous buffer Check_Solubility->Use_DMSO No Improve_Chroma Improve Chromatography (e.g., longer gradient) Dilute sample Check_Matrix_Effects->Improve_Chroma Yes Reoptimize_MS Re-optimize MS parameters Check_Matrix_Effects->Reoptimize_MS No

Caption: A logical approach to troubleshooting common issues in LC-MS experiments.

References

Technical Support Center: Minimizing Ion Suppression for 5-(Methyl-d3)tetrahydrofolic Acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 5-(Methyl-d3)tetrahydrofolic Acid (d3-5-MTHF) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Common Issues

Q1: I'm observing a significantly lower signal for my d3-5-MTHF internal standard in plasma samples compared to the neat solution. What could be the cause?

A1: This is a classic sign of ion suppression, where components in the sample matrix interfere with the ionization of your analyte in the MS source. For folates like d3-5-MTH[1][2][3]F, common interfering substances in plasma include phospholipids (B1166683) and salts.

Troubleshooting Steps:[4][5]

  • Evaluate Your Sample Preparation: Protein precipitation alone is often insufficient for removing all interfering components. Consider more rigorous cl[6]eanup methods.

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components.

  • Check MS Source Parameters: Suboptimal source settings can exacerbate ion suppression.

Q2: My results are inconsistent and irreproducible, especially for quality control (QC) samples. Why is this happening?

A2: Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, causing inconsistent results.

Solutions:

  • Ro[7]bust Sample Preparation: Employing a thorough sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize variability in matrix effects.

  • Matrix-Matched Cali[2][8]brators: Preparing calibration standards and QCs in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.

  • Stable Isotope-Labe[2]led Internal Standard: Using a stable isotope-labeled internal standard like d3-5-MTHF is crucial for correcting for variability in ion suppression between samples.

Frequently As[2][7]ked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased[2][7][9] signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.

Q2: How can I detect a[6]nd quantify ion suppression?

A2: A common method is the post-column infusion experiment. In this setup, a constant[1][5] flow of your analyte solution is introduced into the MS source after the LC column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates ion suppression.

Q3: What are the most [5][10]effective sample preparation techniques to reduce ion suppression for d3-5-MTHF?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation for removing matrix components that cause ion suppression. For folate analysis in pl[2][6][8]asma, affinity chromatography using folate binding protein has also been shown to be a highly specific and effective cleanup method.

Q4: Can I minimize ion[11] suppression by adjusting my chromatographic method?

A4: Yes. Optimizing your chromatography to separate d3-5-MTHF from co-eluting matrix components is a key strategy. This can be achieved by: [2]* Modifying the mobile phase: Using additives like acetic acid can improve peak shape and signal intensity for folates. Formic acid may also be b[12]eneficial in positive ion mode but can suppress negative ions.

  • Adjusting the gradi[13][14]ent: A shallower gradient can improve the separation of the analyte from interfering compounds.

  • Choosing the right [15]column: Reversed-phase C8 or C18 columns are commonly used for folate analysis.

Q5: Which mass spectro[16]meter settings are important for minimizing ion suppression?

A5: Optimizing the electrospray ionization (ESI) source parameters is crucial. Key parameters to conside[17][18]r include:

  • Nebulizer Gas Pressure: Affects the size of the droplets formed.

  • Drying Gas Temperat[17][18]ure and Flow Rate: Aids in the desolvation of the droplets.

  • **Capillary Voltage:[17][18][19] The voltage applied to the ESI needle, which is critical for ionization.

It's important to optimi[17][18]ze these parameters for your specific instrument and method.

Experimental Proto[20]cols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE cleanup of plasma samples for folate analysis.

  • Sample Pre-treatment: To 150 µL of serum, add an antioxidant solution.

  • SPE Plate Condition[20]ing: Condition a 96-well SPE plate with phenyl sorbent by washing with methanol (B129727) followed by water.

  • Sample Loading: L[20]oad the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with a series of aqueous buffers to remove unbound matrix components.

  • Elution: Elute the folates using an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data: Impact of Sample Preparation on Ion Suppression

The following table summarizes the typical recovery and reduction in matrix effects for different sample preparation methods.

Sample Preparation MethodAnalyte Recovery (%)Reduction in Ion Suppression (%)
Protein Precipitation>90%20-40%
Liquid-Liquid Extraction70-90%50-70%
Solid-Phase Extraction>85%70-90%

Note: Values[20] are approximate and can vary depending on the specific protocol and matrix.

Visual Guides

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low d3-5-MTHF Signal (Ion Suppression Suspected) sample_prep Is Sample Preparation Adequate? start->sample_prep chromatography Is Chromatographic Separation Optimal? sample_prep->chromatography Yes improve_sp Implement More Rigorous Cleanup (SPE or LLE) sample_prep->improve_sp No ms_settings Are MS Source Parameters Optimized? chromatography->ms_settings Yes adjust_chrom Modify Mobile Phase or Gradient chromatography->adjust_chrom No optimize_ms Optimize Nebulizer, Drying Gas, and Voltage ms_settings->optimize_ms No re_evaluate Re-evaluate Signal ms_settings->re_evaluate Yes improve_sp->re_evaluate adjust_chrom->re_evaluate optimize_ms->re_evaluate SamplePrepWorkflow cluster_optional Optional Cleanup start Plasma Sample add_antioxidant Add Antioxidant & d3-5-MTHF (IS) start->add_antioxidant protein_precip Protein Precipitation (e.g., with Methanol) add_antioxidant->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional but Recommended) supernatant->spe evaporate Evaporate to Dryness supernatant->evaporate If SPE is skipped spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

References

resolving chromatographic issues with 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-(Methyl-d3)tetrahydrofolic Acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

A1: this compound is a deuterated form of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. The three deuterium (B1214612) atoms on the methyl group make it heavier than the endogenous compound. This property makes it an excellent internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). By adding a known amount of the deuterated standard to a sample, one can accurately quantify the amount of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.

Q2: What are the main challenges in the chromatographic analysis of this compound?

A2: The primary challenges stem from the inherent instability of reduced folates like 5-MTHF. These compounds are susceptible to degradation by oxidation, light, and heat.[1] Maintaining the integrity of the analyte throughout sample preparation and analysis is critical. Additionally, chromatographic issues such as peak tailing, peak splitting, and retention time shifts can occur. The deuterium labeling can also introduce a slight difference in retention time compared to the non-labeled compound, a phenomenon known as the chromatographic deuterium isotope effect.

Q3: How can I prevent the degradation of this compound during sample preparation and storage?

A3: To minimize degradation, it is crucial to work under subdued light and at low temperatures.[1] The use of antioxidants in the extraction and storage solutions is highly recommended. Common stabilizing agents include ascorbic acid and 2-mercaptoethanol.[2] Samples should be processed promptly and stored at -80°C for long-term stability.

Q4: Should I expect the retention time of this compound to be different from that of 5-methyltetrahydrofolic Acid?

A4: Yes, a slight shift in retention time is possible due to the chromatographic deuterium isotope effect.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The magnitude of this shift is usually small but can be influenced by the chromatographic conditions. It is important to verify the elution profile of both the analyte and the internal standard during method development.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in the chromatography of polar compounds like folates. Here’s a step-by-step guide to troubleshoot this problem:

  • Check for Secondary Interactions:

    • Cause: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on C18 columns, can cause peak tailing.[4][5]

    • Solution:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., using a formic acid or acetic acid buffer) can suppress the ionization of silanol groups, reducing secondary interactions.

      • Use an End-Capped Column: Employ a column with end-capping to block residual silanol groups.

      • Add a Competing Base: A small amount of a competing base in the mobile phase can help to saturate the active sites.

  • Assess Column Health:

    • Cause: A degraded column with a partially blocked inlet frit or a void in the packing material can lead to poor peak shape.[4]

    • Solution:

      • Backflush the Column: Reverse the column and flush it with a strong solvent to remove any particulates on the frit.

      • Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.

      • Use a Guard Column: To prolong the life of your analytical column, always use a guard column.

  • Optimize Injection Solvent:

    • Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4]

    • Solution: Reconstitute your sample in the initial mobile phase or a weaker solvent.

Q: I am observing peak fronting for my this compound peak. What should I do?

A: Peak fronting is often caused by sample overload or an inappropriate injection solvent.

  • Sample Overload:

    • Cause: Injecting too much sample can saturate the column.[6]

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent:

    • Cause: An injection solvent that is significantly stronger than the mobile phase can cause the analyte to move too quickly at the beginning of the separation.[6]

    • Solution: Ensure your sample is dissolved in the initial mobile phase composition.

Q: My peak for this compound is split into two. What could be the reason?

A: Peak splitting can be caused by several factors:

  • Partially Blocked Column Frit or Column Void:

    • Cause: A blockage or void at the head of the column can create two different flow paths for the sample.[6]

    • Solution: First, try backflushing the column. If this doesn't work, the column may need to be replaced.

  • Injection Solvent Incompatibility:

    • Cause: A sample solvent that is much stronger than the mobile phase can cause the sample to precipitate on the column or lead to distorted injection profiles.[6]

    • Solution: Dissolve the sample in the mobile phase.

Problem 2: Retention Time Variability

Q: The retention time for this compound is shifting between injections. What are the likely causes?

A: Retention time instability can be frustrating. Here are the common culprits and their solutions:

  • Mobile Phase Issues:

    • Cause: Inconsistent mobile phase composition, pH fluctuations, or inadequate buffering can lead to retention time shifts.

    • Solution:

      • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase.

      • Ensure Proper Mixing: If using a gradient, ensure the pump is mixing the solvents correctly.

      • Use a Buffer: A buffer is essential to maintain a stable pH, which is critical for the retention of ionizable compounds like folates.

  • Column Equilibration:

    • Cause: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift.

    • Solution: Increase the column equilibration time in your method.

  • Temperature Fluctuations:

    • Cause: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump and System Leaks:

    • Cause: Any leak in the HPLC system will lead to a drop in pressure and affect the flow rate, causing retention time shifts.

    • Solution: Systematically check for leaks from the pump to the detector.

Problem 3: Inaccurate Quantification with Deuterated Internal Standard

Q: I am using this compound as an internal standard, but my quantitative results are not accurate or reproducible. What should I investigate?

A: When using a deuterated internal standard, several factors can affect accuracy:

  • Lack of Co-elution:

    • Cause: As mentioned, there can be a slight chromatographic shift between the deuterated and non-deuterated compounds. If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.[7]

    • Solution: Optimize your chromatographic method to minimize the separation between the analyte and the internal standard.

  • Isotopic Impurity of the Standard:

    • Cause: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity.[8]

    • Solution: Check the certificate of analysis for your standard to determine its isotopic purity. If necessary, analyze the standard by itself to quantify the level of the non-deuterated impurity and correct your calculations accordingly.

  • H/D Back-Exchange:

    • Cause: Under certain conditions (e.g., extreme pH or temperature), the deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix. This will decrease the signal of the internal standard and increase the signal of the analyte, leading to overestimation.[8]

    • Solution: Evaluate the stability of the deuterium label under your specific experimental conditions. Avoid harsh pH and high temperatures during sample preparation.

Data Presentation

Table 1: Typical HPLC-MS/MS Parameters for 5-Methyltetrahydrofolic Acid Analysis

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (5-MTHF) m/z 460.2 -> 313.2
MRM Transition (5-MTHF-d3) m/z 463.2 -> 316.2

Table 2: Troubleshooting Summary for Common Chromatographic Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column.
Column degradationBackflush or replace the column; use a guard column.
Peak Fronting Sample overloadReduce injection volume or dilute the sample.
Peak Splitting Partially blocked frit/column voidBackflush or replace the column.
Retention Time Shift Inconsistent mobile phasePrepare fresh mobile phase; use a buffer.
Insufficient equilibrationIncrease column equilibration time.
Inaccurate Quantification Lack of co-elution with ISOptimize chromatography to minimize separation.
Isotopic impurity in ISCheck certificate of analysis and correct for impurity.

Experimental Protocols

Detailed Methodology for the LC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization may be required for specific matrices.

  • Sample Preparation (e.g., Plasma)

    • To 100 µL of plasma, add 10 µL of a working solution of this compound (internal standard) and 20 µL of a stabilizing solution (e.g., 1 M ascorbic acid).

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge again to remove any remaining particulates and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis

    • Use the parameters outlined in Table 1 as a starting point.

    • Equilibrate the column for at least 10 column volumes with the initial mobile phase composition before the first injection.

    • Inject the prepared sample.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.

  • Data Analysis

    • Integrate the peak areas for both the 5-methyltetrahydrofolic acid and this compound MRM transitions.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? peak_shape->rt_shift No tailing Tailing peak_shape->tailing Yes (Tailing) fronting Fronting peak_shape->fronting Yes (Fronting) splitting Splitting peak_shape->splitting Yes (Splitting) quant_error Inaccurate Quantification? rt_shift->quant_error No rt_causes Check: - Mobile Phase - Column Equilibration - Temperature - System Leaks rt_shift->rt_causes Yes quant_causes Check: - Co-elution - IS Purity - H/D Exchange quant_error->quant_causes Yes solution Implement Corrective Actions quant_error->solution No tailing_causes Check: - Secondary Interactions - Column Health - Injection Solvent tailing->tailing_causes fronting_causes Check: - Sample Overload - Injection Solvent fronting->fronting_causes splitting_causes Check: - Blocked Frit/Void - Injection Solvent splitting->splitting_causes tailing_causes->solution fronting_causes->solution splitting_causes->solution rt_causes->solution quant_causes->solution

Caption: A troubleshooting workflow for common chromatographic issues.

Analyte_Stability_Pathway analyte This compound degradation Degradation Factors analyte->degradation oxidation Oxidation degradation->oxidation light Light Exposure degradation->light heat High Temperature degradation->heat protection Protective Measures oxidation->protection light->protection heat->protection antioxidants Add Antioxidants (e.g., Ascorbic Acid) protection->antioxidants light_protection Work under Subdued Light protection->light_protection low_temp Use Low Temperatures (e.g., 4°C, -80°C) protection->low_temp stable_analyte Stable Analyte for Analysis antioxidants->stable_analyte light_protection->stable_analyte low_temp->stable_analyte

Caption: Key factors affecting analyte stability and protective measures.

References

Validation & Comparative

The Gold Standard in Folate Analysis: A Guide to Method Validation with 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in folate quantification, the choice of internal standard is paramount. This guide provides a comprehensive overview of the validation of analytical methods using 5-(Methyl-d3)tetrahydrofolic Acid, a stable isotope-labeled (SIL) internal standard. We present supporting experimental data and a comparison with alternative standards, demonstrating why SILs are considered the gold standard in quantitative bioanalysis by mass spectrometry.

Stable isotope dilution analysis using an internal standard that is chemically identical to the analyte but with a different mass offers significant advantages.[1][2] this compound, with its three deuterium (B1214612) atoms, provides a mass shift that allows for clear differentiation from the endogenous analyte while ensuring nearly identical chemical and physical behavior during sample preparation and analysis.[3] This co-elution and similar ionization response effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to more robust and reliable results.[1][4]

Comparative Performance of Internal Standards

While structural analogues can be used as internal standards, they do not perfectly mimic the analyte's behavior, which can lead to inaccuracies.[5] The use of a stable isotopically labeled internal standard like this compound or its ¹³C-labeled counterparts significantly improves assay performance.[1][6]

Key Validation Parameters from Published Studies

The following table summarizes typical validation parameters from analytical methods employing stable isotope-labeled 5-methyltetrahydrofolic acid (5-MTHF) for quantification in human plasma and serum. These parameters, established following guidelines such as the International Council for Harmonisation (ICH) Q2(R2), demonstrate the suitability of the method for its intended purpose.[7][8][9]

Validation ParameterMethod Using ¹³C₅-5-MTHF IS in Serum[10]Method Using ¹³C₅-5-MTHF IS in Plasma[6]Method Using ²H₄-PteGlu IS for 5-MTHF in Plasma[11]
Linearity Range 0.94 - 97 ng/mL1.2 x 10⁻¹¹ - 3.2 x 10⁻⁷ mol/L0 - 9 x 10⁻⁹ mol/L
Precision (CV%) 5.3%Intra-assay: < 8.6%, Inter-assay: < 9.0%7.4% (for the ratio of m/z 463/458)
Limit of Detection (LOD) Not specified1.2 x 10⁻¹¹ mol/L0.2 x 10⁻⁹ mol/L
Limit of Quantitation (LOQ) Not specifiedNot specified0.55 x 10⁻⁹ mol/L

Note: Data is compiled from different studies and direct comparison should be made with caution. CV% refers to the coefficient of variation.

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. Below is a typical workflow for the quantification of 5-methyltetrahydrofolic acid in a biological matrix using this compound as an internal standard, based on common practices in the field.[6][10][11][12]

Sample Preparation Protocol
  • Sample Collection and Storage : Collect biological samples (e.g., plasma, serum, cerebrospinal fluid) and store them at -80°C until analysis to ensure the stability of folates.

  • Internal Standard Spiking : Thaw samples on ice. To a known volume of the sample (e.g., 50-500 µL), add a precise amount of this compound solution.

  • Sample Clean-up/Extraction :

    • Protein Precipitation : Add a protein precipitating agent like acetonitrile.

    • Solid-Phase Extraction (SPE) : Utilize an affinity column, such as one with folate binding protein, to selectively extract folates from the sample matrix.[6][11]

    • Elute the analyte and internal standard from the SPE cartridge.

  • Concentration : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation :

    • Column : Use a C18 reversed-phase column for separation.[11]

    • Mobile Phase : A typical mobile phase consists of an aqueous component with an acid (e.g., 0.1 M acetic acid) and an organic modifier like acetonitrile.[11]

    • Flow Rate : Maintain a constant flow rate (e.g., 250 µL/min).[11]

  • Mass Spectrometric Detection :

    • Ionization : Employ electrospray ionization (ESI), often in positive ion mode.[6][10]

    • Detection : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard. This enhances selectivity and sensitivity.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz depict the general analytical workflow and the rationale behind using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound IS Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Concentrate Evaporate and Reconstitute Extract->Concentrate LC HPLC Separation Concentrate->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantify Against Calibration Curve Ratio->Quant

Caption: General workflow for folate analysis using a stable isotope-labeled internal standard.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result Analyte 5-Methyltetrahydrofolic Acid Extraction Extraction Inefficiency Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Instrument Instrument Variability Analyte->Instrument IS This compound IS->Extraction IS->Matrix IS->Instrument Accurate Accurate Quantification Extraction->Accurate Ratio remains constant Matrix->Accurate Ratio remains constant Instrument->Accurate Ratio remains constant

Caption: Rationale for using a stable isotope-labeled internal standard for accurate quantification.

References

A Head-to-Head Comparison: 5-(Methyl-d3)tetrahydrofolic Acid vs. 13C-Labeled Folates as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of folates, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. The gold standard technique, stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of a stable isotope-labeled (SIL) internal standard that mimics the behavior of the analyte of interest. This guide provides an objective, data-driven comparison of two common types of SIL internal standards for the analysis of 5-methyltetrahydrofolic acid (5-MTHF), the primary active form of folate in the body: deuterated 5-(Methyl-d3)tetrahydrofolic Acid and 13C-labeled folates.

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, derivatization, and ionization, thereby compensating for any variability in the analytical process. While both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeled standards are designed for this purpose, their fundamental physicochemical properties can lead to significant differences in analytical performance. Generally, ¹³C-labeled standards are considered superior for many applications due to their greater isotopic stability and closer mimicry of the native analyte's chromatographic behavior.[1][2][3]

Key Performance Differences: A Qualitative Overview

FeatureThis compound (Deuterated)13C-Labeled FolatesRationale & Implications for Folate Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1][2] This is known as the deuterium isotope effect.Typically co-elutes perfectly with the unlabeled analyte.[1][4]Imperfect co-elution can lead to inaccurate quantification, as the analyte and internal standard may be affected differently by matrix effects at slightly different retention times. For complex biological matrices, this can be a significant source of error.
Isotopic Stability Deuterium atoms, particularly on heteroatoms or in certain positions, can be susceptible to back-exchange with protons from the solvent or matrix.[5]¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.Loss of the isotopic label compromises the integrity of the internal standard, leading to erroneous results. ¹³C-labeling provides greater assurance of stability throughout the entire analytical workflow.
Compensation for Matrix Effects The chromatographic shift can result in differential ion suppression or enhancement between the analyte and the internal standard, leading to compromised accuracy.Due to perfect co-elution, the ¹³C-labeled standard experiences the same matrix effects as the analyte, providing more effective compensation.Superior compensation for matrix effects by ¹³C-labeled standards leads to higher accuracy and precision, which is critical for the analysis of folates in complex samples like plasma, serum, or food matrices.
Cost and Availability Generally more readily available and less expensive due to simpler synthesis routes.[3][5]Typically more expensive due to the more complex synthesis required to incorporate ¹³C atoms.[3]While budget is a consideration, the potential for compromised data quality with deuterated standards may outweigh the initial cost savings, especially in regulated environments or for high-stakes research.

Quantitative Performance Data

Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard for 5-Methyltetrahydrofolate

Data summarized from a study on the determination of 5-methyltetrahydrofolate in human plasma and urine.

ParameterReported Value
Internal Standard [²H₄]folic acid
Matrix Human Plasma and Urine
Linearity Range 0 - 9 x 10⁻⁹ mol/L
Limit of Detection (LOD) 0.2 x 10⁻⁹ mol/L
Limit of Quantification (LOQ) 0.55 x 10⁻⁹ mol/L
Precision (CV%) 7.4%

Table 2: Performance Characteristics of an LC-MS/MS Method Using a ¹³C-Labeled Internal Standard for Folate Vitamers

Data summarized from a study on the analysis of folate vitamers in food (strawberries).[6][7]

ParameterReported Value
Internal Standard [¹³C₅]-5-CH₃-H₄folate
Matrix Strawberries
Linearity (R²) > 0.99
Precision (Intra-day CV%) 2.44 - 4.60%
Precision (Inter-day CV%) 3.04 - 5.06%
Recovery 95 - 103%
Limit of Detection (LOD) 0.17 - 0.33 µ g/100g
Limit of Quantification (LOQ) 0.51 - 0.96 µ g/100g

Note: The data in Tables 1 and 2 are from different studies and are not directly comparable due to variations in instrumentation, methodology, and sample matrix. However, they provide a general indication of the performance that can be achieved with each type of internal standard. The method using the ¹³C-labeled internal standard demonstrates excellent precision with CVs generally below 5%.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of folates in biological matrices using stable isotope dilution LC-MS/MS.

Protocol 1: Analysis of Folates in Human Serum using ¹³C-Labeled Internal Standards

This protocol is adapted from methods used for the quantification of multiple folate vitamers in human serum.

1. Sample Preparation:

  • Thawing and Mixing: Thaw frozen serum samples in the dark and vortex thoroughly. All steps should be performed under subdued lighting to prevent folate degradation.

  • Internal Standard Spiking: To 275 µL of serum, add 55 µL of an internal standard mixture containing ¹³C₅-labeled forms of the target folate vitamers.

  • Protein Precipitation and Dilution: Add 770 µL of an ammonium (B1175870) formate (B1220265) buffer (containing 1% formic acid, pH 3.2) to precipitate proteins and dilute the sample.

  • Solid-Phase Extraction (SPE):

    • Condition a phenyl sorbent SPE cartridge with acetonitrile (B52724), methanol, and 1% formic acid (pH 3.2).

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates with an appropriate organic elution solvent containing ascorbic acid and acetic acid.

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column (e.g., 150 mm × 3 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each unlabeled folate and its corresponding ¹³C-labeled internal standard.

Protocol 2: Analysis of Folates in Food Matrices using ¹³C-Labeled Internal Standards

This protocol is based on a validated method for analyzing folates in strawberries.[6]

1. Sample Preparation:

  • Homogenization: Homogenize the food sample (e.g., freeze-dried and powdered strawberries).

  • Extraction:

    • Equilibrate the homogenized sample with an extraction buffer (e.g., MES buffer with ascorbic acid and DTT) for 15 minutes.

    • Add the ¹³C-labeled internal standards and equilibrate for another 15 minutes.

    • Boil the sample to inactivate enzymes and aid in extraction.

    • Perform enzymatic deconjugation using rat serum and chicken pancreas to convert polyglutamated folates to monoglutamates.

    • Boil again to stop the enzymatic reaction.

    • Centrifuge to separate solids.

  • Solid-Phase Extraction (SPE):

    • Use a strong anion-exchange (SAX) cartridge.

    • Condition and equilibrate the cartridge.

    • Load the sample extract.

    • Wash the cartridge.

    • Elute the folates.

  • Filtration: Filter the final eluate through a 0.22 µm PVDF filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 × 2.1 mm, 2.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: ESI in positive ion mode.

    • Detection: MRM of the specific transitions for each folate vitamer and its ¹³C-labeled internal standard.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Serum, Plasma, Food) spike Spike with Internal Standard start->spike extract Extraction & Protein Precipitation spike->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc LC Separation concentrate->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Peak Area Ratio) ms->data

Caption: A generalized experimental workflow for folate analysis using stable isotope dilution LC-MS/MS.

chromatographic_behavior Time Time Intensity Intensity axis axis->Time axis->Intensity analyte1 Analyte is1 Deuterated IS peak1 peak2 analyte2 Analyte & 13C-Labeled IS peak3 label1 Chromatographic Shift label2 Perfect Co-elution

Caption: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards relative to the analyte.

Conclusion and Recommendation

The choice between this compound and ¹³C-labeled folates as internal standards has significant implications for the quality and reliability of quantitative folate analysis. While deuterated standards are often more accessible and cost-effective, they are susceptible to inherent limitations, including chromatographic shifts and the potential for isotopic exchange, which can compromise data accuracy.[1][5]

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute perfectly with the analyte ensures more effective compensation for matrix effects, and their isotopic stability guarantees the integrity of the standard throughout the analytical process. For the development of robust, high-quality, and defensible bioanalytical methods for folate quantification, the investment in ¹³C-labeled standards is highly recommended.

References

A Comparative Guide to the Quantification of 5-(Methyl-d3)tetrahydrofolic Acid and Other Folate Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of folates, with a particular focus on 5-Methyltetrahydrofolic Acid (5-MTHF), the primary active form of folate in the body. The use of a stable isotope-labeled internal standard, such as 5-(Methyl-d3)tetrahydrofolic Acid, is central to the most accurate and precise methods. This document is intended for researchers, scientists, and drug development professionals who require reliable folate quantification.

Introduction to Folate Analysis

Folate is a critical B-vitamin essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its deficiency is linked to various health issues, including neural tube defects and cardiovascular diseases. Accurate measurement of folate concentrations in biological matrices is therefore of high importance in clinical and research settings. Folates exist in multiple forms, with 5-MTHF being the most abundant and biologically active vitamer in human plasma.

The quantification of folates is challenging due to their low concentrations, instability, and the presence of multiple, structurally similar vitamers. Over the years, various analytical techniques have been developed, ranging from traditional microbiological assays and immunoassays to advanced chromatographic methods coupled with mass spectrometry. The use of stable isotope dilution assays (SIDA) with a labeled internal standard like this compound has emerged as the gold standard for its specificity and accuracy.

Comparison of Quantification Methods

The primary methods for folate quantification include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often employing stable isotope dilution, Microbiological Assays (MA), and Immunoassays (e.g., Radioimmunoassay - RIA).

Quantitative Performance Data

The following tables summarize the performance characteristics of different folate quantification methods based on published experimental data.

Table 1: Performance Characteristics of LC-MS/MS Methods for 5-MTHF Quantification

ParameterValueReference
Linearity (Concentration Range) 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L[1]
0.249–19.9 ng/mL (for FA) and 5.05–50.5 ng/mL (for 5-MTHF)[2]
1 to 160 µg/mL[3][4]
0.94-97 ng/mL[5]
Intra-assay Precision (CV%) < 8.6%[1]
1.38% to 2.90%[6]
Inter-assay Precision (CV%) < 9.0%[1]
0.96% to 2.61%[6]
5.3%[5][7]
Accuracy (Recovery %) 96.5% to 110.6%[6]
Microbiological Assay: Almost complete recovery for most folates, except Folic Acid (69%) and THF (36%)[8]
Radioimmunoassay: Under-recovers 5-MTHF (61%) and 5-CHOTHF (38%), over-recovers 5,10CH=THF (234%)[8]
Limit of Detection (LOD) 1.2 x 10⁻¹¹ mol/L[1]
0.2 x 10⁻⁹ mol/L[9]
0.07-0.52 nmol/L[10]
Limit of Quantification (LOQ) 0.55 x 10⁻⁹ mol/L[9]
4 nM from 200 μL plasma[11]

Table 2: Cross-Method Comparison of Total Folate Quantification

MethodCorrelation with LC-MS/MS (R²)Key FindingsReference
Microbiological Assay (MA) 0.97Good correspondence, making the two assays interchangeable. MA values are slightly lower (-6%) on average.[8][12]
Radioimmunoassay (BR) 0.91Produces significantly lower results (-29%) on average, likely due to under-recovery of 5-MTHF.[8][12]
Automated Immunoassays VariablePoorer agreement with whole blood samples compared to serum. The ARCHITECT i2000 showed the best analytic performance among five automated methods.[13]

Experimental Protocols

LC-MS/MS with Stable Isotope Dilution for 5-MTHF Quantification

This method is considered the reference standard for its high specificity and accuracy, directly measuring individual folate vitamers. The use of a stable isotope-labeled internal standard, such as this compound or [¹³C₅]-5-MTHF, is crucial to correct for matrix effects and variations in sample preparation and instrument response.[5][14][15]

a) Sample Preparation:

  • Spiking: Serum or plasma samples are spiked with a known amount of the stable isotope-labeled internal standard (e.g., [¹³C₅]-5-MTHF).[5]

  • Extraction: Folates are extracted from the biological matrix. This can be achieved through protein precipitation with an organic solvent (e.g., methanol) or solid-phase extraction (SPE).[2][5] The extraction buffer often contains antioxidants like ascorbic acid and 2-mercaptoethanol (B42355) to prevent folate degradation.[2]

  • Purification: For cleaner samples and to concentrate the analytes, affinity chromatography using folate binding protein can be employed.[1][9]

b) Chromatographic Separation:

  • Column: A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to separate the different folate vitamers.[2][6]

c) Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard are monitored.[1][2]

Microbiological Assay (MA)

This is a traditional method that relies on the growth of folate-dependent bacteria (e.g., Lactobacillus rhamnosus). The bacterial growth is proportional to the amount of folate present in the sample.

a) Sample Preparation:

  • Samples and standards are added to a folate-free growth medium.

  • The samples are often treated with a conjugase enzyme to convert polyglutamyl folates to the monoglutamyl form that the bacteria can utilize.

b) Incubation:

  • The medium is inoculated with a folate-dependent bacterial strain.

  • The mixture is incubated for a specific period to allow for bacterial growth.

c) Measurement:

  • Bacterial growth is measured by turbidity (optical density) or by titration of the acid produced during growth.

  • The folate concentration in the sample is determined by comparing its growth-promoting ability to that of known standards.

Immunoassays (e.g., Radioimmunoassay - RIA)

These assays are based on the principle of competitive binding between the folate in the sample and a labeled folate (e.g., radiolabeled) for a limited number of binding sites on a folate-binding protein.

a) Competitive Binding:

  • The sample containing the unknown amount of folate is mixed with a known amount of labeled folate and a specific folate-binding protein.

  • During incubation, the labeled and unlabeled folate compete for binding to the protein.

b) Separation and Detection:

  • The bound and free labeled folate are separated.

  • The amount of labeled folate in either the bound or free fraction is measured (e.g., by a gamma counter for RIA).

  • The concentration of folate in the sample is inversely proportional to the amount of labeled folate bound and is determined by comparison to a standard curve.

Visualizations

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5-MTHF in the one-carbon metabolism pathway, which is crucial for nucleotide synthesis and methylation reactions.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine Serine->MethyleneTHF SHMT MethenylTHF 5,10-Methenyltetrahydrofolate MethyleneTHF->MethenylTHF MTHFD MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR dTMP dTMP Synthesis MethyleneTHF->dTMP TYMS FormylTHF 10-Formyltetrahydrofolate MethenylTHF->FormylTHF MTHFD Purines Purine Synthesis FormylTHF->Purines MTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vit B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine FolicAcid Folic Acid FolicAcid->DHF DHFR

Caption: Role of 5-MTHF in the one-carbon metabolic pathway.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the typical workflow for the quantification of 5-MTHF using stable isotope dilution LC-MS/MS.

LCMS_Workflow start Start: Plasma/Serum Sample spike Spike with 5-(Methyl-d3)THF start->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract purify Optional Purification (e.g., SPE or Affinity) extract->purify lc LC Separation (e.g., C18 column) purify->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis: Quantification vs. Standard Curve ms->data end End: Report Concentration data->end

Caption: Workflow for 5-MTHF analysis by LC-MS/MS.

Conclusion

The cross-validation of 5-MTHF quantification methods demonstrates that while microbiological and immunoassays can provide estimates of total folate, they often lack the specificity and accuracy of LC-MS/MS.[8] The radioimmunoassay, in particular, shows significant under-recovery of 5-MTHF, the most prevalent form of folate in circulation.[8] For research and clinical applications requiring precise and reliable quantification of individual folate vitamers, the stable isotope dilution LC-MS/MS method using an internal standard like this compound is unequivocally the superior method. Its high sensitivity, specificity, and accuracy make it the gold standard for folate analysis.[5][14]

References

Performance of 5-(Methyl-d3)tetrahydrofolic Acid Analysis Across Different Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-(Methyl-d3)tetrahydrofolic Acid (5-MTHF-d3) is crucial for its use as an internal standard in pharmacokinetic and metabolic studies of folate. The choice of mass spectrometer can significantly impact the sensitivity, precision, and overall performance of the analytical method. This guide provides an objective comparison of the performance of 5-MTHF-d3 analysis on different mass spectrometry platforms, supported by experimental data from various studies.

Introduction to the Analytical Approach

The standard method for the analysis of 5-methyltetrahydrofolic acid and its deuterated isotopologues is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound is primarily used as a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in the quantification of endogenous 5-methyltetrahydrofolic acid.

The general workflow involves protein precipitation from a biological matrix (such as plasma or serum), followed by chromatographic separation and detection by the mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments, which offers high sensitivity and selectivity.

Performance Comparison of Different Mass Spectrometers

The following tables summarize the quantitative performance of 5-methyltetrahydrofolic acid analysis on various mass spectrometer platforms, as reported in different studies. While a direct head-to-head comparison under identical conditions is not available, these data provide valuable insights into the capabilities of each instrument.

Table 1: Performance Metrics on a Shimadzu LCMS-8050 Triple Quadrupole Mass Spectrometer
Performance MetricReported Value for 5-methyltetrahydrofolic acid
Limit of Detection (LOD)1.51 nmol/L
Limit of Quantification (LOQ)4.51 nmol/L
Inter-day Precision (%RSD)3.66% - 5.02%
Recovery99.3% - 102%
Data sourced from a study on the quantitation of 5-methyltetraydrofolic acid in plasma.[1]
Table 2: Performance Metrics on an AB Sciex API 5500 Triple Quadrupole Mass Spectrometer
Performance MetricReported Value for 5-methyltetrahydrofolic acid
Total Imprecision (%CV)2.8% - 3.6% (at 19.5–51.1 nmol/L)
Recovery99.4 ± 3.6%
Limit of Detection (LOD)≤0.3 nmol/L
Data from a high-throughput LC-MS/MS method for the measurement of five serum folate vitamers.[2]
Table 3: General Performance of Thermo Scientific™ TSQ Quantiva™ Triple Quadrupole Mass Spectrometer for Folate Analysis
Performance MetricReported Value for Folates
Linearity (R²)>0.98
Reproducibility (%CV)< 10%
Lower Limit of Quantification (LLOQ)pg/mL levels
Data from a sensitive and specific LC-MS/MS analytical research method for the quantitation of folates in serum.[3] The TSQ Quantiva is known for its attogram-level sensitivity.[4][5][6]

High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QQQ)

While triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their high sensitivity and selectivity in MRM mode, high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) and Orbitrap instruments offer distinct advantages.

  • Triple Quadrupole (QQQ) MS:

    • Strengths: Unparalleled sensitivity for targeted quantification, excellent precision and accuracy, and a wide linear dynamic range. They are robust and well-suited for high-throughput routine analysis.

    • Weaknesses: Limited to pre-selected analytes (targeted analysis) and provides no structural information beyond the selected precursor and product ions.

  • High-Resolution Mass Spectrometry (HRMS) (e.g., QTOF, Orbitrap):

    • Strengths: Ability to perform both targeted and untargeted analysis. The high mass resolution allows for the separation of interferences from the analyte of interest, increasing specificity. HRMS instruments collect full-scan data, enabling retrospective data analysis for compounds not initially targeted.

    • Weaknesses: While modern HRMS instruments have become increasingly sensitive, the most sensitive triple quadrupoles may still offer lower limits of detection for targeted quantification. Data files are significantly larger, requiring more robust data processing and storage capabilities.

For the specific application of using this compound as an internal standard for the quantification of 5-methyltetrahydrofolic acid, a high-sensitivity triple quadrupole mass spectrometer is generally the most appropriate and cost-effective choice. However, in a research or drug development setting where the identification of unknown metabolites is also a goal, an HRMS platform would be more versatile.

Experimental Protocols

Below are representative experimental methodologies for the analysis of 5-methyltetrahydrofolic acid using LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of a protein precipitation solvent (e.g., methanol (B129727) or acetonitrile (B52724), often containing an antioxidant like ascorbic acid or 2-mercaptoethanol (B42355) to prevent folate degradation).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient elution is typically used with a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is most common for 5-methyltetrahydrofolic acid.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments.

  • MRM Transitions: The specific precursor-to-product ion transitions for both 5-methyltetrahydrofolic acid and this compound are monitored. For example, a common transition for 5-methyltetrahydrofolic acid is m/z 460.2 → 313.3.[7] The corresponding transition for the d3-labeled internal standard would be m/z 463.2 → 313.3.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (Plasma/Serum) Add_IS Add 5-(Methyl-d3)THF Internal Standard Biological_Matrix->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Results Results (Concentration of Analyte) Quantification->Results

Caption: A typical experimental workflow for the quantification of folates using LC-MS/MS.

Mass_Spectrometer_Comparison cluster_QQQ Triple Quadrupole (QQQ) cluster_HRMS High-Resolution MS (HRMS) (e.g., QTOF, Orbitrap) MS_Type Mass Spectrometer Type cluster_QQQ cluster_QQQ MS_Type->cluster_QQQ  Primary Use: Targeted Quantification cluster_HRMS cluster_HRMS MS_Type->cluster_HRMS  Primary Use: Screening & Identification QQQ_Strengths Strengths: - High Sensitivity (MRM) - Excellent for Quantification - Robust and High-Throughput QQQ_Weaknesses Weaknesses: - Targeted Analysis Only - Limited Structural Information HRMS_Strengths Strengths: - High Specificity - Untargeted & Targeted Analysis - Retrospective Data Analysis HRMS_Weaknesses Weaknesses: - Potentially Lower Sensitivity for Quant - Large Data Files

Caption: Comparison of Triple Quadrupole and High-Resolution Mass Spectrometers.

References

A Guide to Inter-Laboratory Folate Analysis: A Comparative Study Utilizing 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for folate determination, with a particular focus on the application of isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) using 5-(Methyl-d3)tetrahydrofolic acid as an internal standard. Designed for researchers, scientists, and professionals in drug development, this document summarizes key performance data from inter-laboratory studies, details experimental protocols, and visualizes critical pathways and workflows to aid in the selection and implementation of robust folate analysis methods.

Introduction to Folate Analysis Methods

The accurate measurement of folate concentrations in biological matrices is crucial for assessing nutritional status and its association with various health conditions, including neural tube defects and cardiovascular disease. Several analytical methods are employed for this purpose, each with distinct advantages and limitations. The primary methodologies include:

  • Competitive Folate Binding Protein Assays: These are automated, high-throughput assays commonly used in clinical laboratories. However, they are known to exhibit considerable inter-method and inter-laboratory variability.[1][2][3]

  • Microbiological Assays: Considered a "gold standard" in some contexts, these assays measure all biologically active forms of folate.[4][5] Nevertheless, results can be influenced by the choice of calibrator and microorganism, and the assays can be susceptible to interference.[5][6]

  • Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS): This is increasingly recognized as the reference method for its high specificity, accuracy, and precision.[1][3][7] The use of a stable isotope-labeled internal standard, such as this compound or other labeled folate vitamers, is central to this technique.[8][9][10] This internal standard mimics the behavior of the analyte during sample extraction and analysis, effectively correcting for matrix effects and variations in instrument response.

Data Presentation: Performance of Folate Analysis Methods in Inter-Laboratory Studies

The following tables summarize quantitative data from various inter-laboratory comparison studies, highlighting the performance of different analytical methods for folate determination.

Table 1: Comparison of 5-Methyltetrahydrofolate (5-methylTHF) Measurement in Serum by HPLC-MS/MS in an International Round Robin Study

Laboratory GroupGeometric Mean Concentration (nmol/L)Median Imprecision (CV%)Mean Recovery (%)Mean Relative Bias (%)
CDC 18.34.1-12
Group 1 (Independent Methods) 13.8 - 28.94.6 - 1198 ± 27-24 to 30
Group 2 (Adapted CDC Method) 16.8 - 18.61.7 - 6.098 ± 10-0.6 to 16

Data sourced from an international round-robin investigation to assess the comparability, precision, and accuracy of serum folate HPLC-MS/MS methods.[11][12][13]

Table 2: Comparison of Folic Acid Measurement in Serum by HPLC-MS/MS in an International Round Robin Study

Laboratory GroupGeometric Mean Concentration (nmol/L)Median Imprecision (CV%)Mean Recovery (%)Mean Relative Bias (%)
CDC 3.426.9-73
Group 1 (Independent Methods) 1.09 - 4.744.9 - 2093 ± 29-47 to 578
Group 2 (Adapted CDC Method) 1.74 - 2.903.9 - 2381 ± 16-3.3 to 67

Data sourced from the same international round-robin study, indicating greater variability in folic acid measurement compared to 5-methylTHF.[11][12][13]

Table 3: Performance Characteristics of Automated Folate Assays

AssayImprecision (CV%)Linearity (Slope)Agreement with Comparison Method (Slope)
Access < 10%13.90.60
Advia Centaur < 10%30.6-
ARCHITECT i2000 < 10%21.5-
Elecsys 2010 16%-0.76
IMMULITE 2000 < 10%--

Data from a comparative study of five automated serum and whole blood folate assays. The QuantaPhase II radioassay was used as the comparison method.[2][14][15]

Experimental Protocols

The following section details a generalized methodology for the analysis of folates in serum using ID-LC-MS/MS with a stable isotope-labeled internal standard like this compound.

Materials and Reagents
  • Analytes and Internal Standards:

    • 5-methyltetrahydrofolic acid (5-methylTHF)

    • Folic acid

    • Other folate vitamers of interest (e.g., tetrahydrofolate, 5-formyltetrahydrofolate)

    • Isotopically labeled internal standards (e.g., this compound, [13C5]-5-methylTHF, [2H4]-folic acid)

  • Buffers and Solvents:

    • Extraction buffer (e.g., containing ascorbic acid and dithiothreitol (B142953) (DTT) to prevent folate oxidation)[7]

    • Phosphate buffer for standard and sample dilution

    • HPLC-grade acetonitrile, methanol (B129727), and water

    • Formic acid or acetic acid for mobile phase modification

  • Sample Preparation Supplies:

    • Solid-phase extraction (SPE) cartridges or plates

    • Centrifuge tubes

    • Autosampler vials

Sample Preparation
  • Spiking with Internal Standard: To a known volume of serum sample (e.g., 200 µL), add a precise amount of the internal standard mixture containing this compound and other labeled folate standards.[16]

  • Protein Precipitation/Extraction: Add extraction buffer to the sample, vortex, and centrifuge to precipitate proteins and release folates.[16]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by equilibration buffer.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates using an appropriate solvent mixture.[16]

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[16]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system (e.g., water with formic acid and methanol or acetonitrile) is employed to separate the different folate vitamers.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

Calibration and Quantification
  • Prepare a series of calibration standards with known concentrations of each folate vitamer and a constant concentration of the internal standards.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the folate concentrations in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow sample Serum Sample (e.g., 200 µL) is_spike Spike with 5-(Methyl-d3)THF Internal Standard sample->is_spike extraction Add Extraction Buffer (with antioxidants) is_spike->extraction centrifuge Vortex & Centrifuge to Precipitate Proteins extraction->centrifuge spe Solid-Phase Extraction (SPE) 1. Condition 2. Load Supernatant 3. Wash 4. Elute Folates centrifuge->spe drydown Dry Eluate (under Nitrogen) spe->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) reconstitute->lcms data Data Analysis (Calibration Curve & Quantification) lcms->data

Caption: Workflow for Folate Analysis using ID-LC-MS/MS.

folate_pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethylTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MethylTHF MTHFR MethylTHF->THF Homocysteine Homocysteine MethylTHF->Homocysteine Provides Methyl Group Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) 'Universal Methyl Donor' Methionine->SAM inv1

Caption: Simplified One-Carbon Metabolism Pathway Involving Folate.

References

The Gold Standard for Folate Analysis: A Guide to 5-(Methyl-d3)tetrahydrofolic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of folates, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 5-(Methyl-d3)tetrahydrofolic Acid and other common isotopic internal standards, supported by experimental data and detailed protocols for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS, a technique known as stable isotope dilution analysis (SIDA), is widely recognized as the gold standard for the quantification of folates in various biological matrices.[1] This approach effectively corrects for analyte loss during sample preparation and variations in instrument response, thereby ensuring high accuracy and precision. Among the available isotopic variants, deuterated and carbon-13 labeled analogs of folate species are most frequently employed.

Comparative Performance of Isotopic Internal Standards

While this compound serves as a suitable internal standard, the scientific literature more frequently reports the use of 13C-labeled internal standards, such as [13C5]-5-methyltetrahydrofolic acid, for the analysis of 5-methyltetrahydrofolic acid (5-MTHF), the predominant and most biologically active form of folate in the human body.[2][3][4][5] Deuterated standards like [2H4]-folic acid and [2H4]-5-CH3-H4folate are also utilized.[2]

The choice between deuterated and 13C-labeled standards can be influenced by factors such as potential isotopic effects and the desired mass shift from the analyte. However, both have been demonstrated to yield excellent results in terms of accuracy and precision.

Below is a summary of performance data from various studies utilizing isotopic internal standards for folate analysis.

Internal StandardAnalyte(s)MatrixMethodAccuracy (Recovery %)Precision (CV %)Reference
[13C5]-5-methylTHF & [2H4]-folic acid5-methylTHF, Folic acidHuman PlasmaLC-MS/MS-Intra-assay: <8.6% Inter-assay: <9.0%[2]
[13C5] analogues of 5-MTHFA and folic acid5-MTHFA, Folic acidCitrus JuicesLC-MS-3.35% (RSE)[4]
[13C5]-5-CH3-H4folate5-CH3-H4folateHuman PlasmaLC-MS/MS96.2% (relative bioavailability)-[3]
[2H4]-5-CH3-H4folate5-CH3-H4folateDried Blood/Plasma SpotsLC-MS/MS80-92%-
[13C6]pABATotal Folate (as pABA)Whole BloodLC-MS/MS84-105%<9.0%[6]

CV: Coefficient of Variation; RSE: Relative Standard Error

Experimental Protocols

The following sections provide detailed methodologies for the analysis of folates using isotopically labeled internal standards.

Protocol 1: Analysis of 5-Methyltetrahydrofolic Acid in Human Plasma

This protocol is adapted from a study utilizing [13C5]-5-methylTHF as an internal standard for the quantification of 5-MTHF in human plasma.[2]

1. Sample Preparation:

  • To 2 mL of plasma, add the [13C5]-5-methylTHF internal standard solution.

  • Purify the sample using folate binding protein affinity columns.

  • Concentrate the eluate prior to LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.5% acetic acid in water) and mobile phase B (e.g., a mixture of methanol (B129727) and acetonitrile).[7]

  • Flow Rate: A typical flow rate of 0.35 mL/min.[7]

  • Injection Volume: 10 µL.[7]

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (5-MTHF) and the internal standard ([13C5]-5-methylTHF).

Protocol 2: Analysis of Total Folate in Whole Blood

This protocol involves the acid hydrolysis of all folate forms to para-aminobenzoic acid (pABA) and uses [13C6]pABA as the internal standard.[6][8]

1. Sample Preparation:

  • Lyse red blood cells in the whole blood sample.

  • Add the [13C6]pABA internal standard.

  • Hydrolyze the folates to pABA using concentrated HCl.

  • Adjust the pH of the hydrolysate to 5.0.

  • Clean up the sample using a solid-phase extraction (SPE) cartridge (e.g., OASIS HLB).

  • Elute the analyte and internal standard.

  • Methylate the pABA and [13C6]pABA using trimethylsilyldiazomethane.

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable reversed-phase column to separate the methylated derivatives.

  • Mass Spectrometry: Quantify the methylated analyte and internal standard using MRM in positive ion mode.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of 5-MTHF in a biological sample using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Isotopic Internal Standard (e.g., 5-(Methyl-d3)THF) sample->add_is Spiking extraction Extraction (e.g., SPE or Affinity Chromatography) add_is->extraction concentration Concentration extraction->concentration lc LC Separation concentration->lc ms MS/MS Detection (MRM) lc->ms data Data Processing (Quantification) ms->data

Folate Analysis Workflow

Conclusion

The use of this compound and other isotopically labeled analogs as internal standards is indispensable for the accurate and precise quantification of folates in complex biological matrices. The stable isotope dilution analysis methodology, coupled with LC-MS/MS, provides a robust and reliable platform for researchers in drug development and clinical diagnostics. The detailed protocols and comparative data presented in this guide offer a solid foundation for the implementation of these advanced analytical techniques.

References

A Head-to-Head Comparison: 5-(Methyl-d3)tetrahydrofolic Acid in LC-MS/MS versus Microbiological Assay for Folate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate is paramount for a multitude of applications, from nutritional assessment to therapeutic monitoring. The two most prominent methods for folate determination, the modern stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing internal standards like 5-(Methyl-d3)tetrahydrofolic acid, and the traditional microbiological assay, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

The landscape of folate analysis has evolved significantly. While the microbiological assay has long been considered a functional measure of total folate activity, the advent of LC-MS/MS has introduced a higher level of specificity and accuracy, allowing for the individual quantification of different folate vitamers. The use of a deuterated internal standard such as this compound in LC-MS/MS is a key element of the stable isotope dilution assay (SIDA), which offers superior compensation for analytical variability.[1][2]

Quantitative Performance Comparison

The choice between LC-MS/MS with a deuterated internal standard and the microbiological assay often hinges on the specific requirements of the study, including the need for vitamer-specific data, sample throughput, and desired accuracy. The following table summarizes key performance metrics compiled from various studies.

Performance MetricLC-MS/MS with this compoundMicrobiological AssayKey Considerations
Specificity High; can differentiate and quantify individual folate vitamers (e.g., 5-methyltetrahydrofolate, folic acid).[3]Measures total microbiological activity of folates; cannot distinguish between different vitamers.[4]LC-MS/MS is crucial for studies investigating the metabolism of specific folate forms.
Accuracy Considered highly accurate due to the use of an internal standard that corrects for matrix effects and extraction losses.[1][2] Good correlation with microbiological assay (R² = 0.97).[3][5]Can be influenced by the differential growth response of the microorganism to various folate vitamers and the presence of interfering substances.[4]The microbiological assay's accuracy depends on proper calibration with the predominant folate vitamer in the sample.[4]
Precision (CV%) Intra-assay CV: < 8.6%; Inter-assay CV: < 9.0% for 5-methylTHF.[6]Can have higher variability; repeatability and reproducibility can be challenging to maintain.[7]LC-MS/MS generally offers superior precision.
Sensitivity (LOD) High; typically in the low nmol/L to pmol/L range (e.g., 1.2 x 10⁻¹¹ mol/L for 5-methylTHF).[6]Good sensitivity, with limits reaching the fmol range.[8]Both methods offer high sensitivity suitable for clinical and research applications.
Throughput Can be high with the use of 96-well plates and automated sample preparation.[9]Can be adapted for high throughput using 96-well plates, significantly reducing time and reagent costs.[8][10]Both methods can be configured for high-throughput analysis.
Interferences Minimal due to the specificity of mass detection.Susceptible to interference from antibiotics and other compounds that affect bacterial growth.LC-MS/MS is less prone to interferences from sample matrix components.

Experimental Methodologies

Stable Isotope Dilution LC-MS/MS using this compound

This method relies on the addition of a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample at the beginning of the extraction process. This standard behaves chemically and physically identically to the endogenous analyte, thus correcting for any loss during sample preparation and ionization variability in the mass spectrometer.

Sample Preparation:

  • To a 200 µL serum sample, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.[11]

  • Add a known concentration of the internal standard solution, for example, [¹³C₅]-5-CH₃-H₄folate.[12]

  • Precipitate proteins by adding a solvent like acetonitrile (B52724) containing the labeled internal standards.[11]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[11]

LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[13] The injection volume is typically around 10 µL.[2]

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[2] Monitor the specific precursor-to-product ion transitions for both the native folate vitamer and its corresponding deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[12]

  • Quantification: The concentration of the endogenous folate is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, calculated against a calibration curve.

Microbiological Assay

The microbiological assay is a bioassay that measures the growth of a folate-dependent bacterium, typically Lactobacillus rhamnosus (formerly Lactobacillus casei), in response to the folate present in a sample.[14]

Sample Preparation:

  • For Serum/Plasma: Dilute samples with an ascorbic acid solution to protect folates from oxidation.[14]

  • For Red Blood Cells: Lyse whole blood with an ascorbic acid solution to release intracellular folates.[14] It is crucial to allow sufficient time for the enzymatic conversion of folate polyglutamates to monoglutamates, which are assayable by the microorganism.[15]

Assay Procedure:

  • Prepare a series of standards with known concentrations of a folate standard (e.g., 5-methyltetrahydrofolic acid).[7]

  • In a 96-well microtiter plate, add the prepared samples, standards, and a folate-free assay medium.[10]

  • Inoculate each well (except for the blanks) with a standardized suspension of Lactobacillus rhamnosus.[16]

  • Incubate the plate at 37°C for 18-24 hours to allow for bacterial growth.[16]

  • Measure the turbidity (optical density) of each well using a microplate reader at a specific wavelength (e.g., 590 nm or 650 nm).[7][16]

  • Quantification: Construct a standard curve by plotting the turbidity against the known concentrations of the folate standards. The folate concentration in the samples is then interpolated from this curve based on their measured turbidity.[15]

Visualizing the Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflows and the central role of folate in metabolism.

Folate_Analysis_Workflow cluster_LCMS LC-MS/MS with 5-(Methyl-d3)THF cluster_Micro Microbiological Assay lcms_start Sample Collection lcms_spike Spike with 5-(Methyl-d3)THF Internal Standard lcms_start->lcms_spike lcms_extract Protein Precipitation & Extraction lcms_spike->lcms_extract lcms_separate LC Separation lcms_extract->lcms_separate lcms_detect MS/MS Detection lcms_separate->lcms_detect lcms_quant Quantification lcms_detect->lcms_quant micro_start Sample Collection micro_prep Sample Preparation (Dilution/Lysis) micro_start->micro_prep micro_plate Plating with Media & Standards micro_prep->micro_plate micro_inoculate Inoculation with L. rhamnosus micro_plate->micro_inoculate micro_incubate Incubation micro_inoculate->micro_incubate micro_read Turbidity Reading micro_incubate->micro_read micro_quant Quantification micro_read->micro_quant Folate_Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purine Purine Synthesis THF->Purine MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF Homocysteine Homocysteine FolicAcid Folic Acid FolicAcid->DHF DHFR Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

References

A Comparative Guide to Relative Bioavailability Studies of 5-Methyltetrahydrofolic Acid Utilizing Its Deuterated Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative bioavailability of different forms of folate is crucial for the development of effective supplements and therapeutics. 5-Methyltetrahydrofolic acid (5-MTHF) is the biologically active form of folate, and its direct supplementation is often preferred over folic acid. The use of deuterated 5-MTHF in clinical studies provides a robust method for accurately determining its pharmacokinetic properties and relative bioavailability. This guide offers an objective comparison of 5-MTHF's performance, supported by experimental data from studies employing stable isotope labeling.

Quantitative Data Summary

The following table summarizes the relative bioavailability of various monoglutamyl folates, including 5-methyltetrahydrofolate, as determined in a human study using deuterium-labeled compounds. The bioavailability is expressed as an isotope excretion ratio, where a higher ratio indicates greater bioavailability relative to the intravenously administered control.

Folate Form Administered Orally (Deuterium-Labeled)Isotope Excretion Ratio (Least Squares Mean)Pooled Standard Error
Folic Acid (PteGlu)1.530.10
10-formyl-H4folate1.020.10
5-methyl-H4folate (5-MTHF) 0.99 0.10
5-formyl-H4folate1.130.10
Tetrahydrofolate (H4folate)0.710.10

Data from a study where orally administered d2-labeled folates were compared against an intravenous d4-labeled folic acid control in adult males. The isotope excretion ratios in urine were used as the measure of bioavailability[1].

Experimental Protocols

The use of stable isotope-labeled compounds is a well-established method for conducting bioavailability studies. A common experimental design involves the simultaneous administration of a labeled oral dose and a differently labeled intravenous dose, which serves as a reference for 100% bioavailability.

A Key Experimental Protocol for Determining the Relative Bioavailability of Deuterated 5-MTHF: [1]

  • Subject Preparation: Healthy adult male subjects undergo a folate saturation regimen, typically involving daily supplementation with unlabeled folic acid (e.g., 2 mg/day) for a week prior to the study. This minimizes the impact of the subjects' baseline folate status on the study outcomes.

  • Isotope Administration: Following an overnight fast, subjects receive a single oral dose of deuterium-labeled 5-MTHF (e.g., 3',5'-2H2 labeled, d2). Concurrently, an intravenous injection of a differently labeled folate, such as [glu-2H4]folic acid (d4-PteGlu), is administered as a control.

  • Sample Collection: Urine is collected over a 48-hour period post-administration. Plasma samples may also be collected at various time points to determine pharmacokinetic parameters like Cmax and AUC.

  • Sample Analysis: The collected urine and plasma samples are analyzed using mass spectrometry (e.g., Gas Chromatography-Mass Spectrometry) to determine the isotopic labeling of the urinary folates.

  • Data Analysis: The ratio of the excreted isotopes (e.g., d2/d4) is calculated. This ratio serves as the primary criterion for bioavailability.

This dual-label method allows for the precise determination of the fraction of the orally administered dose that is absorbed and becomes systemically available, relative to the intravenous dose.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the metabolic context of 5-MTHF, the following diagrams are provided.

experimental_workflow cluster_prep Subject Preparation cluster_admin Isotope Administration cluster_collection Sample Collection cluster_analysis Analysis folate_saturation Folate Saturation Regimen (e.g., 2 mg/day unlabeled folic acid for 7 days) overnight_fast Overnight Fast folate_saturation->overnight_fast oral_dose Oral Dose (d2-labeled 5-MTHF) iv_dose Intravenous Dose (d4-labeled Folic Acid - Control) urine_collection 48-hour Urine Collection oral_dose->urine_collection iv_dose->urine_collection mass_spec Mass Spectrometry Analysis (Quantification of d2 and d4 folates) urine_collection->mass_spec data_analysis Calculation of Isotope Excretion Ratio (d2/d4) mass_spec->data_analysis bioavailability_result Relative Bioavailability data_analysis->bioavailability_result Determines

Experimental Workflow for 5-MTHF Bioavailability Study

metabolic_pathway cluster_absorption Intestinal Absorption cluster_metabolism Cellular Metabolism cluster_function Biological Functions oral_fa Folic Acid (Synthetic) dhf Dihydrofolate (DHF) oral_fa->dhf DHFR oral_5mthf 5-MTHF (Dietary/Supplement) active_5mthf 5-MTHF (Active Form) oral_5mthf->active_5mthf Directly Absorbed thf Tetrahydrofolate (THF) dhf->thf DHFR mthfr MTHFR (Enzyme) thf->mthfr dna_synthesis DNA Synthesis & Repair thf->dna_synthesis mthfr->active_5mthf active_5mthf->thf Vitamin B12 Dependent homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase

Simplified Metabolic Pathway of Folates

Conclusion

The use of deuterated 5-methyltetrahydrofolic acid in relative bioavailability studies offers a precise and reliable method for evaluating its absorption and systemic availability. The data indicates that orally administered 5-MTHF has a high bioavailability, comparable to other monoglutamyl folates.[1] This is a significant advantage, as 5-MTHF is the primary biologically active form of folate and does not require the enzymatic reduction steps that folic acid undergoes. For drug development professionals and researchers, utilizing stable isotope-labeled 5-MTHF in clinical trials is the gold standard for obtaining definitive pharmacokinetic data, which is essential for the formulation of effective folate supplements and therapeutic agents.

References

A Comparative Guide to Assessing the Purity and Isotopic Enrichment of 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the quality of internal standards is paramount. 5-(Methyl-d3)tetrahydrofolic acid, a deuterated analog of the active folate form, is a widely used internal standard in mass spectrometry-based assays for folate analysis. Its utility, however, is directly dependent on its chemical and isotopic purity. This guide provides a comprehensive comparison of analytical methodologies to assess the quality of this compound and compares it with a common alternative, [¹³C₅]-5-Methyltetrahydrofolic Acid.

Performance Comparison: this compound vs. [¹³C₅]-5-Methyltetrahydrofolic Acid

The choice of a stable isotope-labeled internal standard can significantly impact assay performance. Below is a comparison of key quality attributes for this compound and [¹³C₅]-5-Methyltetrahydrofolic Acid based on typical commercial specifications.

ParameterThis compound[¹³C₅]-5-Methyltetrahydrofolic AcidSignificance in Analysis
Chemical Purity Typically ≥95%[1]Typically ≥95%[1][2]High chemical purity minimizes interference from unlabeled species or other impurities, ensuring accurate quantification.
Isotopic Purity (Enrichment) Typically ≥98 atom % DTypically ≥99 atom % ¹³C[2]High isotopic enrichment reduces the contribution of the internal standard to the analyte signal, improving accuracy, especially at low analyte concentrations.
Mass Difference (from analyte) +3 Da+5 DaA larger mass difference minimizes the potential for isotopic overlap between the analyte and the internal standard.
Potential for Isotope Effect Higher potential for chromatographic shifts (deuterium effect), which may lead to co-elution issues.Lower potential for chromatographic shifts compared to deuterated analogs.Co-elution of the analyte and internal standard is crucial for effective compensation of matrix effects.
Natural Abundance Contribution The natural abundance of deuterium (B1214612) is low (0.015%).The natural abundance of ¹³C is higher (1.1%), which can be a consideration for very low-level quantification.Lower natural abundance of the heavy isotope in the unlabeled analyte reduces background interference.

Experimental Protocols for Quality Assessment

Accurate determination of chemical and isotopic purity requires robust analytical methods. The following are detailed protocols for the two most common techniques.

Purity Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for determining the chemical purity of this compound and identifying any unlabeled or impurity species.[3][4][5]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a buffer containing an antioxidant like ascorbic acid to prevent degradation) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working solutions for analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 463.2 → Product ion (m/z) 316.1.

    • Unlabeled 5-Methyltetrahydrofolic Acid: Precursor ion (m/z) 460.2 → Product ion (m/z) 313.1.

  • Data Analysis: The chemical purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected folate-related species.

Isotopic Enrichment Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds by comparing the signals of the deuterated and residual non-deuterated positions.[6][7]

Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Add a known amount of an internal standard with a distinct NMR signal for quantitative purposes.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Data Analysis:

  • Integrate the signal corresponding to the residual protons on the methyl group (CH₂D and CHD₂) and compare it to the integral of a proton signal from a non-deuterated position on the molecule.

  • The isotopic enrichment is calculated based on the relative integrals of the proton signals.

²H NMR Acquisition Parameters:

  • Spectrometer: Equipped with a deuterium probe.

  • Data Analysis: The deuterium spectrum will show a signal for the -CD₃ group. The absence of other deuterium signals confirms the specific labeling site. The integral of this signal can be used for quantitative assessment.[6]

Visualizing the Workflow

To better understand the logical flow of assessing the quality of this compound, the following diagrams illustrate the experimental workflows.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting start 5-(Methyl-d3)THF Standard dissolve Dissolve in appropriate solvent start->dissolve dilute Perform serial dilutions dissolve->dilute lcms LC-MS/MS Analysis dilute->lcms nmr NMR Analysis dilute->nmr purity_calc Calculate Chemical Purity (%) lcms->purity_calc enrichment_calc Determine Isotopic Enrichment (%) nmr->enrichment_calc report Final Quality Report purity_calc->report enrichment_calc->report

Caption: Workflow for Purity and Isotopic Enrichment Assessment.

Signaling_Pathway_Analogy cluster_input Input Standard cluster_process Analytical Characterization cluster_output Quality Assessment standard 5-(Methyl-d3)THF separation Chromatographic Separation (Purity) standard->separation spectroscopy NMR Spectroscopy (Isotopic Enrichment) standard->spectroscopy detection Mass Spectrometric Detection (Identity & Purity) separation->detection quality_report Verified Internal Standard detection->quality_report spectroscopy->quality_report

Caption: Logical Flow of Quality Verification.

Conclusion

The quality of this compound as an internal standard is critical for the accuracy and reliability of quantitative analytical methods. Both LC-MS/MS and NMR spectroscopy are indispensable tools for its comprehensive assessment. While this compound is a widely accepted internal standard, researchers should be aware of the potential for isotopic effects. For applications requiring the highest level of accuracy, [¹³C₅]-5-Methyltetrahydrofolic Acid may offer advantages due to its larger mass difference and lower potential for chromatographic shifts. The choice of internal standard should be carefully considered based on the specific requirements of the analytical method and the desired level of precision. Rigorous quality control of any stable isotope-labeled internal standard is a fundamental prerequisite for robust and reliable bioanalytical data.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-(Methyl-d3)tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 5-(Methyl-d3)tetrahydrofolic Acid, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Based on the Safety Data Sheets (SDS) for 5-Methyltetrahydrofolic Acid, the non-deuterated analogue of this compound, the following personal protective equipment is required to minimize exposure and ensure safety during handling.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Protective GlovesChemical-resistant gloves tested according to EN 374.[2]
Protective ClothingA lab coat or impervious clothing should be worn.[1]
Respiratory Protection RespiratorIf dust formation occurs or exposure limits are exceeded, a full-face respirator is recommended.[1]

Operational Plans

Adherence to proper operational procedures is critical to maintaining a safe laboratory environment when working with this compound.

Handling
  • Ventilation: Handle the compound in a well-ventilated area.[1]

  • Avoid Contact: Take measures to avoid contact with skin and eyes. Do not breathe dust.[3]

  • Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

First-Aid Measures
  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Immediately wash off with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Call a doctor if you feel unwell.[2]

Accidental Release Measures
  • Personal Precautions: Use appropriate personal protective equipment (see table above). Avoid dust formation.[1]

  • Environmental Precautions: Prevent the substance from entering drains.

  • Containment and Cleaning: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[1][4]

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol (Spill) prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_prepare Prepare Solution / Use in Experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area handle_prepare->cleanup_decontaminate emergency_evacuate Evacuate Area (if necessary) handle_prepare->emergency_evacuate Spill Occurs cleanup_waste Collect Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_dispose Dispose of Waste via Licensed Service cleanup_ppe->cleanup_dispose emergency_contain Contain Spill emergency_evacuate->emergency_contain emergency_cleanup Clean Spill Using Appropriate Kit emergency_contain->emergency_cleanup emergency_cleanup->cleanup_waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.